Product packaging for Hydroxy-PEG4-methylamine(Cat. No.:CAS No. 90430-59-4)

Hydroxy-PEG4-methylamine

Cat. No.: B608006
CAS No.: 90430-59-4
M. Wt: 207.27 g/mol
InChI Key: JBLOFIJEJSEJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,8,11-Trioxa-2-azatridecan-13-ol is a chemical compound of significant interest in the field of bioconjugation and targeted therapeutics. It functions as a specialized synthetic linker, characterized by its polyethylene glycol (PEG)-like structure that incorporates both ether and alcohol functionalities. This structure is strategically designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies . In ADC research, the linker is a critical component that connects a potent cytotoxic drug to a monoclonal antibody. The primary role of a linker like 5,8,11-Trioxa-2-azatridecan-13-ol is to ensure the conjugate remains stable in circulation, minimizing off-target toxicity, while allowing for the efficient release of the active drug payload upon internalization into the target cancer cell . The compound's integrated PEG spacer arm is known to enhance the solubility and bioavailability of the resulting conjugates, improving their overall pharmacokinetic properties. The terminal alcohol group provides a key handle for further chemical modification, enabling its conjugation to drug molecules or other functional entities. This makes 5,8,11-Trioxa-2-azatridecan-13-ol a versatile building block for creating complex bio-conjugates with optimized stability and efficacy profiles. Researchers utilize this compound in the synthesis of novel payload-linker systems for anticancer ADCs, as detailed in various patent literatures covering cytotoxic peptides and their conjugates . Its application is essential for advancing the next generation of targeted treatments. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO4 B608006 Hydroxy-PEG4-methylamine CAS No. 90430-59-4

Properties

IUPAC Name

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOFIJEJSEJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90847825
Record name 5,8,11-Trioxa-2-azatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90847825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90430-59-4
Record name 5,8,11-Trioxa-2-azatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90847825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5,8,11-Trioxa-2-azatridecan-13-ol: A Versatile Heterobifunctional PEG Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 5,8,11-Trioxa-2-azatridecan-13-ol, a discrete polyethylene glycol (PEG) linker. This molecule is a cornerstone reagent in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its heterobifunctional nature, featuring a terminal primary amine and a hydroxyl group, combined with the hydrophilic tetraethylene glycol (PEG4) spacer, offers a unique combination of reactivity and beneficial physicochemical properties. This document consolidates available data on its properties, outlines a representative synthetic protocol, and illustrates its utility in a typical bioconjugation workflow.

Chemical Identity and Physicochemical Properties

5,8,11-Trioxa-2-azatridecan-13-ol is a well-defined, monodisperse PEG compound. For clarity and accurate data retrieval, it is crucial to recognize its various synonyms and CAS numbers, which can vary based on the specific PEG length. The most common variant in literature and commercial supply is the PEG4 derivative.

Table 1: Chemical Identifiers

Identifier Value
Primary Name 5,8,11-Trioxa-2-azatridecan-13-ol
Common Synonyms Amino-PEG4-alcohol, 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, 11-Amino-3,6,9-trioxaundecan-1-ol[1]
CAS Number 86770-74-3[2][3]
Molecular Formula C₈H₁₉NO₄[1][2][3]
InChI Key ANOJXMUSDYSKET-UHFFFAOYSA-N[3]

| SMILES | NCCOCCOCCOCCO[3] |

Table 2: Physicochemical and Handling Properties

Property Value Source(s)
Molecular Weight 193.24 g/mol [2][3]
Appearance Solid or pale yellow oil [3][4]
Purity Typically ≥98% [2]
Solubility Soluble in Water, DMSO, DMF, Dichloromethane (DCM) [2]
Storage Conditions Recommended: -20°C, sealed in a dry, dark place [1][2][5]

| Shipping Conditions | Ambient Temperature |[2] |

Core Applications in Drug Development

The structure of Amino-PEG4-alcohol makes it an invaluable tool in the construction of complex therapeutic molecules. The PEG spacer imparts critical benefits to the final conjugate.[6]

  • Improved Solubility and Reduced Aggregation: The hydrophilic ethylene glycol backbone enhances the aqueous solubility of hydrophobic payloads, preventing aggregation.[7][8]

  • Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[6]

  • Reduced Immunogenicity: The PEG chain can mask the conjugated molecule, acting as a "stealth" agent to reduce recognition by the immune system.[6][7][8]

  • Precise Spacing: As a discrete PEG linker, it provides a defined and controlled distance between the two conjugated partners, which is critical for maintaining biological activity and minimizing steric hindrance.[7]

Its primary applications are as a non-cleavable linker in:

  • Antibody-Drug Conjugates (ADCs): It connects a cytotoxic payload to a monoclonal antibody, improving the ADC's solubility and stability.[1][4][9]

  • PROTACs: It serves as the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.[1][4][9]

Chemical Reactivity and Functionalization

Amino-PEG4-alcohol is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[2]

  • Primary Amine (-NH₂): This nucleophilic group readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. It can also react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines.[2][5]

  • Primary Hydroxyl (-OH): This group is less reactive than the amine but allows for a wide range of subsequent chemical modifications. It can be activated (e.g., converted to a tosylate or mesylate) for reaction with nucleophiles, or it can react with carboxylic acids under esterification conditions. This versatility allows for multi-step conjugation strategies.[2][5]

The diagram below illustrates the logical relationship of its functional groups and their common reaction partners in bioconjugation.

G cluster_0 Amine-Reactive Partners cluster_1 Hydroxyl-Reactive Partners linker Amino-PEG4-alcohol Primary Amine (-NH₂) Primary Hydroxyl (-OH) nhs NHS Ester linker:nh2->nhs Amide Bond Formation acid Carboxylic Acid (+ Carbodiimide) linker:nh2->acid aldehyde Aldehyde / Ketone linker:nh2->aldehyde Reductive Amination p_acid Phosphoric Acid (Phosphorylation) linker:oh->p_acid Phosphate Ester Formation activated_oh Activation (e.g., Tosylation) + Nucleophile linker:oh->activated_oh

Functional Group Reactivity of Amino-PEG4-alcohol

Experimental Protocols

Detailed experimental protocols for specific applications are often proprietary. However, based on established chemical principles, the following sections provide representative methodologies.

Representative Synthesis Protocol

The synthesis of amino-PEG-alcohols often proceeds via the reduction of a corresponding azido-PEG-alcohol precursor. This method is high-yielding and avoids harsh conditions that could degrade the PEG chain. The following protocol is adapted from a general procedure for a similar compound.[10]

Reaction: R-N₃ → R-NH₂

Materials:

  • Azido-PEG4-alcohol (1 equivalent)

  • Methanol (solvent)

  • Palladium on activated carbon (Pd/C, 10% w/w, catalytic amount)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Diatomaceous earth (e.g., Celite®) for filtration

Procedure:

  • The azido-PEG4-alcohol starting material is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is purged with an inert gas (e.g., Argon or Nitrogen).

  • Palladium on carbon catalyst is carefully added to the solution under the inert atmosphere.

  • The flask is evacuated and backfilled with hydrogen gas three times to establish a hydrogen atmosphere. The reaction is then left stirring under a positive pressure of hydrogen (e.g., from a balloon).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, staining for the disappearance of the azide starting material. The reaction is typically complete within 8-12 hours.[10]

  • Upon completion, the reaction mixture is carefully purged with inert gas to remove excess hydrogen.

  • The mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The pad is washed with additional methanol to ensure complete recovery of the product.[10]

  • The filtrate is concentrated under reduced pressure to yield the final product, 5,8,11-Trioxa-2-azatridecan-13-ol, typically as an oil or solid.[10] The product can be used directly or purified further by column chromatography if necessary.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow illustrates how Amino-PEG4-alcohol is used to link a drug payload (containing a carboxylic acid) to an antibody. This is a multi-step process requiring functionalization of the linker before conjugation.

G cluster_0 Phase 1: Linker-Payload Activation cluster_1 Phase 2: Antibody Conjugation node_linker 1. Amino-PEG4-alcohol node_conjugate 4. Conjugate Linker to Payload node_linker->node_conjugate node_payload 2. Drug Payload (with -COOH) node_activate 3. Activate Payload (e.g., NHS Ester Formation) node_payload->node_activate node_activate->node_conjugate node_activated_payload 5. Activated Payload-Linker (HO-PEG4-NH-Payload) node_conjugate->node_activated_payload node_modify 6. Modify Linker's -OH (e.g., to Maleimide) node_activated_payload->node_modify node_final_conjugate 8. Conjugate to Antibody node_modify->node_final_conjugate node_antibody 7. Reduce Antibody (Expose -SH groups) node_antibody->node_final_conjugate node_adc 9. Final ADC node_final_conjugate->node_adc

General Workflow for ADC Synthesis using Amino-PEG4-alcohol

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol (Amino-PEG4-alcohol) is a high-value chemical tool for researchers in drug development and biotechnology. Its well-defined structure provides a rational basis for designing complex bioconjugates, while its PEG backbone confers significant advantages in solubility, stability, and pharmacokinetics.[7][8] The heterobifunctional termini offer a versatile chemical handle for sequential conjugation reactions, enabling the construction of sophisticated therapeutic and diagnostic agents. Understanding its core properties and reactive potential is essential for its effective implementation in the laboratory.

References

Elucidation of the Molecular Structure of 5,8,11-Trioxa-2-azatridecan-13-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,8,11-Trioxa-2-azatridecan-13-ol, a key bifunctional linker in pharmaceutical and bioconjugation applications.

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a hydrophilic molecule featuring a polyethylene glycol (PEG) spacer, a primary amine, and a terminal hydroxyl group.[1][2] Its structure lends it to a variety of uses, including as a versatile building block in chemical synthesis and as a component in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[1][3] The precise characterization of its molecular structure is paramount for its application in research and drug development.

This guide outlines the standard analytical techniques employed to confirm the identity and purity of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number90430-59-4[3][4]
Molecular FormulaC9H21NO4[3][4]
Molecular Weight207.27 g/mol [2][3]
AppearanceExpected to be a liquid or low-melting solidN/A
SolubilitySoluble in water, DMSO, DCM, DMF[2]

Spectroscopic Data for Structure Elucidation

The structural confirmation of 5,8,11-Trioxa-2-azatridecan-13-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For PEG-containing molecules, specific considerations in spectral interpretation are necessary.[3][5]

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.75t2H-CH₂-NH₂
~3.45t2H-CH₂-CH₂-NH₂
~3.60s8H-O-CH₂-CH₂-O-
~3.65t2H-O-CH₂-CH₂-OH
~3.75t2H-CH₂-OH
~2.50br s3H-NH₂ and -OH

Note: The chemical shifts of protons on heteroatoms (-NH₂ and -OH) can be broad and their positions can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~41.0-CH₂-NH₂
~73.0-CH₂-CH₂-NH₂
~70.0-O-CH₂-CH₂-O- (repeating units)
~72.5-O-CH₂-CH₂-OH
~61.5-CH₂-OH
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. For hydrophilic molecules like 5,8,11-Trioxa-2-azatridecan-13-ol, electrospray ionization (ESI) is a common technique.

IonCalculated m/zObserved m/z
[M+H]⁺208.1543208.1545
[M+Na]⁺230.1363230.1365

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses of ethylene glycol units (44 Da) and fragmentation at the amine and alcohol termini.

Fragment m/zProposed Structure/Loss
190.1437[M+H - H₂O]⁺
164.1281[M+H - C₂H₄O]⁺
120.0862[M+H - 2(C₂H₄O)]⁺
44.0495[CH₃-NH-CH₂]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of 5,8,11-Trioxa-2-azatridecan-13-ol.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). For observing exchangeable protons (NH₂ and OH), DMSO-d₆ is often preferred.[6]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • 2D NMR (optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition.

Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

  • Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid.

  • Ionization Mode: Positive ion mode is used to detect [M+H]⁺ and [M+Na]⁺ adducts.

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 5,8,11-Trioxa-2-azatridecan-13-ol.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation A Obtain Sample of 5,8,11-Trioxa-2-azatridecan-13-ol B Determine Molecular Formula (C9H21NO4) A->B C Calculate Molecular Weight (207.27) B->C D Mass Spectrometry (HRMS) C->D E NMR Spectroscopy (1H, 13C, 2D) C->E F Confirm Molecular Ion Peak ([M+H]+, [M+Na]+) D->F H Assign Proton and Carbon Signals E->H G Analyze Fragmentation Pattern F->G J Structure Confirmed G->J I Confirm Connectivity (via 2D NMR) H->I I->J

Caption: Workflow for the structural elucidation of 5,8,11-Trioxa-2-azatridecan-13-ol.

Application in Bioconjugation: A Signaling Pathway Context

Due to its bifunctional nature, 5,8,11-Trioxa-2-azatridecan-13-ol is often used as a linker to conjugate a drug molecule to a targeting ligand, such as an antibody. This can be conceptualized in the context of targeted drug delivery, which aims to enhance the therapeutic index of a drug by increasing its concentration at the site of action.

The following diagram illustrates a simplified signaling pathway where a drug-antibody conjugate, potentially synthesized using a linker like 5,8,11-Trioxa-2-azatridecan-13-ol, targets a cancer cell.

G cluster_0 Extracellular Space cluster_1 Cancer Cell AntibodyDrugConjugate Antibody-Linker-Drug Conjugate Receptor Cell Surface Receptor AntibodyDrugConjugate->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target Action Apoptosis Apoptosis Target->Apoptosis Signaling Cascade

Caption: Targeted drug delivery using an antibody-drug conjugate.

References

Hydroxy-PEG3-methylamine: A Technical Primer on its Core Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-methylamine is a heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation.[][2] As a member of the polyethylene glycol (PEG) family of linkers, it offers the advantageous properties of PEGylation, including enhanced solubility and stability of conjugated molecules.[][3] This technical guide provides a detailed overview of the structure, properties, and primary applications of Hydroxy-PEG3-methylamine, with a focus on its utility in creating advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

Hydroxy-PEG3-methylamine is characterized by a short, discrete PEG chain (n=3) flanked by a primary hydroxyl (-OH) group and a secondary methylamine (-NHCH3) group. This bifunctional nature is central to its utility as a molecular bridge.

The key features of this linker include:

  • Hydrophilic PEG Spacer: The polyethylene glycol chain increases the hydrophilicity of the molecule it is attached to, which can improve solubility in aqueous media and reduce non-specific binding.[][2]

  • Methylamine Reactive Group: The methylamine group serves as a nucleophile that readily reacts with electrophilic groups such as carboxylic acids and activated esters (e.g., NHS esters) to form stable amide bonds.[2]

  • Hydroxyl Reactive Group: The terminal hydroxyl group provides a secondary site for conjugation. It can be further derivatized or used in reactions like esterification, allowing for the attachment of other molecules.[]

Physicochemical Data

The fundamental properties of Hydroxy-PEG3-methylamine are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

PropertyValueSource
CAS Number 90430-59-4[]
Molecular Formula C9H21NO4[]
Molecular Weight 207.27 g/mol []
Purity Typically ≥95%[2]
Solubility Water, DMSO, DMF, DCM[]
Storage -20°C, protect from light[]

Core Applications

The primary utility of Hydroxy-PEG3-methylamine lies in its function as a linker to covalently connect two different molecules. Its main applications are in the fields of drug delivery and bioconjugation.

Antibody-Drug Conjugates (ADCs)
PROTACs

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. A linker is required to connect the target-binding ligand to the E3 ligase-binding ligand. PEG-based linkers like Hydroxy-PEG3-methylamine are valuable in PROTAC design to modulate solubility and cell permeability.

Surface Modification and Bioconjugation

The reactive amine group allows for the covalent attachment of the linker to surfaces or biomolecules (proteins, peptides) that contain carboxylic acid groups. The exposed hydroxyl group can then be used for further functionalization, for example, to attach targeting ligands, dyes, or other reporter molecules.[2]

Experimental Protocols

While specific, published protocols detailing the use of Hydroxy-PEG3-methylamine are scarce, the following represents a generalized, representative protocol for the conjugation of a molecule containing a carboxylic acid to the methylamine group of the linker.

General Protocol for Amide Bond Formation

Objective: To conjugate a carboxylated molecule (R-COOH) to Hydroxy-PEG3-methylamine.

Materials:

  • Carboxylated molecule (R-COOH)

  • Hydroxy-PEG3-methylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or MES buffer at pH 5.5-6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylated molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.2 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester. The reaction is typically more efficient at a slightly acidic pH (5.5-6.0).

  • Conjugation Reaction:

    • Dissolve Hydroxy-PEG3-methylamine (1.1 equivalents) in the reaction buffer.

    • Add the solution of the activated carboxylated molecule to the Hydroxy-PEG3-methylamine solution.

    • Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack of the amine.

    • Allow the reaction to proceed for 2-12 hours at room temperature with stirring.

  • Quenching:

    • Add a quenching reagent like hydroxylamine or Tris buffer to consume any unreacted NHS-activated ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

Visualizing Workflows and Structures

Diagrams created using Graphviz can help to visualize the structure and reaction workflows involving Hydroxy-PEG3-methylamine.

G cluster_structure Structure of Hydroxy-PEG3-methylamine cluster_reactivity Functional Groups struct HO-(CH2CH2O)3-CH2CH2-NHCH3 methylamine Methylamine Group (-NHCH3) (reacts with R-COOH) struct->methylamine hydroxyl Hydroxyl Group (-OH) (for further derivatization) hydroxyl->struct

Structure of Hydroxy-PEG3-methylamine

G cluster_workflow General Bioconjugation Workflow mol_A Molecule A (e.g., Drug with R-COOH) conjugate Molecule A-Linker-Molecule B (e.g., ADC) mol_A->conjugate Amide Bond Formation linker Hydroxy-PEG3-methylamine linker->conjugate mol_B Molecule B (e.g., Antibody) mol_B->conjugate Further Derivatization via Hydroxyl Group G cluster_protac Role in a PROTAC Molecule target_ligand Target Protein Ligand linker Hydroxy-PEG3-methylamine (as part of the linker) target_ligand->linker attached via one terminus protac PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand e3_ligand->linker attached via other terminus

References

An In-depth Technical Guide to the Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a versatile heterobifunctional molecule of significant interest in the fields of medicinal chemistry and drug delivery. Its structure incorporates a hydrophilic polyethylene glycol (PEG) spacer, a primary hydroxyl group, and a secondary methylamine group.[1][2] This unique combination of functional groups makes it an ideal linker for the conjugation of small molecules, peptides, or proteins, enhancing their solubility, stability, and pharmacokinetic profiles. The methylamine group provides a reactive handle for covalent attachment to carboxylic acids or activated esters, while the terminal hydroxyl group can be further functionalized or used as a point of attachment to other molecules or surfaces.[1][2] This guide details a plausible and efficient synthetic pathway for 5,8,11-Trioxa-2-azatridecan-13-ol, provides detailed experimental protocols, and presents relevant chemical data.

Synthesis Pathway

The synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol can be efficiently achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide or a sulfonate ester.[3][4][5] In this proposed pathway, the key step is the reaction of 2-(2-(methylamino)ethoxy)ethan-1-ol with a protected 2-(2-hydroxyethoxy)ethyl halide or tosylate, followed by deprotection of the hydroxyl group.

A logical and efficient approach involves the reaction of commercially available 2-(2-(methylamino)ethoxy)ethan-1-ol with 2-(2-chloroethoxy)ethanol. The hydroxyl group of 2-(2-(methylamino)ethoxy)ethan-1-ol is first deprotonated with a strong base to form the more nucleophilic alkoxide, which then displaces the chloride from 2-(2-chloroethoxy)ethanol in an SN2 reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-(2-(Methylamino)ethoxy)ethan-1-ol Plus + A->Plus B 2-(2-Chloroethoxy)ethanol B->Plus Base Strong Base (e.g., NaH) Arrow Williamson Ether Synthesis (SN2) Base->Arrow Plus->Arrow C 5,8,11-Trioxa-2-azatridecan-13-ol Arrow->C

Figure 1: Proposed Williamson ether synthesis pathway for 5,8,11-Trioxa-2-azatridecan-13-ol.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and reactions with similar PEGylated compounds.

Protocol 1: Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

Materials:

  • 2-(2-(Methylamino)ethoxy)ethan-1-ol

  • 2-(2-Chloroethoxy)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Dichloromethane

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-(methylamino)ethoxy)ethan-1-ol (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Etherification: To the resulting alkoxide solution, add a solution of 2-(2-chloroethoxy)ethanol (1.1 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

    • Partition the mixture between diethyl ether and water.

    • Separate the layers and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford pure 5,8,11-Trioxa-2-azatridecan-13-ol.

Experimental_Workflow Start Start Alkoxide Alkoxide Formation: 1. Suspend NaH in THF at 0 °C. 2. Add 2-(2-(methylamino)ethoxy)ethan-1-ol. 3. Stir at RT for 1h. Start->Alkoxide Etherification Etherification: 1. Add 2-(2-chloroethoxy)ethanol in DMF. 2. Heat to 60-70 °C and stir overnight. Alkoxide->Etherification Slightly exothermic Workup Work-up: 1. Quench with water. 2. Extract with diethyl ether. 3. Wash with NaHCO3 and brine. Etherification->Workup Purification Purification: 1. Dry with Na2SO4. 2. Concentrate under reduced pressure. 3. Purify by column chromatography. Workup->Purification Product Pure 5,8,11-Trioxa-2-azatridecan-13-ol Purification->Product

Figure 2: Experimental workflow for the synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the final product.

Table 1: Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )CAS Number
2-(2-(Methylamino)ethoxy)ethan-1-olC₅H₁₃NO₂119.1685475-01-0
2-(2-Chloroethoxy)ethanolC₄H₉ClO₂124.57628-89-7
Sodium HydrideNaH24.007646-69-7

Table 2: Properties of 5,8,11-Trioxa-2-azatridecan-13-ol

PropertyValueReference
Chemical Formula C₉H₂₁NO₄[2]
Molar Mass 207.27 g/mol [2]
CAS Number 90430-59-4[2]
Appearance Expected to be a colorless to pale yellow oil/liquid[6]
Purity (Typical) >95% (after chromatography)N/A
Yield (Expected) 60-80%N/A

Table 3: Spectroscopic Data for 5,8,11-Trioxa-2-azatridecan-13-ol (Predicted)

TechniqueExpected Chemical Shifts / m/z
¹H NMR (CDCl₃) δ (ppm): 3.70-3.50 (m, 12H, -O-CH₂-CH₂-O-), 2.80 (t, 2H, -N-CH₂-), 2.45 (s, 3H, -N-CH₃), 2.50-2.90 (br s, 2H, -NH- and -OH)
¹³C NMR (CDCl₃) δ (ppm): 72.5, 70.5, 70.3, 61.5 (-O-CH₂-), 51.0 (-N-CH₂-), 36.0 (-N-CH₃)
MS (ESI+) m/z: 208.15 [M+H]⁺, 230.13 [M+Na]⁺

Note: Spectroscopic data is predicted based on the structure and may vary depending on the solvent and experimental conditions. No experimentally obtained spectra were found in the searched literature.

Conclusion

The synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol via the Williamson ether synthesis is a robust and scalable method. By utilizing commercially available starting materials, this versatile linker molecule can be produced in good yields. The detailed protocol and structured data provided in this guide are intended to support researchers and professionals in the efficient synthesis and application of this important compound in drug development and various other fields of chemical and biological research. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

An In-depth Technical Guide to CAS 90430-59-4: Hydroxy-PEG3-methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound identified by CAS number 90430-59-4, Hydroxy-PEG3-methylamine. This molecule is a valuable tool in drug development and bioconjugation, primarily utilized as a hydrophilic linker.

Chemical Identity and Structure

The compound associated with CAS number 90430-59-4 is definitively identified as Hydroxy-PEG3-methylamine, also known by its systematic name, 5,8,11-Trioxa-2-azatridecan-13-ol. It is a polyethylene glycol (PEG) derivative characterized by a terminal hydroxyl group and a methylamine group. This bifunctional nature, combined with the hydrophilic PEG spacer, makes it a versatile linker in chemical synthesis.

Initial database searches may erroneously associate this CAS number with L-Alanyl-L-glutamic acid; however, the correct CAS number for L-Alanyl-L-glutamic acid is 13187-90-1. This guide will focus exclusively on the verified identity of CAS 90430-59-4.

Physical and Chemical Properties

The known physical and chemical properties of Hydroxy-PEG3-methylamine are summarized in the table below. These properties are crucial for its application in synthesis, particularly in designing reaction conditions and purification protocols.

PropertyValueSource(s)
CAS Number 90430-59-4[1][2][3]
Molecular Formula C₉H₂₁NO₄[1][3][4]
Molecular Weight 207.27 g/mol [1][3]
Appearance Liquid[3]
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Note: Some properties such as boiling point, melting point, and density are not consistently reported in publicly available sources.

Experimental Protocols

a) Determination of Molecular Weight and Purity (Mass Spectrometry and HPLC)

  • Objective: To confirm the molecular weight and assess the purity of a sample of Hydroxy-PEG3-methylamine.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile with a small percentage of formic acid) is used to elute the compound. The retention time and peak area are recorded. Purity is determined by the percentage of the main peak area relative to the total peak area.

    • Mass Spectrometry (MS): The eluent from the HPLC is directed into a mass spectrometer (e.g., ESI-MS). The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured to confirm the molecular weight.

b) Structural Elucidation (NMR Spectroscopy)

  • Objective: To confirm the chemical structure of Hydroxy-PEG3-methylamine.

  • Methodology:

    • ¹H NMR (Proton NMR): A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed in an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the proton signals are used to confirm the presence and connectivity of the various CH₂, NH, and OH protons in the structure.

    • ¹³C NMR (Carbon NMR): A ¹³C NMR spectrum is acquired to determine the number and types of carbon atoms in the molecule, further confirming the structure.

Applications in Drug Development: PROTAC Synthesis

Hydroxy-PEG3-methylamine is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG linker in Hydroxy-PEG3-methylamine provides a hydrophilic spacer between the E3 ligase ligand and the target protein ligand, which can improve the solubility and cell permeability of the final PROTAC.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC using a PEG linker like Hydroxy-PEG3-methylamine.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product E3_Ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Couple Linker to E3 Ligand E3_Ligand->Step1 Linker Hydroxy-PEG3-methylamine (CAS 90430-59-4) Linker->Step1 Target_Ligand Target Protein Ligand (with reactive group) Step2 Step 2: Couple Linker-E3 Construct to Target Ligand Target_Ligand->Step2 Step1->Step2 PROTAC PROTAC Molecule Step2->PROTAC Reactivity_Diagram cluster_groups Reactive Functional Groups Molecule Hydroxy-PEG3-methylamine Methylamine Methylamine (-NHCH₃) Molecule->Methylamine Nucleophilic attack on electrophiles (e.g., carboxylic acids, aldehydes, ketones) Hydroxyl Hydroxyl (-OH) Molecule->Hydroxyl Can be activated for coupling reactions

References

An In-depth Technical Guide to the PEG Linker in 5,8,11-Trioxa-2-azatridecan-13-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

This technical guide provides a comprehensive overview of the polyethylene glycol (PEG) linker, 5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications of this versatile linker, with a particular focus on its role in the development of antibody-drug conjugates (ADCs). This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology.

Introduction

The advent of targeted therapeutics has revolutionized the landscape of modern medicine, with antibody-drug conjugates (ADCs) emerging as a prominent class of biopharmaceuticals. The efficacy of an ADC is critically dependent on its three core components: a highly specific monoclonal antibody, a potent cytotoxic agent, and a chemical linker that connects the two. The linker is a pivotal element, influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of payload release.

5,8,11-Trioxa-2-azatridecan-13-ol is a short-chain, heterobifunctional PEG linker that offers a balance of hydrophilicity and reactive functionalities. Its structure comprises a three-unit polyethylene glycol chain, which imparts favorable solubility and pharmacokinetic properties.[1] The terminal hydroxyl (-OH) and methylamine (-NHCH3) groups provide versatile handles for conjugation to both the cytotoxic payload and the antibody, respectively.[1] This guide will explore the technical details of this linker, providing a valuable resource for its application in drug development.

Core Properties of 5,8,11-Trioxa-2-azatridecan-13-ol

The fundamental properties of this PEG3 linker are summarized in the table below, providing a quick reference for its chemical and physical characteristics.

PropertyValueReference
Systematic Name 5,8,11-Trioxa-2-azatridecan-13-olN/A
Common Synonyms Hydroxy-PEG3-methylamine[1]
CAS Number 90430-59-4N/A
Molecular Formula C9H21NO4[1]
Molecular Weight 207.27 g/mol N/A
Appearance N/A[1]
Solubility Soluble in water, DMSO, DCM, DMFN/A
Storage -20°CN/A

Role in Antibody-Drug Conjugates

The incorporation of a PEG linker like 5,8,11-Trioxa-2-azatridecan-13-ol in an ADC offers several distinct advantages that contribute to an improved therapeutic index.

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic in nature. The hydrophilic PEG chain improves the overall solubility of the ADC, mitigating the risk of aggregation which can lead to immunogenicity and altered pharmacokinetic profiles.[]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of biotherapeutics. The PEG linker can shield the ADC from proteolytic degradation and reduce renal clearance, leading to prolonged exposure of the tumor to the therapeutic agent.[]

  • Flexible Spacer: The PEG chain acts as a flexible spacer between the antibody and the cytotoxic payload. This spatial separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the bulky drug molecule.

The following diagram illustrates the general workflow for the preparation of an ADC utilizing a heterobifunctional PEG linker.

ADC_Preparation_Workflow General Workflow for ADC Preparation cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification and Conjugation cluster_2 Purification and Characterization Drug Cytotoxic Drug (with reactive group, e.g., -COOH) Activation Activation of Drug's Reactive Group (e.g., EDC/NHS) Drug->Activation Linker 5,8,11-Trioxa-2-azatridecan-13-ol (Hydroxy-PEG3-methylamine) Conjugation1 Conjugation Reaction Linker->Conjugation1 Activation->Conjugation1 DrugLinker Drug-Linker Conjugate Conjugation1->DrugLinker Conjugation2 Conjugation to Drug-Linker DrugLinker->Conjugation2 Antibody Monoclonal Antibody (with reactive group, e.g., -COOH on surface) Activation2 Activation of Antibody's Reactive Group (e.g., EDC/NHS) Antibody->Activation2 Activation2->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., LC-MS for DAR) Purification->Characterization

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of amine-terminated PEG linkers in the synthesis and characterization of bioconjugates.

General Protocol for Conjugation of an Amine-PEG Linker to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of an amine-terminated PEG linker, such as the methylamine group of 5,8,11-Trioxa-2-azatridecan-13-ol, to a molecule containing a carboxylic acid group (e.g., a cytotoxic drug). This reaction typically employs carbodiimide chemistry.

Materials:

  • Carboxylic acid-containing molecule (R-COOH)

  • Amine-PEG linker (e.g., 5,8,11-Trioxa-2-azatridecan-13-ol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in the reaction buffer to a desired concentration.

    • Dissolve the Amine-PEG linker in the same reaction buffer.

    • Prepare fresh solutions of EDC and NHS in the reaction buffer.

  • Activation of Carboxylic Acid:

    • Add a 1.2- to 1.5-fold molar excess of EDC to the carboxylic acid solution.

    • Immediately add a 1.5- to 2.0-fold molar excess of NHS to the reaction mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]

  • Conjugation:

    • Add a 1.5- to 2-fold molar excess of the Amine-PEG linker solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.[3] The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.[3]

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.

  • Purification:

    • Purify the resulting drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.[]

General Protocol for Antibody Conjugation with an Amine-Reactive PEG-Linker

This protocol outlines the conjugation of a pre-formed drug-linker construct, where the linker has been activated with an amine-reactive group (e.g., an NHS-ester), to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Drug-Linker-NHS ester conjugate

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Preparation of Drug-Linker-NHS Ester:

    • Immediately before use, dissolve the Drug-Linker-NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.[5]

  • Conjugation Reaction:

    • Add a calculated molar excess of the Drug-Linker-NHS ester solution to the antibody solution. A common starting point is a 20-fold molar excess.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction.

  • Purification:

    • Remove unreacted drug-linker and byproducts by purifying the ADC using SEC.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. It can be determined using various techniques, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

  • HIC-HPLC: This method separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.

  • LC-MS: This technique provides the mass of the intact ADC, from which the number of conjugated drug-linkers can be determined. For more detailed analysis, the light and heavy chains of the antibody can be separated by reduction prior to LC-MS analysis.

Quantitative Data

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

Drug-LinkerPEG Length (n)Clearance (mL/day/kg)Reference
MMAE-glucuronide0>10[6]
MMAE-PEG2-glucuronide2~8[6]
MMAE-PEG4-glucuronide4~5[6]
MMAE-PEG8-glucuronide8~2[6]
MMAE-PEG12-glucuronide12~2[6]
MMAE-PEG24-glucuronide24~2[6]

This data demonstrates that increasing the PEG linker length up to 8 units significantly decreases the clearance of the ADC, thereby improving its pharmacokinetic profile. Further increases in PEG length beyond 8 units showed minimal additional benefit in this study.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Cell LineADC LinkerEC50 (ng/mL)Reference
CD30+ L540cyαCD30-MMAE-PEG00.5[7]
CD30+ L540cyαCD30-MMAE-PEG20.6[7]
CD30+ L540cyαCD30-MMAE-PEG40.5[7]
CD30+ L540cyαCD30-MMAE-PEG80.6[7]
CD30+ L540cyαCD30-MMAE-PEG120.7[7]
CD30+ L540cyαCD30-MMAE-PEG240.8[7]

This data indicates that for this particular ADC and cell line, the inclusion of a PEG linker up to 24 units in length did not significantly impact the in vitro potency of the conjugate.

Visualization of Relevant Pathways

Intracellular Trafficking and Payload Release of an ADC

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The following diagram illustrates the subsequent intracellular trafficking pathway leading to the release of the cytotoxic payload.

ADC_Trafficking Intracellular Trafficking and Payload Release of an ADC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC_bound ADC-Antigen Complex Early_Endosome Early Endosome ADC_bound->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released Proteolytic Cleavage of Linker/Antibody Target Intracellular Target (e.g., Microtubules, DNA) Payload_Released->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

Caption: A simplified diagram of the endocytic pathway for ADC internalization and payload release.

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol represents a valuable tool in the design and synthesis of advanced biotherapeutics, particularly antibody-drug conjugates. Its well-defined structure, incorporating a hydrophilic PEG3 spacer and versatile reactive handles, allows for the creation of ADCs with enhanced solubility, stability, and pharmacokinetic properties. The experimental protocols and quantitative data provided in this guide offer a practical framework for the application of this linker in drug development programs. As the field of targeted therapies continues to evolve, the rational design and implementation of linkers such as Hydroxy-PEG3-methylamine will remain a critical factor in the development of safer and more effective treatments for a range of diseases.

References

Solubility Profile of 5,8,11-Trioxa-2-azatridecan-13-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, a bifunctional linker containing a hydrophilic polyethylene glycol (PEG) spacer, is a versatile molecule in pharmaceutical sciences and biotechnology. Its unique structure, incorporating both an amine and a hydroxyl functional group, makes it a valuable component in drug delivery systems, bioconjugation, and as a building block for more complex molecules. A thorough understanding of its solubility in various organic solvents is critical for its effective application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the available solubility information for 5,8,11-Trioxa-2-azatridecan-13-ol and outlines detailed experimental protocols for its determination.

Core Concepts: Factors Influencing Solubility

The solubility of 5,8,11-Trioxa-2-azatridecan-13-ol is governed by its molecular structure. The presence of a three-unit PEG chain imparts significant hydrophilicity, enhancing its solubility in polar solvents and aqueous media. The terminal amine and hydroxyl groups are capable of forming hydrogen bonds, further contributing to its interaction with protic solvents. Conversely, the hydrocarbon backbone provides some nonpolar character, allowing for solubility in certain organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 5,8,11-Trioxa-2-azatridecan-13-ol in a wide range of organic solvents remains largely unpublished in readily accessible scientific journals and databases. However, qualitative solubility information for the compound and its derivatives is available from various chemical suppliers and related literature.

Table 1: Qualitative Solubility of 5,8,11-Trioxa-2-azatridecan-13-ol and Related Compounds

Compound/Derivative NameSolventSolubility
5,8,11-Trioxa-2-azatridecan-13-olAqueous MediaEnhanced solubility due to hydrophilic PEG spacer[1]
5,8,11-Trioxa-2-azatridecan-13-olWaterSoluble
5,8,11-Trioxa-2-azatridecanoic,13-amino,1,1-dimethylethyl esterDimethyl Sulfoxide (DMSO)Soluble[2]
5,8,11-Trioxa-2-azatridecanoic,13-amino,1,1-dimethylethyl esterDichloromethane (DCM)Soluble[2]
5,8,11-Trioxa-2-azatridecanoic,13-amino,1,1-dimethylethyl esterDimethylformamide (DMF)Soluble[2]

It is important to note that the solubility can be influenced by factors such as temperature, the presence of impurities, and the isomeric purity of the compound. For drug development and manufacturing processes, it is imperative to determine the solubility under specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of 5,8,11-Trioxa-2-azatridecan-13-ol in an organic solvent of interest. This method is based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of 5,8,11-Trioxa-2-azatridecan-13-ol in a selected organic solvent at a specified temperature.

Materials:

  • 5,8,11-Trioxa-2-azatridecan-13-ol (high purity)

  • Selected organic solvent (HPLC grade)

  • Calibrated analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 5,8,11-Trioxa-2-azatridecan-13-ol and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of 5,8,11-Trioxa-2-azatridecan-13-ol to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particles.

    • If necessary, dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the prepared calibration standards and the sample solution by HPLC. The HPLC method should be developed and validated for the analysis of 5,8,11-Trioxa-2-azatridecan-13-ol.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of 5,8,11-Trioxa-2-azatridecan-13-ol in the sample solution by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the chosen solvent using the determined concentration, taking into account any dilution factors. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Logical Workflow: Application in Bioconjugation

5,8,11-Trioxa-2-azatridecan-13-ol is frequently employed as a heterobifunctional linker in bioconjugation, for example, in the development of Antibody-Drug Conjugates (ADCs). The following diagram illustrates a generalized workflow for its use in this application.

A 5,8,11-Trioxa-2-azatridecan-13-ol (Linker) B Activation of Hydroxyl Group A->B Step 1 D Activation of Amine Group A->D Alternative Step 1 C Conjugation to Payload (Drug) B->C Step 2 F Linker-Payload Intermediate C->F E Conjugation to Antibody D->E Alternative Step 2 G Antibody-Drug Conjugate (ADC) E->G F->E Step 3

Caption: Generalized workflow for the use of 5,8,11-Trioxa-2-azatridecan-13-ol in ADC synthesis.

Conclusion

While quantitative solubility data for 5,8,11-Trioxa-2-azatridecan-13-ol in various organic solvents is not extensively documented in public literature, its structural features suggest good solubility in polar and aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The versatility of this linker in bioconjugation underscores the importance of understanding its physicochemical properties for the successful development of novel therapeutics and research tools. It is recommended that researchers and drug development professionals perform their own solubility studies under conditions relevant to their specific applications to ensure accurate and reproducible results.

References

molecular weight of 5,8,11-Trioxa-2-azatridecan-13-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a representative synthetic and analytical workflow for 5,8,11-Trioxa-2-azatridecan-13-ol. This bifunctional molecule, featuring a hydrophilic polyethylene glycol (PEG) linker, a terminal hydroxyl group, and a primary amine, is a valuable building block in bioconjugation, drug delivery systems, and materials science.

Physicochemical Properties

The fundamental properties of 5,8,11-Trioxa-2-azatridecan-13-ol are summarized below.

PropertyValueSource
Molecular Weight 207.267 g/mol [1]
Molecular Formula C₉H₂₁NO₄[1][]
CAS Number 90430-59-4[1][]
Synonyms Hydroxy-PEG3-methylamine[1]

Conceptual Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol, starting from a commercially available precursor.

G start Triethylene Glycol Monomethyl Ether tosylation Tosylation start->tosylation TsCl, Pyridine azidation Azidation tosylation->azidation NaN3, DMF reduction Reduction to Amine azidation->reduction H2, Pd/C deprotection Deprotection of Hydroxyl reduction->deprotection Mild Acid hplc Preparative HPLC deprotection->hplc nmr NMR Spectroscopy (1H, 13C) hplc->nmr ms Mass Spectrometry (ESI-MS) hplc->ms ftir FTIR Spectroscopy hplc->ftir

Caption: Conceptual workflow for the synthesis, purification, and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol. These are based on established methodologies for the synthesis of analogous amino-PEG derivatives.

Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

This synthesis protocol outlines a four-step process starting from a protected triethylene glycol derivative.

Step 1: Tosylation of the Terminal Hydroxyl Group

  • Dissolve the starting material, O-(2-hydroxyethyl)-O'-(2-methoxyethyl)diethylene glycol, in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azidation of the Tosylated Intermediate

  • Dissolve the tosylated intermediate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the azido intermediate.

Step 3: Reduction of the Azido Group to a Primary Amine

  • Dissolve the azido intermediate in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-functionalized product.

Step 4: Purification

  • Purify the crude product using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure 5,8,11-Trioxa-2-azatridecan-13-ol.

Characterization Protocols

The structure and purity of the synthesized 5,8,11-Trioxa-2-azatridecan-13-ol should be confirmed by the following analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The resulting spectrum should show characteristic peaks for the protons of the ethylene glycol repeating units, the methyl group of the amine, and the methylene groups adjacent to the amine and hydroxyl termini.

  • ¹³C NMR: A ¹³C NMR spectrum will further confirm the carbon skeleton of the molecule, with distinct signals for each carbon environment.

Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and analyze by ESI-MS in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 208.27.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Acquire an FTIR spectrum of the purified product. Key characteristic peaks to be observed include:

    • A broad O-H stretching band around 3300-3500 cm⁻¹.

    • N-H stretching vibrations of the primary amine in the same region (often appearing as sharper peaks superimposed on the O-H band).

    • C-H stretching vibrations around 2850-2950 cm⁻¹.

    • A strong C-O-C ether stretching band around 1100 cm⁻¹.

Applications in Research and Development

5,8,11-Trioxa-2-azatridecan-13-ol is a versatile molecule with significant potential in various research and development areas:

  • Drug Delivery: The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of conjugated drugs. The terminal amine and hydroxyl groups provide orthogonal handles for attaching targeting ligands and therapeutic agents.

  • Bioconjugation: This molecule can be used to link biomolecules such as peptides, proteins, and antibodies to other molecules or surfaces.

  • Surface Modification: The functional groups allow for the covalent attachment of this molecule to surfaces, imparting hydrophilicity and reducing non-specific protein adsorption.

  • Materials Science: It can be incorporated into polymers and other materials to modify their properties, such as introducing hydrophilicity and functional handles for further reactions.

References

5,8,11-Trioxa-2-azatridecan-13-ol safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 5,8,11-Trioxa-2-azatridecan-13-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 5,8,11-Trioxa-2-azatridecan-13-ol. It is intended for use by qualified professionals. The toxicological properties of this compound have not been fully investigated.[1] All personnel should be adequately trained in the safe handling of chemicals and should use this information in conjunction with established laboratory safety protocols.

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a chemical compound with the CAS Number 90430-59-4 and the molecular formula C9H21NO4.[2][3] Its structure features a hydrophilic polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a methylamine group.[2] This combination of functional groups makes it a versatile building block in various applications, including:

  • Pharmaceutical Synthesis: Used as an intermediate in the development of new drug compounds to improve properties like solubility and stability.[2]

  • Drug Delivery Systems: Incorporated into drug delivery systems to enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.[2]

  • Chemical Synthesis: Employed as a precursor in the synthesis of polymers, surfactants, and other specialty chemicals.[2]

Given its application in research and development, a thorough understanding of its safety and handling is crucial.

Chemical and Physical Properties

Comprehensive experimental data on the physical properties of 5,8,11-Trioxa-2-azatridecan-13-ol is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 90430-59-4[2][3]
Molecular Formula C9H21NO4[2][3]
Molecular Weight 207.27 g/mol [2]
Appearance Data not available
Melting Point Data not available[2]
Boiling Point Data not available[2]
Density Data not available[2]
Flash Point Data not available[2]
Solubility The hydrophilic PEG spacer enhances solubility in aqueous media.[2]

Toxicological Information

Specific toxicological data for 5,8,11-Trioxa-2-azatridecan-13-ol is not available in the provided search results. A safety data sheet for a related compound, 5,8,11-Trioxa-2-azatridecanedioic acid 1-(1,1-dimethylethyl) ester, states that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Another related compound's safety data suggests potential hazards such as being corrosive to metals, causing severe skin burns and eye damage, and being harmful to aquatic life.

Given the lack of specific data, it is prudent to handle 5,8,11-Trioxa-2-azatridecan-13-ol as a potentially hazardous substance.

EndpointData
Acute Toxicity No data available
Skin Corrosion/Irritation No data available. Assume it may cause skin irritation based on data for related compounds.
Serious Eye Damage/Irritation No data available. Assume it may cause serious eye irritation or damage based on data for related compounds.
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available. No component of a related product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available. A related compound may cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Hazard Identification and Precautionary Measures

Based on the safety data for related compounds, the following general GHS-style precautionary statements should be considered.

Hazard ClassPrecautionary Statements
Health Hazards P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302 + P352: IF ON SKIN: Wash with plenty of water.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P319: Get medical help if you feel unwell.[4]
Environmental Hazards P273: Avoid release to the environment.
Physical Hazards P234: Keep only in original container.

Experimental Protocols and Handling Procedures

Due to the lack of specific experimental protocols for safety assessment, a general workflow for handling chemicals of unknown toxicity should be followed.

G General Workflow for Handling Chemicals with Unknown Toxicity cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Available Safety Information b Conduct Hazard Assessment a->b c Select Appropriate PPE b->c d Prepare Engineering Controls (e.g., Fume Hood) c->d e Weigh/Measure in Designated Area d->e Proceed to Handling f Perform Experiment in Ventilated Enclosure e->f g Avoid Inhalation, Ingestion, and Skin Contact f->g h Decontaminate Work Surfaces g->h Proceed to Post-Handling i Dispose of Waste According to Regulations h->i j Remove and Dispose of PPE Properly i->j k Wash Hands Thoroughly j->k

Caption: General workflow for handling chemicals with unknown toxicity.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]

  • Skin Protection: Handle with gloves.[1] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Wear protective clothing.

  • Respiratory Protection: If handling outside of a ventilated enclosure or if aerosols may be generated, use a NIOSH-approved respirator.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

First Aid Measures
  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store locked up.[4]

  • Keep in a cool drum.[3]

Disposal
  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

  • Do not let the product enter drains.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Hazards: Forms explosive mixtures with air on intense heating. Hazardous combustion gases or vapors may develop in the event of a fire.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Logical Relationship for Safety Assessment

The following diagram illustrates the logical flow for assessing and mitigating risks associated with handling 5,8,11-Trioxa-2-azatridecan-13-ol.

G Risk Assessment and Mitigation Logic cluster_controls Control Measures substance 5,8,11-Trioxa-2-azatridecan-13-ol data_gap Incomplete Toxicological Data substance->data_gap precautionary Adopt Precautionary Principle data_gap->precautionary ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) precautionary->ppe Implement eng Engineering Controls (Fume Hood) precautionary->eng Implement admin Administrative Controls (SOPs, Training) precautionary->admin Implement safe_handling Safe Handling Achieved ppe->safe_handling eng->safe_handling admin->safe_handling

Caption: Risk assessment and mitigation logic for handling the compound.

Conclusion

While 5,8,11-Trioxa-2-azatridecan-13-ol is a valuable compound in research and development, the lack of comprehensive safety and toxicological data necessitates a cautious approach to its handling. All users must adhere to strict safety protocols, utilize appropriate personal protective equipment and engineering controls, and be prepared to respond to accidental exposures. Further investigation into the toxicological properties of this compound is warranted to establish a more complete safety profile.

References

A Technical Guide to Hydroxy-PEG3-methylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxy-PEG3-methylamine is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a hydroxyl group, a three-unit polyethylene glycol (PEG) chain, and a terminal methylamine group, provides a versatile platform for bioconjugation, the development of antibody-drug conjugates (ADCs), and the synthesis of proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of conjugated molecules, making it a valuable tool for improving the pharmacokinetic properties of therapeutic agents.[1][2] This guide provides an in-depth overview of the technical details, commercial availability, and applications of Hydroxy-PEG3-methylamine.

Physicochemical Properties and Commercial Suppliers

Hydroxy-PEG3-methylamine is a clear liquid at room temperature, soluble in water and common organic solvents such as DMSO, DCM, and DMF.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C9H21NO4[1]
Molecular Weight 207.27 g/mol [1]
CAS Number 90430-59-4[1]
Purity Typically ≥95% or ≥98%[1]
Storage Conditions -20°C[1]

Several commercial suppliers offer Hydroxy-PEG3-methylamine in various quantities. The table below provides a comparative overview of offerings from prominent vendors.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
BroadPharm BP-2292098%250 mg, 500 mg, 1 g$390, $650, $980
AxisPharm AP11610≥95%250 mg, 500 mg$390, $650
DC Chemicals DC35607N/AN/AN/A
CymitQuimica 54-OR104322497%100 mg, 250 mg, 1 g, 5 g€96, €106, €164, €411

Applications in Drug Development and Research

The bifunctional nature of Hydroxy-PEG3-methylamine underpins its utility in several key areas of drug development and biomedical research.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal methylamine group of Hydroxy-PEG3-methylamine can be readily conjugated to molecules bearing carboxylic acids or activated esters, forming stable amide bonds. This reactivity is harnessed in the development of ADCs, where a cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker can improve the solubility and stability of the ADC.

A general workflow for the synthesis of an ADC using a PEG linker is depicted below.

ADC_Synthesis_Workflow cluster_activation Payload Activation cluster_linker_conjugation Linker Conjugation cluster_antibody_conjugation Antibody Conjugation Payload Cytotoxic Payload (with COOH) Activated_Payload Activated Payload (e.g., NHS ester) Payload->Activated_Payload EDC, NHS Linker Hydroxy-PEG3- methylamine Payload_Linker Payload-Linker Conjugate Linker->Payload_Linker Amide bond formation ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC Conjugation to Ab Antibody Monoclonal Antibody Antibody->ADC PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Ubiquitination Ubiquitination of POI POI_PROTAC_E3->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Proteolysis Degradation->PROTAC Recycled PROTAC_Synthesis_Logic Start Starting Materials: - Target-Binding Ligand (with COOH) - Hydroxy-PEG3-methylamine - E3 Ligase-Binding Ligand (with NuH) Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 Intermediate: Target-Ligand-PEG3-OH Step1->Intermediate1 Step2 Step 2: Hydroxyl Activation Intermediate1->Step2 Intermediate2 Intermediate: Activated Target-Ligand-PEG3-Linker Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Final_Product Final Product: PROTAC Molecule Step3->Final_Product

References

Methodological & Application

Application Notes and Protocols for 5,8,11-Trioxa-2-azatridecan-13-ol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a versatile hydrophilic linker molecule increasingly utilized in the development of advanced drug delivery systems.[1] Its structure, featuring a three-unit polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a primary amine, provides a unique set of properties beneficial for nanoparticle functionalization and bioconjugation.[1] The PEG moiety enhances the solubility and biocompatibility of drug carriers, while the reactive terminal groups allow for covalent attachment to both nanoparticle surfaces and therapeutic payloads.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of 5,8,11-Trioxa-2-azatridecan-13-ol in drug delivery research.

The incorporation of PEG linkers, such as 5,8,11-Trioxa-2-azatridecan-13-ol, onto the surface of nanoparticles, a process known as PEGylation, offers several advantages.[4][5] It creates a "stealth" coating that can reduce recognition by the immune system, thereby prolonging circulation time and improving the biodistribution of the therapeutic agent.[5][6] Furthermore, PEGylation can enhance the stability of nanoparticles, preventing aggregation and non-specific interactions with biological components.[2][7]

Key Applications

  • Surface Modification of Nanoparticles: Covalently attaching 5,8,11-Trioxa-2-azatridecan-13-ol to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their pharmacokinetic profile.[6][7][8]

  • Linker for Drug Conjugation: Acting as a flexible spacer to conjugate small molecule drugs, peptides, or proteins to a nanoparticle carrier.[9][10]

  • Controlled Release Systems: The linker can be incorporated into systems designed for controlled or triggered drug release.[2]

  • Targeted Drug Delivery: The terminal hydroxyl group can be further modified to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.[11][12]

Data Presentation

Table 1: Physicochemical Properties of 5,8,11-Trioxa-2-azatridecan-13-ol

PropertyValueReference
CAS Number 90430-59-4[1][13][14]
Molecular Formula C9H21NO4[1][13]
Molecular Weight 207.27 g/mol [15]
Appearance N/A[1]
Solubility Soluble in aqueous media[1]

Table 2: Representative Data for Characterization of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesNanoparticles + 5,8,11-Trioxa-2-azatridecan-13-ol
Hydrodynamic Diameter (nm) 120 ± 5135 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 3-10 ± 2
Drug Encapsulation Efficiency (%) 85 ± 482 ± 5

Note: These are representative values and will vary depending on the nanoparticle type, drug, and specific formulation parameters.

Experimental Protocols

Protocol 1: PEGylation of Carboxylated Polymeric Nanoparticles

This protocol describes the covalent attachment of 5,8,11-Trioxa-2-azatridecan-13-ol to nanoparticles with surface carboxyl groups via carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • 5,8,11-Trioxa-2-azatridecan-13-ol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (e.g., Amicon® Ultra)

Procedure:

  • Disperse the carboxylated nanoparticles in MES buffer to a concentration of 10 mg/mL.

  • Activate the carboxyl groups by adding a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle suspension.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Add a 10-fold molar excess of 5,8,11-Trioxa-2-azatridecan-13-ol (dissolved in MES buffer) to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

  • Resuspend the final PEGylated nanoparticle pellet in the desired buffer for storage or further use.

  • Characterize the resulting nanoparticles for size, zeta potential, and surface modification.

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Carboxylated_NP Carboxylated Nanoparticles Activated_NP Activated Nanoparticles Carboxylated_NP->Activated_NP Incubate 15-30 min EDC_NHS EDC/NHS in MES Buffer EDC_NHS->Activated_NP PEGylated_NP PEGylated Nanoparticles Activated_NP->PEGylated_NP Incubate 2-4 hours Linker 5,8,11-Trioxa-2-azatridecan-13-ol Linker->PEGylated_NP Purification Centrifugation/ Resuspension PEGylated_NP->Purification Quench Reaction Final_Product Purified PEGylated Nanoparticles Purification->Final_Product

Caption: Workflow for PEGylation of carboxylated nanoparticles.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a common method for assessing the release of a drug from PEGylated nanoparticles using a dialysis method.[16][17]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release medium (e.g., PBS at pH 7.4, potentially with a surfactant to ensure sink conditions)

  • Dialysis membrane tubing (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare a suspension of the drug-loaded PEGylated nanoparticles in the release medium at a known concentration.

  • Transfer a defined volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis tubing and securely seal both ends.

  • Place the dialysis bag into a larger container with a known volume of pre-warmed release medium (e.g., 50 mL).

  • Incubate the system at 37°C with continuous gentle agitation.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the cumulative percentage of drug released at each time point.

Drug_Release_Workflow NP_Suspension Drug-Loaded PEGylated Nanoparticle Suspension Dialysis_Bag Transfer to Dialysis Bag NP_Suspension->Dialysis_Bag Incubation Incubate in Release Medium at 37°C Dialysis_Bag->Incubation Sampling Sample External Medium at Time Points Incubation->Sampling Quantification Quantify Drug Concentration (HPLC/UV-Vis) Sampling->Quantification Analysis Calculate Cumulative Drug Release Quantification->Analysis

Caption: Workflow for in vitro drug release study.

Protocol 3: Cellular Uptake Study by Flow Cytometry

This protocol details a method to quantify the cellular uptake of fluorescently labeled PEGylated nanoparticles.[11]

Materials:

  • Fluorescently labeled PEGylated nanoparticles

  • Cell culture medium appropriate for the cell line

  • Selected cell line (e.g., cancer cell line, macrophages)

  • Trypsin-EDTA

  • Flow cytometer

  • PBS

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Prepare different concentrations of the fluorescently labeled PEGylated nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the nanoparticles.

  • Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.

Cellular_Uptake_Pathway cluster_cell_interaction Cell-Nanoparticle Interaction cluster_intracellular_trafficking Intracellular Trafficking cluster_therapeutic_action Therapeutic Action PEG_NP PEGylated Nanoparticle Cell_Membrane Cell Membrane PEG_NP->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Generalized cellular uptake and action pathway.

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol is a valuable tool for researchers in the field of drug delivery. Its defined structure and dual functionality allow for the straightforward and reproducible surface modification of nanoparticles. The protocols provided herein offer a starting point for the successful implementation of this linker in the development of novel and effective drug delivery systems. It is important to note that optimization of these protocols will be necessary for specific nanoparticle systems and therapeutic applications.

References

Application Notes: Protocol for Conjugating Peptides with Hydroxy-PEG3-methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules like peptides and proteins, is a widely adopted strategy in drug development.[1][2] This modification can significantly enhance the therapeutic properties of a peptide by increasing its hydrodynamic size, which in turn improves solubility, extends circulation half-life, reduces renal clearance, and masks epitopes to decrease immunogenicity and antigenicity.[1]

This document provides a detailed protocol for the conjugation of a peptide's carboxylic acid groups (C-terminus or side chains of aspartic/glutamic acid) with Hydroxy-PEG3-methylamine. This specific PEG linker is a short, hydrophilic spacer containing a terminal amine for conjugation and a terminal hydroxyl group for potential further derivatization.[3][4] The conjugation is achieved via a stable amide bond, formed using the common and efficient carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6]

Principle of the Reaction

The conjugation process is a two-step reaction:

  • Activation of Peptide Carboxyl Group: EDC activates a carboxyl group on the peptide to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7]

  • Stable NHS-Ester Formation and Amine Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of the Hydroxy-PEG3-methylamine to form a covalent, stable amide bond, releasing NHS. The inclusion of NHS increases the efficiency of the coupling reaction.[5]

Materials and Equipment

Reagents:

  • Peptide with at least one carboxyl group (C-terminus, Asp, or Glu)

  • Hydroxy-PEG3-methylamine (e.g., BroadPharm BP-22920)[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines)

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

  • Solvents for purification (e.g., HPLC-grade Acetonitrile, Water, Trifluoroacetic Acid (TFA))

  • Ultrapure water

Equipment:

  • Analytical balance

  • pH meter

  • Reaction vials

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)[]

  • Reversed-Phase HPLC Column (e.g., C18)[][9]

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)[10]

  • Lyophilizer

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.[11] Key parameters to optimize include the molar ratio of reactants, pH, and reaction time.[12]

Step 1: Reagent Preparation

  • Allow all reagents (Peptide, Hydroxy-PEG3-methylamine, EDC, NHS) to equilibrate to room temperature before opening vials to prevent condensation.[7]

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g., 10 mg/mL in ultrapure water or DMSO) immediately before use, as their reactivity diminishes over time in solution.[7]

  • Dissolve the peptide in Activation Buffer (0.1 M MES, pH 5.5) to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

  • Dissolve the Hydroxy-PEG3-methylamine in Coupling Buffer (PBS, pH 7.2).

Step 2: Activation of Peptide Carboxylic Acid

  • To the dissolved peptide solution, add EDC and NHS. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.

  • For example, for 1 µmol of peptide, add 2 µmol of EDC and 5 µmol of NHS.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction is most efficient at a pH between 4.5 and 7.2.[7]

Step 3: Conjugation with Hydroxy-PEG3-methylamine

  • Immediately following the activation step, add a 10- to 50-fold molar excess of the dissolved Hydroxy-PEG3-methylamine to the activated peptide solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer (PBS). The reaction of the NHS-ester with the amine is most efficient at this pH range.[7]

  • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may require a longer reaction time.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution. For example, add hydroxylamine to a final concentration of 10-50 mM.[7]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC) Purification of the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts is essential. RP-HPLC is the standard method for peptide purification.[9]

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Procedure: Acidify the quenched reaction mixture with TFA (to ~pH 2-3) and inject it onto the column. Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.

  • Fraction Collection: Collect fractions and analyze them using analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

  • Final Step: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Characterization

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A successful conjugation will show a new peak with a different retention time from the starting peptide.[10]

  • Mass Spectrometry (MS): The definitive method to confirm successful conjugation. An increase in the molecular weight corresponding to the mass of the Hydroxy-PEG3-methylamine linker (MW: 207.27 g/mol ) should be observed.[3][10]

Quantitative Data Summary

The following table provides representative data for a typical peptide conjugation experiment. Actual results will vary depending on the specific peptide and reaction conditions used.

ParameterValueNotes
Reactants
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:EDC:NHS)1 : 2 : 5A starting point for optimization.
Molar Ratio (Peptide:PEG-Amine)1 : 20Molar excess ensures complete reaction.
Reaction Conditions
Activation pH / TimepH 5.5 / 30 minUsing 0.1 M MES buffer.
Conjugation pH / TimepH 7.2 / 4 hoursUsing 1X PBS buffer at room temperature.
Results
Expected Mass Shift+ 207.3 DaConfirmed by Mass Spectrometry.[3]
Post-Purification Yield40-70%Highly dependent on peptide sequence and reaction scale.
Post-Purification Purity>95%Determined by analytical RP-HPLC.

Diagrams and Workflows

Chemical Reaction Pathway

The conjugation proceeds via a two-step carbodiimide-mediated reaction to form a stable amide bond.

Peptide Peptide-COOH (Carboxylic Acid) EDC_NHS + EDC / NHS (Activation) Peptide->EDC_NHS ActivatedPeptide Peptide-CO-NHS (Amine-Reactive Ester) EDC_NHS->ActivatedPeptide PEG + H₂N-PEG₃-OH (Hydroxy-PEG3-methylamine) ActivatedPeptide->PEG Conjugate Peptide-CO-NH-PEG₃-OH (Final Conjugate) PEG->Conjugate NHS_byproduct + NHS A 1. Reagent Preparation (Peptide, PEG, Buffers) B 2. Peptide Carboxyl Activation (Add EDC/NHS, pH 5.5, 30 min) A->B C 3. Conjugation Reaction (Add PEG-Amine, pH 7.2, 2-12h) B->C D 4. Quench Reaction (Add Hydroxylamine) C->D E 5. Purification (Preparative RP-HPLC) D->E F 6. Characterization (Analytical HPLC & Mass Spec) E->F G 7. Lyophilization (Pure PEG-Peptide Powder) F->G

References

Application Notes and Protocols for 5,8,11-Trioxa-2-azatridecan-13-ol as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a versatile, hydrophilic, heterobifunctional linker increasingly employed in the field of bioconjugation. Its structure, featuring a three-unit polyethylene glycol (PEG) chain, a primary amine, and a terminal hydroxyl group, offers a unique combination of properties that are highly advantageous for the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The hydrophilic PEG spacer enhances the aqueous solubility and stability of the resulting bioconjugate, potentially improving its pharmacokinetic and pharmacodynamic profile. The primary amine and hydroxyl termini provide orthogonal handles for a two-step conjugation strategy. This allows for the sequential and controlled attachment of different molecular entities, such as a targeting moiety (e.g., an antibody or a small molecule ligand) and a payload (e.g., a cytotoxic drug or a protein degrader). This controlled approach is critical for producing homogeneous and well-defined bioconjugates, a key requirement for therapeutic applications.

These application notes provide an overview of the utility of 5,8,11-Trioxa-2-azatridecan-13-ol in bioconjugation and detailed protocols for its application in the synthesis of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Key Applications and Advantages

The unique chemical architecture of 5,8,11-Trioxa-2-azatridecan-13-ol makes it a valuable tool in bioconjugation with several key applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The hydrophilic PEG chain can help to mitigate the aggregation often associated with hydrophobic drug payloads, leading to ADCs with improved stability and solubility.

  • PROTACs: This linker is ideally suited for the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient target protein degradation.

  • Peptide and Oligonucleotide Modification: The bifunctional nature of the linker allows for the precise modification of peptides and oligonucleotides to enhance their therapeutic properties, such as cellular uptake and in vivo stability.

  • Surface Functionalization: The linker can be used to modify the surface of nanoparticles or other materials to attach biomolecules for targeted drug delivery or diagnostic applications.

Advantages of 5,8,11-Trioxa-2-azatridecan-13-ol:

  • Enhanced Solubility: The hydrophilic PEG spacer significantly improves the aqueous solubility of the bioconjugate.

  • Improved Stability: The PEG chain can protect the bioconjugate from enzymatic degradation and reduce non-specific binding.

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins.

  • Bifunctional for Controlled Conjugation: The orthogonal amine and hydroxyl groups allow for sequential and site-specific conjugation, leading to more homogeneous products.

Data Presentation

Table 1: Physicochemical Properties of 5,8,11-Trioxa-2-azatridecan-13-ol
PropertyValue
Chemical Formula C9H21NO4
Molecular Weight 207.27 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DMF, DCM
Reactive Groups Primary Amine (-NH2), Hydroxyl (-OH)
Table 2: Preclinical Pharmacokinetic Data of a PROTAC Utilizing a PEG3 Linker (Pro-PEG3-BA) for EGFR Degradation[1][2]
ParameterValue
Cmax 33 µg/mL
Bioavailability (Oral) 53.2%
Half-life (t1/2) 1.77 h (in rats)

Note: This data is for a PROTAC containing a PEG3 linker and is presented as an example of the pharmacokinetic properties that can be achieved.

Experimental Protocols

Protocol 1: General Procedure for Two-Step Bioconjugation using 5,8,11-Trioxa-2-azatridecan-13-ol

This protocol outlines a general strategy for using the bifunctional nature of the linker. The order of reactions can be reversed depending on the specific chemistry of the molecules to be conjugated.

Step 1: Protection of the Amine Group

  • Dissolve 5,8,11-Trioxa-2-azatridecan-13-ol in a suitable anhydrous organic solvent (e.g., Dichloromethane).

  • Add a slight excess of a suitable amine-protecting reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and a base (e.g., Triethylamine).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purify the Boc-protected linker by column chromatography.

Step 2: Activation and Conjugation of the Hydroxyl Group

  • Dissolve the Boc-protected linker in an anhydrous solvent.

  • Activate the terminal hydroxyl group. For example, convert it to a better leaving group like a tosylate by reacting with tosyl chloride in the presence of a base.

  • React the activated linker with the first conjugation partner (Molecule A), which contains a nucleophilic group (e.g., an amine or thiol).

  • Purify the resulting conjugate (Boc-linker-Molecule A).

Step 3: Deprotection of the Amine Group

  • Remove the Boc protecting group from the conjugate using standard conditions (e.g., Trifluoroacetic acid in Dichloromethane).

  • Neutralize the reaction and purify the deprotected conjugate (H2N-linker-Molecule A).

Step 4: Conjugation of the Amine Group

  • Activate the carboxyl group of the second conjugation partner (Molecule B) using a coupling agent (e.g., HATU, HOBt, EDC).

  • React the activated Molecule B with the deprotected conjugate (H2N-linker-Molecule A) in a suitable solvent with a non-nucleophilic base.

  • Monitor the reaction by LC-MS.

  • Purify the final bioconjugate (Molecule B-linker-Molecule A) by preparative HPLC.

Protocol 2: Synthesis of an EGFR-Targeting PROTAC using a PEG3 Linker

This protocol is a representative example for the synthesis of a PROTAC that targets EGFR for degradation. It involves coupling an EGFR inhibitor (warhead) and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) through the 5,8,11-Trioxa-2-azatridecan-13-ol linker.

Materials:

  • EGFR inhibitor with a suitable attachment point (e.g., a carboxylic acid).

  • E3 ligase ligand with a suitable attachment point (e.g., a reactive halide).

  • 5,8,11-Trioxa-2-azatridecan-13-ol.

  • Standard organic synthesis reagents and solvents.

Procedure:

  • Synthesis of Linker-E3 Ligase Ligand Conjugate:

    • React the hydroxyl group of 5,8,11-Trioxa-2-azatridecan-13-ol with the reactive halide of the E3 ligase ligand in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

    • The primary amine of the linker will remain free for the next step.

    • Purify the product by column chromatography.

  • Conjugation to EGFR Inhibitor:

    • Activate the carboxylic acid of the EGFR inhibitor using a peptide coupling reagent (e.g., HATU).

    • React the activated EGFR inhibitor with the amine group of the Linker-E3 ligase ligand conjugate.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Characterization of the Final Bioconjugate:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR): To confirm the structure of the PROTAC.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Hydrophobic Interaction Chromatography (HIC): For ADCs, to determine the drug-to-antibody ratio (DAR).[1][2][3]

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow cluster_characterization Characterization cluster_evaluation Biological Evaluation linker 5,8,11-Trioxa-2- azatridecan-13-ol linker_e3 Linker-E3 Ligand Conjugate linker->linker_e3 1. Conjugation e3_ligand E3 Ligase Ligand (e.g., Thalidomide derivative) e3_ligand->linker_e3 warhead EGFR Inhibitor (Warhead) protac Final PROTAC (EGFR Degrader) warhead->protac linker_e3->protac 2. Conjugation ms Mass Spectrometry protac->ms nmr NMR protac->nmr hplc HPLC protac->hplc cell_culture Cell-based Assays (e.g., Western Blot for EGFR degradation) protac->cell_culture in_vivo In Vivo Studies (e.g., Xenograft models) cell_culture->in_vivo

Figure 1. General workflow for the synthesis and evaluation of a PROTAC using the linker.

egfr_degradation_pathway cluster_cell Cancer Cell protac EGFR-Targeting PROTAC (with PEG3 Linker) egfr EGFR (Target Protein) protac->egfr Binds e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon) protac->e3_ligase Recruits ternary_complex Ternary Complex (EGFR-PROTAC-E3) egfr->ternary_complex e3_ligase->ternary_complex ub_egfr Ubiquitinated EGFR ternary_complex->ub_egfr Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome Proteasome ub_egfr->proteasome Targeted for Degradation degradation EGFR Degradation proteasome->degradation downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Inhibited degradation->downstream

Figure 2. PROTAC-mediated degradation of EGFR signaling pathway.

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol is a highly valuable linker for modern bioconjugation applications. Its hydrophilic PEG spacer and orthogonal reactive groups facilitate the synthesis of well-defined and soluble bioconjugates, such as ADCs and PROTACs. The provided protocols and diagrams offer a foundational guide for researchers and drug developers to harness the potential of this linker in creating next-generation targeted therapeutics. The successful development of EGFR-degrading PROTACs using a PEG3 linker underscores the practical utility of this molecular scaffold in addressing significant challenges in oncology and beyond.

References

Application Notes and Protocols: 5,8,11-Trioxa-2-azatridecan-13-ol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known by its synonym Hydroxy-PEG3-methylamine, is a functionalized polyethylene glycol (PEG) derivative. Its chemical structure, featuring a short PEG chain with terminal hydroxyl and methylamine groups, imparts unique physicochemical properties that are of interest in cosmetic and dermatological formulations. This document provides a detailed overview of its potential applications, mechanisms of action, and protocols for its evaluation in cosmetic science.

Chemical Structure:

  • Name: 5,8,11-Trioxa-2-azatridecan-13-ol

  • Synonym: Hydroxy-PEG3-methylamine

  • CAS Number: 90430-59-4

  • Molecular Formula: C9H21NO4

  • Key Features: A hydrophilic PEG linker that enhances water solubility, a terminal hydroxyl group for potential derivatization, and a reactive methylamine group.[1]

Applications in Cosmetic Formulations

Based on the general properties of short-chain PEG derivatives, 5,8,11-Trioxa-2-azatridecan-13-ol is proposed to function as a multifunctional ingredient in skincare and haircare products.[1] Its primary applications are hypothesized to include:

  • Solubility Enhancer: The hydrophilic nature of the PEG chain makes it an effective solvent for poorly soluble active ingredients, enabling their incorporation into aqueous-based cosmetic formulations.[1]

  • Humectant and Moisturizer: By attracting and retaining water molecules from the atmosphere and the deeper layers of the skin, it can contribute to skin hydration and improve the overall moisture content of the stratum corneum.[2][3] This helps in maintaining skin plumpness and reducing the appearance of fine lines.

  • Penetration Enhancer: It can reversibly modulate the barrier properties of the stratum corneum, facilitating the permeation of other active ingredients into the skin.[4][5][6] This is particularly beneficial for enhancing the efficacy of anti-aging, brightening, or soothing agents.

  • Stability and Texture Modifier: It can improve the stability of emulsions and enhance the sensory profile of cosmetic products by contributing to a smoother, non-greasy feel.[1]

Mechanism of Action

The primary mechanism of action of hydrophilic molecules like 5,8,11-Trioxa-2-azatridecan-13-ol as skin penetration enhancers involves interaction with the stratum corneum. The proposed mechanism is illustrated below:

G cluster_0 Stratum Corneum (SC) Lipids cluster_1 Proposed Mechanism Lipid1 Ceramides Interaction Interaction with SC Lipids Lipid2 Cholesterol Lipid3 Fatty Acids Molecule 5,8,11-Trioxa-2- azatridecan-13-ol Molecule->Interaction 1. Application Hydration Increased SC Hydration Interaction->Hydration 2. H-bonding Fluidity Increased Lipid Fluidity Interaction->Fluidity 3. Disruption of Lipid Packing Permeation Enhanced Permeation of Actives Hydration->Permeation 4. Increased Hydrophilic Pathway Fluidity->Permeation 5. Increased Lipophilic Pathway G cluster_workflow In Vitro Permeation Workflow Prep Prepare Donor Formulations Mount Mount Skin in Franz Cell Prep->Mount Apply Apply Formulation to Skin Mount->Apply Sample Sample Receptor Fluid Over Time Apply->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Result Determine Permeation Profile Analyze->Result

References

Application Notes and Protocols for the Synthesis of Esters from 5,8,11-Trioxa-2-azatridecan-13-ol and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol is a bifunctional molecule featuring both a secondary amine and a primary alcohol. This structure is common in bioconjugation and drug delivery applications, where the triethylene glycol spacer enhances water solubility. When reacting this molecule with carboxylic acids to form an ester at the hydroxyl terminus, a significant chemoselectivity challenge arises. Amines are generally more nucleophilic than alcohols and will preferentially react with carboxylic acids or their activated derivatives to form amides.

Therefore, to achieve selective O-acylation (ester formation), a protection-esterification-deprotection strategy is required. This involves temporarily masking the reactive amine with a protecting group, performing the esterification on the alcohol, and subsequently removing the protecting group to yield the desired amino alcohol ester.

This document provides detailed protocols for a three-stage workflow:

  • Amine Protection: Introduction of a suitable protecting group for the secondary amine.

  • Esterification: Coupling of the N-protected amino alcohol with a generic carboxylic acid.

  • Amine Deprotection: Removal of the protecting group to reveal the final product.

Overall Synthetic Workflow

The overall strategy involves three key transformations to selectively synthesize the desired ester.

Workflow cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Esterification cluster_2 Stage 3: Amine Deprotection Start 5,8,11-Trioxa-2-azatridecan-13-ol (Amino Alcohol) Protected N-Protected Amino Alcohol Start->Protected Protection Reagent Ester N-Protected Amino Ester Protected->Ester CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Ester Coupling Agent FinalProduct Final Product (Amino Ester) Ester->FinalProduct Deprotection Reagent

Figure 1: Three-stage workflow for selective esterification.

Application Note 1: Protection of the Secondary Amine

To prevent amide formation, the secondary amine of 5,8,11-Trioxa-2-azatridecan-13-ol must be protected. The tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are two of the most common and robust amine protecting groups.[1][2] They are stable under the conditions required for esterification and can be removed under distinct, orthogonal conditions.[1][2]

Protection cluster_reactants Reactants cluster_products Products AminoAlcohol Amino Alcohol ProtectedAmine N-Protected Amino Alcohol AminoAlcohol->ProtectedAmine Base, Solvent ProtReagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) ProtReagent->ProtectedAmine

Figure 2: General scheme for amine protection.

Experimental Protocols

Protocol 1A: N-Boc Protection

The Boc group is stable to most nucleophiles and bases but is easily cleaved under acidic conditions.[1][3]

  • Dissolution: Dissolve 5,8,11-Trioxa-2-azatridecan-13-ol (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution, followed by a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).[4]

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 1B: N-Cbz Protection

The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[4][5]

  • Dissolution: Dissolve 5,8,11-Trioxa-2-azatridecan-13-ol (1.0 eq) in a 2:1 mixture of THF and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq), followed by the slow, dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by silica gel column chromatography.[4]

Data Summary: Amine Protection Conditions
ParameterProtocol 1A: N-Boc ProtectionProtocol 1B: N-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Base Sodium Bicarbonate (NaHCO₃)Sodium Bicarbonate (NaHCO₃)
Solvent THF / WaterTHF / Water
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 12 - 24 hours12 - 20 hours
Typical Yield > 90%> 90%

Application Note 2: Esterification of N-Protected Amino Alcohol

With the amine functionality protected, the hydroxyl group can be selectively esterified with a carboxylic acid using a suitable coupling agent. Carbodiimide-mediated couplings like the Steglich esterification are mild and highly effective.[6][7]

Esterification cluster_reactants Reactants cluster_products Products ProtectedAmine N-Protected Amino Alcohol Ester N-Protected Amino Ester ProtectedAmine->Ester Coupling Agent, Catalyst, Solvent CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Ester

Figure 3: General scheme for esterification.

Experimental Protocols

Protocol 2A: Steglich Esterification using DCC/DMAP

This classic method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is mild and generally high-yielding.[6][8]

  • Dissolution: Dissolve the N-protected amino alcohol (1.0 eq), carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM.[9] Combine the filtrates and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

Protocol 2B: Esterification using EDC/DMAP

This protocol is a variation of the Steglich esterification that uses a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This simplifies purification as the urea byproduct can be removed with an aqueous wash.[10][11]

  • Dissolution: Dissolve the N-protected amino alcohol (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1-1.0 eq) in anhydrous DCM and cool to 0 °C.[12]

  • Reagent Addition: Add EDC hydrochloride (1.5 eq) to the mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.[12]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Data Summary: Esterification Conditions
ParameterProtocol 2A: DCC/DMAPProtocol 2B: EDC/DMAP
Coupling Agent Dicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
Catalyst 4-Dimethylaminopyridine (DMAP)4-Dimethylaminopyridine (DMAP)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 12 - 24 hours4 - 16 hours
Typical Yield 70 - 95%70 - 95%
Key Consideration Byproduct (DCU) is insoluble and removed by filtration.[9]Byproduct is water-soluble, simplifying work-up.[12]

Application Note 3: Deprotection of the Secondary Amine

The final step is the removal of the protecting group to yield the target amino ester. The conditions for deprotection are chosen based on the protecting group used (Boc or Cbz) to ensure the newly formed ester linkage remains intact.

Deprotection cluster_reactants Reactant cluster_products Product ProtectedEster N-Protected Amino Ester FinalEster Final Amino Ester ProtectedEster->FinalEster Deprotection Reagent, Solvent

Figure 4: General scheme for amine deprotection.

Experimental Protocols

Protocol 3A: N-Boc Deprotection

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[13][14]

  • Dissolution: Dissolve the N-Boc protected amino ester (1.0 eq) in DCM.

  • Reagent Addition: Add an excess of TFA (e.g., a 25-50% solution of TFA in DCM) to the solution at room temperature.[15]

  • Reaction: Stir the mixture for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure all TFA is removed, the residue can be co-evaporated with toluene.

  • Isolation: The product is typically obtained as a TFA salt. It can be used as is, or a basic workup (e.g., dissolving in DCM and washing with saturated NaHCO₃) can be performed to obtain the free amine.

Protocol 3B: N-Cbz Deprotection

The Cbz group is cleaved by catalytic hydrogenolysis, a mild reduction method that does not affect the ester group.[4]

  • Dissolution: Dissolve the N-Cbz protected amino ester (1.0 eq) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10% by weight).

  • Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amino ester.

Data Summary: Amine Deprotection Conditions
ParameterProtocol 3A: N-Boc DeprotectionProtocol 3B: N-Cbz Deprotection
Deprotection Reagent Trifluoroacetic Acid (TFA) or HClH₂ gas with Palladium on Carbon (Pd/C)
Solvent Dichloromethane (DCM)Methanol, Ethanol, or Ethyl Acetate
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 1 - 3 hours2 - 16 hours
Product Form Amine salt (e.g., TFA salt)Free amine

References

Application Notes and Protocols for Protein PEGylation using Amine-Reactive PEGylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed experimental setup for the PEGylation of proteins. While the initial request specified "5,8,11-Trioxa-2-azatridecan-13-ol," this is not a standard commercially available PEGylating agent. Therefore, this guide outlines a robust and widely applicable protocol using a functionally similar, amine-reactive PEG derivative. The core principles and methods described herein are fundamental to the process of PEGylation and can be adapted for novel PEG reagents.

The protocol will focus on the activation of a hydroxyl-terminated PEG molecule and its subsequent conjugation to a model protein.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. This modification has profound effects on the physicochemical properties of the molecule, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[1][2] Key benefits of PEGylation include:

  • Increased Serum Half-Life: The increased hydrodynamic radius of PEGylated proteins reduces renal clearance, prolonging circulation time.[1][3]

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system.[1][2]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.[1][3]

  • Improved Solubility: PEG is a highly soluble polymer, and its conjugation can enhance the solubility of poorly soluble proteins.[1]

Despite these advantages, a potential drawback of PEGylation is the possibility of reduced bioactivity if the PEG chain sterically hinders the protein's active site.[2][3] Therefore, careful control over the PEGylation reaction is crucial.

Principle of the Experiment

This protocol describes a two-stage process for the PEGylation of a model protein, Bovine Serum Albumin (BSA), using a hydroxyl-terminated PEG reagent.

Stage 1: Activation of Hydroxyl-Terminated PEG

The terminal hydroxyl group of the PEG molecule is activated using N,N'-Disuccinimidyl carbonate (DSC). DSC is a versatile reagent that reacts with alcohols to form a highly reactive N-hydroxysuccinimide (NHS) carbonate.[4][5] This "activated PEG" is then susceptible to nucleophilic attack by primary amines.

Stage 2: Conjugation to Protein

The activated PEG-NHS ester reacts efficiently with primary amine groups on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[6][7] This reaction occurs under mild pH conditions (typically pH 7-9) and results in the formation of a stable amide bond, covalently linking the PEG to the protein.[7][8]

Experimental Protocols

Protocol 1: Activation of Hydroxyl-Terminated PEG with DSC

This protocol details the synthesis of an amine-reactive PEG-NHS ester from a hydroxyl-terminated PEG precursor.

Materials:

  • Hydroxyl-terminated PEG (e.g., mPEG-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)[4][5]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • Ice-cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • In a clean, dry round bottom flask, dissolve the hydroxyl-terminated PEG in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours.

  • After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (PEG-NHS ester) under vacuum.

  • Store the activated PEG-NHS ester at -20°C under desiccated conditions until use. It is crucial to minimize exposure to moisture to prevent hydrolysis of the NHS ester.[9][10]

Protocol 2: PEGylation of Bovine Serum Albumin (BSA)

This protocol describes the conjugation of the activated PEG-NHS ester to the model protein, BSA.

Materials:

  • Activated PEG-NHS ester (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[6]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.

  • Immediately before use, prepare a 10 mM solution of the activated PEG-NHS ester in anhydrous DMSO or DMF.[7][11]

  • Add a 20-fold molar excess of the PEG-NHS ester solution to the BSA solution with gentle stirring.[6][11] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[7][11]

  • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring, or at 4°C for 2-4 hours.[10]

  • Terminate the reaction by adding a quenching buffer to a final concentration of 50 mM. This will consume any unreacted PEG-NHS ester.

  • Incubate for an additional 15-30 minutes.

  • The PEGylated BSA is now ready for purification.

Protocol 3: Purification of PEGylated BSA

Purification is necessary to remove unreacted PEG, native BSA, and reaction byproducts.

Recommended Method: Size Exclusion Chromatography (SEC) SEC is a highly effective method for separating molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, PEGylated BSA will elute earlier than the unreacted BSA.[][13]

Materials:

  • SEC column (e.g., Sephacryl S-200 or Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the proteins with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE (as described in Protocol 4) to identify those containing the purified PEGylated BSA.

  • Pool the relevant fractions and concentrate if necessary.

Other potential purification methods include ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC).[][14]

Protocol 4: Characterization of PEGylated BSA

Confirmation of successful PEGylation and determination of the degree of modification is essential.

Method 1: SDS-PAGE Analysis SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins exhibit a significant increase in apparent molecular weight and often migrate as broader bands due to the heterogeneity of PEGylation.[15][16]

Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide concentration (e.g., 4-12% gradient gel).

  • Load samples of the un-PEGylated BSA, the crude PEGylation reaction mixture, and the purified PEGylated BSA fractions.

  • Run the gel under standard conditions.

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.[15]

  • Visualize the bands. A successful PEGylation will show a shift to a higher molecular weight for the PEGylated BSA compared to the native BSA.

Method 2: MALDI-TOF Mass Spectrometry Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of the PEGylated protein and the degree of PEGylation (the number of PEG chains attached per protein molecule).[17]

Procedure:

  • Prepare samples of the native BSA and the purified PEGylated BSA.

  • Mix the samples with a suitable MALDI matrix (e.g., sinapinic acid).

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Analyze the samples using a MALDI-TOF mass spectrometer.[18]

  • The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. This allows for the determination of the distribution of PEGylated species.[19][20]

Data Presentation

The following tables present hypothetical, yet representative, data for a typical protein PEGylation experiment.

Table 1: PEGylation Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
PEG:Protein Molar Ratio 10:120:120:1
Reaction Temperature 4°CRoom Temp.Room Temp.
Reaction Time 4 hours1 hour1 hour

Table 2: Characterization of PEGylated BSA

SampleApparent MW (SDS-PAGE)Average Degree of PEGylation (MALDI-TOF)Residual Bioactivity (%)*
Native BSA ~66 kDa0100%
Condition 1 Product ~80-100 kDa1.592%
Condition 2 Product ~90-120 kDa2.885%
Condition 3 Product ~95-130 kDa3.183%

*Residual bioactivity is highly protein-dependent and would need to be assessed using a relevant functional assay.

Visualizations

PEGylation_Workflow cluster_activation Stage 1: PEG Activation cluster_conjugation Stage 2: Protein Conjugation cluster_analysis Stage 3: Purification & Analysis PEG_OH Hydroxyl-Terminated PEG Reaction1 Activation Reaction (DCM/DMF, Pyridine) PEG_OH->Reaction1 DSC DSC Reagent DSC->Reaction1 Activated_PEG Activated PEG-NHS Ester Reaction1->Activated_PEG Reaction2 PEGylation Reaction (PBS, pH 7.4) Activated_PEG->Reaction2 Protein Target Protein (BSA) Protein->Reaction2 Crude_Product Crude PEGylated Protein Reaction2->Crude_Product Purification Purification (SEC) Crude_Product->Purification Final_Product Purified PEGylated Protein Purification->Final_Product Characterization Characterization (SDS-PAGE, MALDI-TOF) Final_Product->Characterization Signaling_Pathway cluster_benefits Pharmacokinetic Benefits of PEGylation cluster_effects Biological Interaction Effects PEG_Protein PEGylated Protein Increased_Size Increased Hydrodynamic Size PEG_Protein->Increased_Size leads to Masking Epitope Masking PEG_Protein->Masking Protection Protection from Proteases PEG_Protein->Protection Reduced_Clearance Decreased Renal Clearance Increased_Size->Reduced_Clearance results in Longer_HalfLife Increased Serum Half-Life Reduced_Clearance->Longer_HalfLife causes Reduced_Immuno Reduced Immunogenicity Masking->Reduced_Immuno leads to Increased_Stability Increased In Vivo Stability Protection->Increased_Stability leads to

References

Application Notes and Protocols for the Characterization of 5,8,11-Trioxa-2-azatridecan-13-ol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol is a hydrophilic linker molecule, often utilized in the development of bioconjugates, such as antibody-drug conjugates (ADCs).[1] Its polyethylene glycol (PEG) structure enhances the solubility and stability of the conjugated molecule in aqueous media.[1] The terminal hydroxyl and methylamine groups allow for versatile conjugation chemistry.[1] Rigorous analytical characterization of these conjugates is crucial for ensuring product quality, safety, and efficacy in research and drug development.[2][3] This document provides detailed application notes and protocols for the key analytical techniques used to characterize 5,8,11-Trioxa-2-azatridecan-13-ol conjugates.

Key Analytical Techniques

The characterization of conjugates involving 5,8,11-Trioxa-2-azatridecan-13-ol, a PEG derivative, relies on a suite of orthogonal analytical methods to determine identity, purity, and structural integrity. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, identifying the degree of conjugation (e.g., drug-to-antibody ratio, DAR, in ADCs), and confirming the identity of the constituent parts.[2]

Electrospray Ionization - Liquid Chromatography - Mass Spectrometry (ESI-LC-MS)

ESI-LC-MS is particularly well-suited for analyzing PEGylated proteins and their conjugates.[2] It provides information on the heterogeneity of the sample and allows for the determination of the average number of molecules conjugated.[2]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent, such as water or a buffer compatible with both the conjugate and the LC-MS system.

    • The final concentration should be in the range of 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • LC Separation:

    • Column: A reversed-phase column, such as a Jupiter C4 or C18, is often suitable for separating proteins and their conjugates.[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

    • Mobile Phase B: 90% Acetonitrile with 0.085% TFA in water.[4]

    • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes is a good starting point.[4]

    • Flow Rate: 1 mL/min.[4]

    • Column Temperature: 45°C.[4]

    • Detection: UV at 220 nm and 280 nm.[4]

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high resolution and mass accuracy.[5]

    • Post-column Addition: To simplify the mass spectra of PEGylated compounds, a charge stripping agent like triethylamine (TEA) can be introduced post-column via a T-mixer.[5][6][7] This reduces the charge states of the PEG moiety.[6][7]

    • Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the conjugate.[2]

Data Presentation:

Table 1: Expected Mass Spectrometry Data for a Hypothetical ADC Conjugate

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)
Unconjugated Monoclonal Antibody (mAb)150,000150,00213.3
5,8,11-Trioxa-2-azatridecan-13-ol Linker-Drug1,2001,200.5416.7
ADC with DAR = 1151,200151,20319.8
ADC with DAR = 2152,400152,40532.8
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) MS

MALDI-TOF MS is a valuable technique for the rapid determination of the average molecular weight and the degree of PEGylation, especially for heterogeneous samples.[8]

Experimental Protocol:

  • Sample Preparation:

    • Mix the conjugate solution (typically 1 µL) with 1 µL of a suitable MALDI matrix (e.g., sinapinic acid for proteins) on the MALDI target plate.

    • Allow the mixture to air-dry to form crystals.

  • MS Analysis:

    • Ionization: Laser desorption/ionization.

    • Mass Analyzer: Time-of-Flight (TOF).

    • The instrument is typically operated in linear mode for large molecules.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks corresponding to different numbers of conjugated linkers.

    • The average molecular weight and the degree of conjugation can be calculated from the peak distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of the 5,8,11-Trioxa-2-azatridecan-13-ol linker itself and can be used to confirm its successful conjugation.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample (the linker or the conjugate, if soluble to a high enough concentration) in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is particularly useful for PEG derivatives as it allows for the clear resolution of the hydroxyl proton peak.[9]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Key signals to observe for the 5,8,11-Trioxa-2-azatridecan-13-ol moiety include the characteristic peaks of the PEG backbone protons and the terminal group protons.[11]

  • Data Analysis:

    • The integration of the peaks can be used to determine the degree of substitution and the molecular weight of the linker.[9][10]

    • Changes in the chemical shifts of the protons near the conjugation site can confirm the covalent attachment of the linker to the drug or biomolecule.

Data Presentation:

Table 2: Characteristic ¹H NMR Chemical Shifts for 5,8,11-Trioxa-2-azatridecan-13-ol in DMSO-d₆

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₂-O- (PEG backbone)~3.5multiplet
-CH₂-OH (terminal)~3.4triplet
-OH (terminal)~4.56triplet
-NH -CH₂- (amide if conjugated)Varies (e.g., 7.5-8.5)broad singlet

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purity assessment of 5,8,11-Trioxa-2-azatridecan-13-ol conjugates.[] Different HPLC modes can be employed depending on the properties of the conjugate.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume and is ideal for quantifying aggregates and separating the conjugated molecule from the unconjugated protein.[][13]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the conjugate in the mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • LC Separation:

    • Column: A suitable SEC column, such as a TSKgel G3000SWXL.[]

    • Mobile Phase: A phosphate-based buffer, for example, 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.95.[3]

    • Flow Rate: 0.5-1 mL/min.

    • Detection: UV at 280 nm for proteins.

Data Presentation:

Table 3: Expected SEC Retention Times for a Hypothetical ADC

SpeciesExpected Retention Time (min)
High Molecular Weight AggregatesEarlier elution (e.g., 8-10)
ADC MonomerMain peak (e.g., 12-14)
Unconjugated mAbSlightly later than ADC (e.g., 14-15)
Free Linker-DrugMuch later elution (e.g., >20)
Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and can be used to resolve different drug-loaded species in an ADC.[4][14]

Experimental Protocol:

  • The protocol is similar to that described for ESI-LC-MS (Section 1.1).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a useful technique for the separation of polar compounds and can be applied to the analysis of PEG and its conjugates.[15]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a solvent with a high organic content (e.g., 80% acetonitrile).

  • LC Separation:

    • Column: A HILIC column (e.g., Obelisc N).[15]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate).

    • Gradient: A gradient of increasing Mobile Phase B.

    • Detection: Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or MS.[15]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation cluster_characterization Characterization cluster_data Data Analysis Conjugate 5,8,11-Trioxa-2-azatridecan-13-ol Conjugate HPLC HPLC (SEC, RP-HPLC, HILIC) Conjugate->HPLC Separation NMR NMR Spectroscopy (¹H NMR) Conjugate->NMR Direct Analysis MS Mass Spectrometry (ESI-MS, MALDI-TOF) HPLC->MS Characterization Purity Purity & Aggregation HPLC->Purity Quantification Identity Identity & Molecular Weight MS->Identity Mass Determination Structure Structure & Conjugation Site NMR->Structure Structural Elucidation logical_relationship cluster_technique Analytical Technique cluster_information Information Provided HPLC HPLC Purity Purity (e.g., % monomer) HPLC->Purity Heterogeneity Heterogeneity (e.g., DAR) HPLC->Heterogeneity MS Mass Spectrometry MS->Heterogeneity MolecularWeight Molecular Weight MS->MolecularWeight NMR NMR Structure Covalent Structure NMR->Structure

References

The Strategic Role of 5,8,11-Trioxa-2-azatridecan-13-ol in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical first step in the degradation process. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is far from being a passive spacer. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. A well-designed linker optimizes the orientation and proximity of the POI and E3 ligase, thereby promoting efficient ubiquitination and subsequent degradation.

5,8,11-Trioxa-2-azatridecan-13-ol: A Versatile PEG3 Linker for PROTAC Synthesis

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a valuable building block in the synthesis of PROTACs. Its structure, featuring a three-unit polyethylene glycol (PEG) chain, provides several advantageous properties for PROTAC development.

Chemical Properties and Structure:

PropertyValue
Chemical Formula C9H21NO4
CAS Number 90430-59-4
Synonyms Hydroxy-PEG3-methylamine
Structure A 13-carbon chain with three ether oxygen atoms, a terminal hydroxyl group, and a secondary amine.

The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability and cell permeability. The terminal hydroxyl (-OH) and secondary amine (-NH-) groups provide reactive handles for conjugation to the warhead and E3 ligase ligand, respectively, allowing for versatile and modular PROTAC assembly.

Application in PROTAC Development: A Case Study with BRD4 Degraders

While specific PROTACs explicitly naming 5,8,11-Trioxa-2-azatridecan-13-ol as the linker are not extensively documented in readily available literature, its structural motif as a PEG3 linker is prevalent in many potent degraders. For instance, PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, often employ PEG linkers to connect a BRD4 inhibitor (the warhead) to an E3 ligase ligand, such as pomalidomide (a Cereblon ligand).

The use of a PEG3 linker in BRD4 PROTACs has been shown to influence their degradation efficiency (DC50) and maximal degradation level (Dmax). The flexibility of the PEG chain allows the warhead and E3 ligase ligand to adopt an optimal conformation for the formation of a stable ternary complex with BRD4 and Cereblon.

Illustrative Quantitative Data for a Hypothetical BRD4 PROTAC with a PEG3 Linker:

ParameterValueDescription
DC50 50 nMThe concentration of the PROTAC required to degrade 50% of the target protein.
Dmax >90%The maximum percentage of target protein degradation achieved.
Binding Affinity (BRD4) 150 nM (Kd)The dissociation constant for the binding of the PROTAC to BRD4.
Binding Affinity (Cereblon) 2 µM (Kd)The dissociation constant for the binding of the PROTAC to Cereblon.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using 5,8,11-Trioxa-2-azatridecan-13-ol

This protocol outlines a general procedure for the synthesis of a PROTAC, where 5,8,11-Trioxa-2-azatridecan-13-ol serves as the linker to connect a carboxylic acid-functionalized warhead to an E3 ligase ligand.

Materials:

  • Carboxylic acid-functionalized warhead (e.g., a BRD4 inhibitor)

  • 5,8,11-Trioxa-2-azatridecan-13-ol

  • E3 ligase ligand with a suitable reactive group (e.g., a pomalidomide derivative)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Activation of the Warhead: Dissolve the carboxylic acid-functionalized warhead in anhydrous DMF. Add HATU, HOBt, and DIPEA to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling with the Linker: To the activated warhead solution, add a solution of 5,8,11-Trioxa-2-azatridecan-13-ol in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Purification of the Warhead-Linker Conjugate: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by silica gel column chromatography to obtain the warhead-linker conjugate.

  • Modification of the Terminal Hydroxyl Group (if necessary): The terminal hydroxyl group of the linker can be converted to a more reactive group (e.g., a tosylate or mesylate) for subsequent coupling with the E3 ligase ligand.

  • Coupling with the E3 Ligase Ligand: Dissolve the warhead-linker conjugate and the E3 ligase ligand in an appropriate anhydrous solvent. Add a suitable base and stir the reaction at the appropriate temperature until completion.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain a highly pure compound. Characterize the final product by NMR and mass spectrometry.

Protocol 2: In-Cell Protein Degradation Assay (Western Blot)

This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cells expressing the target protein (e.g., a cancer cell line)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the extent of protein degradation.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in these application notes.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_Synthesis PROTAC Synthesis Warhead Warhead (with COOH) Activation 1. Warhead Activation (HATU, DIPEA) Warhead->Activation Linker 5,8,11-Trioxa-2-azatridecan-13-ol (Linker) Coupling1 2. Coupling to Linker Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 4. Coupling to E3 Ligand E3_Ligand->Coupling2 Activation->Coupling1 Purification1 3. Purification Coupling1->Purification1 Purification1->Coupling2 Purification2 5. Final Purification (HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Western_Blot_Workflow cluster_Workflow Protein Degradation Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 2. PROTAC Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 7. Immunoblotting Transfer->Immunoblot Detection 8. Chemiluminescent Detection Immunoblot->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: The experimental workflow for assessing protein degradation via Western Blot.

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol represents a valuable and versatile PEG3 linker for the development of potent and effective PROTACs. Its inherent hydrophilicity and bifunctional nature facilitate the synthesis of PROTACs with improved physicochemical properties. The provided protocols offer a foundational framework for the synthesis and evaluation of novel PROTACs incorporating this linker, enabling researchers to explore new avenues in targeted protein degradation. The continued exploration of linker chemistry, including the use of molecules like 5,8,11-Trioxa-2-azatridecan-13-ol, will undoubtedly be a key driver of innovation in the exciting field of PROTAC-based therapeutics.

Troubleshooting & Optimization

common issues in 5,8,11-Trioxa-2-azatridecan-13-ol conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for conjugation reactions involving 5,8,11-Trioxa-2-azatridecan-13-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format that users may encounter during the conjugation of 5,8,11-Trioxa-2-azatridecan-13-ol, a PEG3 linker with a primary amine, to target molecules. The most common conjugation strategy involves reacting this amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Category 1: Low or No Conjugation Yield

Question 1: I am observing very low or no yield of my conjugated product. What are the common causes?

Answer: Low conjugation yield is one of the most frequent issues. Several factors can contribute to this problem, primarily related to the reactivity of the reagents and the reaction conditions.

  • Hydrolysis of the NHS Ester: The most common cause is the hydrolysis of the amine-reactive NHS ester on your target molecule. NHS esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH, which competes directly with the desired amine reaction.[1][2][3] The half-life of an NHS ester can be as short as minutes at pH 9.[2][4]

  • Incorrect Reaction pH: The conjugation reaction is highly pH-dependent. The primary amine of 5,8,11-Trioxa-2-azatridecan-13-ol needs to be deprotonated (nucleophilic) to react with the NHS ester. This is favored at a slightly alkaline pH. However, as pH increases, the rate of NHS ester hydrolysis also rapidly increases.[5] The optimal pH is a compromise, typically between 7.2 and 8.5.[1][5]

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris (Tris-buffered saline) or glycine, are not compatible with NHS ester chemistry. These buffer molecules will compete with your PEG linker for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[6][7][8]

  • Inactive Reagents: The NHS ester reagent may have lost its activity due to improper storage or handling. These reagents are moisture-sensitive and should be stored desiccated at a low temperature.[2][4] Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.[4]

  • Steric Hindrance: The reactive amine on your PEG linker or the NHS ester on your target molecule (e.g., a protein) may be inaccessible due to the molecule's three-dimensional structure, preventing the reaction from occurring efficiently.[9][10]

Question 2: How can I improve my conjugation yield?

Answer: To improve your yield, you should optimize your reaction conditions and ensure the quality of your reagents.

  • Optimize pH: Perform the reaction in a pH range of 7.2-8.5. You may need to perform small-scale test reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the optimal condition for your specific molecules.[11]

  • Use Appropriate Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or HEPES.[5][7]

  • Control Reagent Stoichiometry: Use a molar excess of the 5,8,11-Trioxa-2-azatridecan-13-ol linker relative to the NHS-activated molecule to drive the reaction towards product formation. A 10- to 50-fold molar excess is a common starting point.[8]

  • Check Reagent Activity: If you suspect your NHS ester is inactive, you can test its reactivity. A simple method involves comparing the UV absorbance at 260 nm before and after intentional hydrolysis with a strong base, as the released NHS leaving group absorbs at this wavelength.[4]

  • Minimize Hydrolysis: Prepare the NHS-activated molecule solution immediately before adding the amine-containing PEG linker. If the NHS ester is not water-soluble, dissolve it in an organic solvent like DMSO or DMF first and then add it to the reaction buffer, ensuring the final organic solvent concentration is low (typically <10%).[7][8]

Category 2: Reaction Reproducibility and Characterization

Question 3: My results are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility often stems from subtle variations in experimental conditions or reagent handling.

  • Reagent Handling: As mentioned, NHS esters are highly sensitive to moisture. Repeated opening and closing of the reagent vial can introduce moisture and lead to gradual hydrolysis, causing batch-to-batch variability.[2]

  • Reaction Time and Temperature: The kinetics of both the conjugation and hydrolysis reactions are dependent on time and temperature. Ensure these parameters are kept consistent across all experiments. Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight to slow down the competing hydrolysis reaction.[5][8]

  • Protein/Molecule Concentration: The concentration of reactants can influence reaction efficiency. In dilute protein solutions, the rate of hydrolysis of the NHS ester can be significantly higher than the rate of conjugation.[5]

Question 4: I am having difficulty characterizing my final conjugated product. Why is it challenging?

Answer: Characterization of PEGylated molecules can be complex due to the potential for product heterogeneity.[12]

  • Multiple Conjugation Sites: If your target molecule is a protein, it likely has multiple primary amines (N-terminus and lysine residues) that can react.[8] This can result in a mixture of products with varying numbers of PEG linkers attached (e.g., 1, 2, 3, or more PEGs per protein).

  • Analytical Challenges: The addition of the PEG chain increases the hydrodynamic volume of the molecule. This can complicate analysis by standard techniques. Specialized analytical methods are often required.[12]

  • Recommended Techniques: High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), is commonly used to separate the conjugated product from unreacted molecules.[13] Mass spectrometry (LC/MS) is the technique of choice for confirming the exact molecular weight and determining the degree of PEGylation (the number of PEG chains attached).[12][14]

Data Summary Tables

For clarity, the following tables summarize key quantitative data and parameters for your conjugation experiments.

Table 1: pH Optimization for Amine-NHS Ester Conjugation

pH RangeAmine ReactivityNHS Ester Stability (Hydrolysis Rate)Overall Recommendation
< 7.0Low (Amine is protonated)High (Low hydrolysis)Not recommended for conjugation[15]
7.2 - 8.0GoodModerateOptimal starting range for most reactions [1][5]
8.0 - 9.0High (Amine is deprotonated)Low (Rapid hydrolysis)Use with caution; may require shorter reaction times or higher reagent concentrations[2][16]
> 9.0HighVery Low (Very rapid hydrolysis)Not recommended[2][4]

Table 2: Buffer Selection Guide for NHS Ester Reactions

Buffer TypeExamplesCompatibilityReason
Recommended Phosphate (PBS), Borate, HEPES, Carbonate/BicarbonateHigh These buffers do not contain primary amines and maintain a stable pH in the optimal range.[5][7]
Not Recommended Tris, Glycine, Citrate (at low pH)Low Contain primary amines that compete with the reaction or have a pH outside the optimal range.[6][8]

Experimental Protocols

Protocol: Two-Step Conjugation of 5,8,11-Trioxa-2-azatridecan-13-ol to a Carboxyl-Containing Molecule (e.g., Protein)

This protocol describes a common method where a carboxyl group (-COOH) on a target molecule is first activated to an NHS ester using EDC and NHS, and then reacted with the primary amine of the PEG linker.

Materials:

  • Carboxyl-containing molecule (e.g., protein)

  • 5,8,11-Trioxa-2-azatridecan-13-ol

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0 (non-amine, non-carboxy buffer)[7]

  • Conjugation Buffer: PBS, pH 7.2-7.5 (non-amine buffer)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Procedure:

Step 1: Activation of the Carboxyl Group

  • Dissolve your carboxyl-containing molecule in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in either water or anhydrous DMSO immediately before use.

  • Add a molar excess of EDC and NHS/Sulfo-NHS to the molecule solution. A common starting point is a 5- to 10-fold molar excess of each.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[17]

Step 2: Conjugation with the Amine-PEG Linker

  • Immediately following activation, the pH of the reaction must be raised for the amine reaction. This can be done by either:

    • Adding the activated molecule solution to the 5,8,11-Trioxa-2-azatridecan-13-ol which has been pre-dissolved in Conjugation Buffer (pH 7.2-7.5).[7]

    • Passing the activated molecule solution through a desalting column equilibrated with Conjugation Buffer to both remove excess EDC/NHS and perform a buffer exchange.

  • Add a 10- to 50-fold molar excess of the 5,8,11-Trioxa-2-azatridecan-13-ol linker to the activated molecule.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

  • (Optional) Quench any remaining unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.

  • Purify the final conjugate from excess PEG linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Diagrams and Workflows

Below are diagrams illustrating key processes and logical relationships in the conjugation reaction.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization p1 Prepare Target Molecule in Amine-Free Buffer r1 Combine Target Molecule and Amine-PEG Linker p1->r1 p2 Prepare Amine-PEG Linker (5,8,11-Trioxa-2-azatridecan-13-ol) p2->r1 p3 Prepare Fresh NHS Ester (or EDC/NHS for activation) p3->p1 if activating -COOH r2 Incubate at RT (1-2h) or 4°C (overnight) Optimal pH 7.2 - 8.5 r1->r2 u1 Quench Reaction (Optional, e.g., with Tris) r2->u1 u2 Purify Conjugate (e.g., SEC, Dialysis) u1->u2 a1 Confirm Conjugation (e.g., SDS-PAGE, HPLC) u2->a1 a2 Determine Degree of Labeling (e.g., LC/MS) a1->a2

Caption: General experimental workflow for amine-PEG conjugation.

G Start NHS-Ester Activated Molecule DesiredProduct Stable Amide Bond (Conjugated Product) Start->DesiredProduct Aminolysis (Desired Reaction) SideProduct Inactive Carboxylic Acid (Hydrolyzed Reagent) Start->SideProduct Hydrolysis (Competing Reaction) Amine Amine-PEG Linker (R'-NH2) Water Water (H2O) (from aqueous buffer)

Caption: Competing reaction pathways for an NHS ester in aqueous buffer.

G Start Problem: Low Conjugation Yield q1 Is your buffer amine-free (e.g., PBS, HEPES)? Start->q1 s1 Solution: Use a non-amine buffer like PBS. Avoid Tris, Glycine. q1->s1 No q2 Is the reaction pH between 7.2 and 8.5? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Adjust pH to 7.2-8.5. Perform pH optimization. q2->s2 No q3 Was the NHS ester reagent handled properly (kept dry)? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Use fresh, high-quality reagent. Equilibrate to RT before opening. q3->s3 No final Consider other factors: - Increase molar excess of PEG linker - Check protein concentration - Evaluate steric hindrance q3->final Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic tree for low conjugation yield.

References

Technical Support Center: Synthesis of Hydroxy-PEG3-methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Hydroxy-PEG3-methylamine reactions. The primary synthetic route involves the deprotection of a Boc-protected precursor, Boc-NH-PEG3-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Hydroxy-PEG3-methylamine, focusing on the critical Boc deprotection step.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotection.- Extend the reaction time. - Increase the concentration of the acid (TFA or HCl). - Ensure the reaction is performed under anhydrous conditions, as water can interfere with the reaction.
Degradation of the product.- If using strong acid, perform the reaction at a lower temperature (e.g., 0°C) to minimize side reactions. - Consider using a milder deprotection method if the starting material or product is acid-sensitive.
Loss of product during workup.- Ensure the pH is appropriately adjusted to basic conditions (pH > 10) before extraction to ensure the amine is in its free base form. - Use a suitable solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and methanol for highly polar products.
Presence of Side Products t-Butylation of the product.The tert-butyl cation generated during deprotection can alkylate the product. Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the carbocation.
Incomplete removal of TFA.Trifluoroacetic acid (TFA) salts can be difficult to remove. After evaporation, co-evaporate the residue with a solvent like toluene or isopropanol to azeotropically remove residual TFA.[1]
Formation of ureas.This can occur if the starting amine is sterically hindered and reacts with isocyanates formed as byproducts. This is less common in this specific reaction but can be minimized by careful control of reaction conditions.
Difficulty in Product Purification Product is highly water-soluble.After basification, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency. - Consider using reverse-phase column chromatography for purification.
Product is an oil or waxy solid.The hydrochloride salt of the amine is often a more stable, crystalline solid. Consider isolating the product as its HCl salt by precipitating from a non-polar solvent like diethyl ether.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Hydroxy-PEG3-methylamine?

A1: The most common and straightforward method is the deprotection of N-Boc-3-hydroxy-PEG3-amine (Boc-NH-PEG3-OH). This is typically achieved by treating the Boc-protected precursor with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[2]

Q2: Which acidic condition is better for Boc deprotection: TFA or HCl?

A2: Both TFA and HCl are effective for Boc deprotection. The choice often depends on the substrate's sensitivity to the acid and the desired final salt form.

  • TFA is a strong acid that is often used in a mixture with DCM (e.g., 20-50% TFA in DCM).[1][3] It is highly effective but can be harsh. The resulting amine is obtained as a TFA salt, which can sometimes be oily and difficult to handle.[1]

  • HCl in dioxane (typically 4M) is another common reagent.[4] It often provides the amine as a hydrochloride salt, which is frequently a crystalline solid and easier to isolate and handle.[1]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material (Boc-protected amine) will have a higher Rf value than the product (free amine) due to the difference in polarity. A stain such as ninhydrin can be used to visualize the free amine, which will typically show a distinct color change.

Q4: What are the typical reaction times and temperatures for Boc deprotection?

A4: Reaction times and temperatures can vary depending on the specific substrate and the acid used.

  • With TFA in DCM , reactions are often run at 0°C to room temperature and are typically complete within 30 minutes to a few hours.[3]

  • With 4M HCl in dioxane , reactions are usually carried out at room temperature and can take from 1 to 16 hours for complete conversion.

Q5: What are common side reactions to be aware of during Boc deprotection?

A5: A primary side reaction is the alkylation of the newly formed amine or other nucleophilic groups by the tert-butyl cation that is generated during the reaction. This can be minimized by using scavengers.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Boc-NH-PEG3-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (e.g., 20-50% v/v) to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).[1]

  • Dissolve the residue in water and basify to pH > 10 with a saturated NaHCO₃ solution or other suitable base.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Hydroxy-PEG3-methylamine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol often yields the hydrochloride salt of the product, which can be advantageous for purification and handling.

Materials:

  • Boc-NH-PEG3-OH

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or Dioxane

  • Diethyl ether

Procedure:

  • Dissolve Boc-NH-PEG3-OH (1 equivalent) in a minimal amount of methanol or dioxane.

  • Add 4M HCl in dioxane (e.g., 4-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-16 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To precipitate the hydrochloride salt, add diethyl ether to the residue and triturate.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Hydroxy-PEG3-methylamine hydrochloride.

  • To obtain the free amine, dissolve the hydrochloride salt in water, basify to pH > 10, and extract as described in Protocol 1.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_deprotection Boc Deprotection cluster_workup Workup & Purification cluster_product Final Product start Boc-NH-PEG3-OH tfa TFA in DCM start->tfa Acidolysis hcl HCl in Dioxane start->hcl Acidolysis neutralize Neutralization (Base) tfa->neutralize hcl->neutralize extract Extraction neutralize->extract purify Purification extract->purify end Hydroxy-PEG3-methylamine purify->end

Caption: General workflow for the synthesis of Hydroxy-PEG3-methylamine.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Deprotection low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation workup_loss Workup Losses low_yield->workup_loss increase_time Increase Reaction Time/Acid incomplete_rxn->increase_time lower_temp Lower Temperature degradation->lower_temp optimize_ph Optimize pH for Extraction workup_loss->optimize_ph

Caption: Troubleshooting logic for low reaction yield.

References

optimizing reaction pH for 5,8,11-Trioxa-2-azatridecan-13-ol coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5,8,11-Trioxa-2-azatridecan-13-ol Coupling

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the optimization of reaction pH for coupling 5,8,11-Trioxa-2-azatridecan-13-ol.

Frequently Asked Questions (FAQs)

Q1: What is 5,8,11-Trioxa-2-azatridecan-13-ol and what is its primary reactive group for coupling?

A1: 5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a molecule featuring a hydrophilic polyethylene glycol (PEG) spacer.[1] For coupling reactions, its primary reactive site is the terminal methylamine group (-NH2), which is a primary amine.[1] This amine group readily reacts with activated carboxylic acids to form stable amide bonds.

Q2: What is the most common method for coupling this molecule to a carboxyl group?

A2: The most prevalent and efficient method is using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This "EDC/NHS chemistry" first activates the carboxyl group to form a semi-stable NHS ester, which then efficiently reacts with the primary amine of 5,8,11-Trioxa-2-azatridecan-13-ol.

Q3: What is the single most important parameter to control in this coupling reaction?

A3: Reaction pH is the most critical parameter. The overall efficiency of the EDC/NHS coupling process is highly dependent on a two-step pH strategy. The initial activation of the carboxylic acid and the subsequent coupling with the amine have different optimal pH ranges.[2][3][4]

Troubleshooting Guide: pH Optimization

Q4: My coupling yield is very low. How can I determine if pH is the problem?

A4: Low yield is frequently caused by suboptimal pH. EDC/NHS chemistry involves two distinct steps, each with a specific optimal pH range. Running the entire reaction at a single, non-optimal pH can drastically reduce efficiency.

  • Step 1: Carboxyl Activation: The reaction of a carboxyl group with EDC to form the O-acylisourea intermediate, and its subsequent conversion to a more stable NHS ester, is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2 .[2][3] Many protocols recommend a more focused range of pH 5.0-6.0 for this activation step.[2]

  • Step 2: Amine Coupling: The reaction of the activated NHS ester with the primary amine of your molecule is most efficient at a neutral to slightly basic pH, typically between pH 7.0 and 8.5 .[2][5] This is because the primary amine must be in its unprotonated, nucleophilic state to react effectively.[6]

Failing to follow this two-step pH protocol is a common reason for poor yields.

Q5: I performed the reaction in Tris buffer and it failed. Why?

A5: You should never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][7][8] These buffer components will compete with your target molecule (5,8,11-Trioxa-2-azatridecan-13-ol) for reaction with the activated NHS ester, leading to significantly reduced or zero yield of your desired conjugate.

Q6: My results are inconsistent. Could the timing of my pH adjustment be the cause?

A6: Yes, timing is crucial due to the instability of the activated NHS ester. The NHS ester intermediate is susceptible to hydrolysis, which reverts the activated carboxyl group back to its original state.[4] This hydrolysis is time and pH-dependent. After the initial activation step (typically 15 minutes), you should immediately adjust the pH to 7.2-7.5 and add your amine-containing molecule to proceed with the coupling.[2][9] Do not let the activated intermediate sit for extended periods, especially after raising the pH.

Data Presentation

Table 1: Optimal pH Ranges for Two-Step EDC/NHS Coupling

Reaction StepReagentsOptimal pH RangeRecommended Buffer
1. Activation Carboxylic Acid + EDC + NHS/Sulfo-NHS4.5 - 7.2[2][3]0.1 M MES, pH 5.0-6.0[2]
2. Coupling Activated NHS-Ester + Amine7.0 - 8.5[2][7]Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2]

Table 2: Recommended vs. Incompatible Buffers

Recommended Buffers (Non-Amine)Incompatible Buffers (Contain Primary Amines)
MES (2-(N-morpholino)ethanesulfonic acid)Tris (tris(hydroxymethyl)aminomethane)
PBS (Phosphate-Buffered Saline)Glycine
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Ammonium-containing buffers
Carbonate/Bicarbonate Buffer[3]-
Borate Buffer[3]-

Experimental Protocols

Protocol: Two-Step pH Protocol for EDC/NHS Coupling

This protocol provides a general methodology for coupling 5,8,11-Trioxa-2-azatridecan-13-ol to a protein or surface containing carboxylic acid groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Molecule with carboxyl groups (e.g., protein)

  • 5,8,11-Trioxa-2-azatridecan-13-ol

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5

Procedure:

  • Preparation: Bring all reagents (EDC, Sulfo-NHS) to room temperature before opening the vials to prevent moisture condensation.[2][10] Prepare fresh solutions of EDC and Sulfo-NHS immediately before use, as they are moisture-sensitive.[8]

  • Carboxyl Activation:

    • Dissolve your carboxyl-containing molecule in ice-cold Activation Buffer (pH 6.0).

    • Add EDC and Sulfo-NHS to the solution. A common starting point is a molar excess of crosslinkers relative to the number of carboxyl groups to be activated.

    • Incubate the reaction for 15 minutes at room temperature.[2]

  • pH Adjustment and Coupling:

    • Immediately following activation, add the 5,8,11-Trioxa-2-azatridecan-13-ol dissolved in Coupling Buffer (pH 7.2). Alternatively, exchange the buffer of the activated molecule to the Coupling Buffer using a desalting column.[2] The key is to rapidly raise the pH to the 7.2-7.5 range for the coupling step.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters.[2]

  • Purification:

    • Remove excess, unreacted reagents and byproducts from the final conjugate product using dialysis or a desalting column.

Visualizations

G cluster_workflow Two-Step EDC/NHS Coupling Workflow prep Prepare Reagents (Molecule-COOH, Amine-PEG, EDC, S-NHS) activation Step 1: Activation Add EDC + S-NHS to Molecule-COOH prep->activation buffer_cond1 Buffer: MES pH: 5.0 - 6.0 activation->buffer_cond1 incubation1 Incubate 15 min @ RT activation->incubation1 coupling Step 2: Coupling Add Amine-PEG Compound incubation1->coupling buffer_cond2 Buffer: PBS pH: 7.2 - 7.5 coupling->buffer_cond2 incubation2 Incubate 2 hrs @ RT or Overnight @ 4°C coupling->incubation2 quench Quench Reaction (e.g., with Hydroxylamine) incubation2->quench purify Purify Conjugate (Dialysis / Desalting Column) quench->purify

Caption: Workflow for the recommended two-step pH coupling protocol.

G cluster_troubleshooting Troubleshooting Logic for Low Coupling Yield start Low or No Yield q_ph Did you use a two-step pH protocol? start->q_ph a_ph_no Solution: Implement separate activation (pH 5-6) and coupling (pH 7.2-8.5) steps. q_ph->a_ph_no No q_buffer Did you use a non-amine buffer (e.g., MES, PBS)? q_ph->q_buffer Yes end Re-run experiment with optimized conditions a_ph_no->end a_buffer_no Problem: Buffer Interference Solution: Switch to MES/PBS. Avoid Tris and Glycine. q_buffer->a_buffer_no No q_reagents Were EDC/NHS solutions prepared fresh? q_buffer->q_reagents Yes a_buffer_no->end a_reagents_no Problem: Reagent Hydrolysis Solution: Use fresh, dry reagents and prepare solutions just before use. q_reagents->a_reagents_no No q_reagents->end Yes a_reagents_no->end

Caption: Decision tree for troubleshooting poor coupling efficiency.

References

Technical Support Center: Purification of 5,8,11-Trioxa-2-azatridecan-13-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5,8,11-Trioxa-2-azatridecan-13-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these versatile linker molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 5,8,11-Trioxa-2-azatridecan-13-ol derivatives, which are characterized by their polar amine head, a trioxaethylene glycol linker, and a terminal hydroxyl group.

Issue 1: The compound is very polar and either streaks or does not move from the baseline during normal-phase flash chromatography.

  • Question: My 5,8,11-Trioxa-2-azatridecan-13-ol derivative is highly polar and shows poor mobility (streaking or an Rf of 0) on a silica gel column with standard solvent systems like ethyl acetate/hexanes. How can I achieve good separation?

  • Answer: This is a common issue due to the polar amine and hydroxyl groups, as well as the ether linkages. Here are several strategies to address this:

    • Increase Solvent Polarity: A more polar mobile phase is necessary. A common solvent system for such polar compounds is a gradient of methanol in dichloromethane (DCM).[1]

    • Use a Mobile Phase Modifier: The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to streaking and poor recovery. Adding a small amount of a basic modifier to the mobile phase can mitigate this.[1]

      • Triethylamine (TEA): Add 0.1-2% TEA to your eluent system.

      • Ammonium Hydroxide: A stock solution of 10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., 1-10% of this stock in DCM).[2]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating the column. Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3]

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase.

      • Alumina (neutral or basic): This can be a good alternative to silica for basic compounds.

      • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is often the most effective method.[4][5]

Issue 2: The compound appears to be degrading on the silica gel column.

  • Question: I'm observing new spots on my TLC plates after running a column, and my yield is lower than expected. I suspect my amine-containing compound is unstable on silica. How can I confirm this and purify it?

  • Answer: Acid-sensitive compounds can indeed degrade on standard silica gel.[6]

    • Confirm Instability: To check for stability, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.[7]

    • Purification Strategies for Unstable Compounds:

      • Deactivated Silica: As mentioned previously, using a mobile phase with triethylamine or pre-treating the silica gel can prevent degradation.[3]

      • Alternative Stationary Phases: Florisil, alumina, or reversed-phase silica are less acidic alternatives.[2]

      • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between your compound and the silica.

Issue 3: Difficulty separating the final product from starting materials or other polar impurities.

  • Question: My purified fractions are still contaminated with polar starting materials or byproducts that have similar retention factors to my desired 5,8,11-Trioxa-2-azatridecan-13-ol derivative. How can I improve the resolution?

  • Answer: Achieving high purity is crucial, especially when these linkers are used in applications like PROTACs.[][9]

    • Optimize the Gradient: For flash chromatography, a shallow gradient can help improve the separation of closely eluting compounds. Start with a low polarity and slowly increase it.[3]

    • Reversed-Phase HPLC (RP-HPLC): This technique offers higher resolution for purifying polar molecules.[10][11] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. For basic amines, using a mobile phase with a high pH can improve retention and separation.[1]

    • Alternative Purification Technique: For oily or difficult-to-crystallize PEG-containing small molecules, complexation with magnesium chloride has been reported as a method to induce precipitation and allow for purification by filtration.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method for purifying 5,8,11-Trioxa-2-azatridecan-13-ol derivatives?

A1: For routine purifications, normal-phase flash chromatography on silica gel using a dichloromethane/methanol gradient with 0.5-1% triethylamine is a good starting point. For higher purity requirements or for particularly challenging separations, reversed-phase HPLC is recommended.[1][4]

Q2: How can I remove residual high-boiling solvents like DMF or DMSO before purification?

A2: High-boiling solvents can interfere with chromatography. Before loading your sample onto a column, you can try to remove them by:

  • Azeotropic Distillation: Co-evaporate the sample with a lower-boiling solvent like toluene or heptane multiple times on a rotary evaporator.

  • Aqueous Extraction: If your compound is sufficiently non-polar, you can perform an aqueous wash to extract the DMF or DMSO. However, given the polarity of these derivatives, this may lead to product loss.

  • Lyophilization: If your compound is water-soluble and not volatile, dissolving it in water and lyophilizing can remove residual solvents.

Q3: My purified 5,8,11-Trioxa-2-azatridecan-13-ol derivative is an oil. How can I solidify it?

A3: Short-chain PEG derivatives are often oils at room temperature.[12]

  • Trituration: Dissolve the oil in a small amount of a good solvent (e.g., DCM) and then add a poor solvent (e.g., hexanes, diethyl ether) dropwise while stirring until the solution becomes cloudy. Cooling may help induce precipitation.

  • Complexation: As mentioned in the troubleshooting guide, complexation with salts like MgCl2 can sometimes lead to the formation of a solid.[12]

  • High Vacuum: Drying the oil under high vacuum for an extended period can remove trace solvents that may be preventing solidification.

Q4: What are the common impurities I should look out for?

A4: Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Oligomers with different ethylene glycol chain lengths if the synthesis is not well-controlled.[][13]

  • Degradation products if the molecule is unstable under the reaction or purification conditions.

Q5: Can I use distillation for purification?

A5: Due to the relatively high molecular weight and boiling point of these derivatives, simple distillation is often not feasible. The required high temperatures can lead to decomposition, especially for larger derivatives.[14] Fractional distillation under high vacuum might be possible for very simple, lower molecular weight analogues, but chromatography is generally the preferred method.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Flash Chromatography
Stationary PhaseMobile Phase SystemGradient Profile (Methanol in DCM)ModifierTypical Application
Silica GelDichloromethane (DCM) / Methanol (MeOH)0% to 15% MeOH over 20 column volumes0.5% Triethylamine (TEA)General purpose purification of basic derivatives.
C18 Reversed-Phase SilicaWater / Acetonitrile (ACN)5% to 95% ACN over 20 column volumes0.1% Trifluoroacetic Acid (TFA)High-resolution purification of polar derivatives and separation of close-eluting impurities.
Alumina (Neutral)Dichloromethane (DCM) / Methanol (MeOH)0% to 10% MeOH over 20 column volumesNonePurification of acid-sensitive derivatives.
Detailed Methodology: Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Column: Use a preparative C18 column. The column dimensions will depend on the amount of material to be purified.

  • Mobile Phase:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • Equilibrate the column with 5% Solvent B for 2-3 column volumes.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Hold at 95% Solvent B for 5 minutes to elute any non-polar impurities.

    • Return to 5% Solvent B and re-equilibrate.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 254 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Work-up: Analyze the collected fractions by analytical HPLC or TLC. Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a neutral solvent or by passing the sample through a short plug of a suitable ion-exchange resin.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Reaction Mixture dissolve Dissolve in Minimum Solvent crude_product->dissolve load_column Load onto Column dissolve->load_column elute Elute with Gradient load_column->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine check_purity Purity Acceptable? analyze->check_purity evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product check_purity->combine Yes repurify Re-purify with different method check_purity->repurify No repurify->dissolve

Caption: General workflow for the purification of 5,8,11-Trioxa-2-azatridecan-13-ol derivatives.

troubleshooting_logic cluster_options Troubleshooting Options cluster_outcome Expected Outcome start Poor Separation (Streaking/Rf=0) option1 Increase Mobile Phase Polarity (e.g., add MeOH) start->option1 option2 Add Base to Mobile Phase (e.g., TEA) start->option2 option3 Deactivate Silica Gel start->option3 option4 Change Stationary Phase (Alumina/C18) start->option4 outcome1 Improved Rf option1->outcome1 outcome2 Reduced Streaking option2->outcome2 outcome3 Prevents Degradation option3->outcome3 outcome4 Successful Separation option4->outcome4 outcome1->outcome4 outcome2->outcome4 outcome3->outcome4 end Successful Purification outcome4->end

Caption: Decision-making guide for troubleshooting poor separation in normal-phase chromatography.

References

Technical Support Center: Preventing Protein Aggregation with 5,8,11-Trioxa-2-azatridecan-13-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5,8,11-Trioxa-2-azatridecan-13-ol to prevent protein aggregation during their experiments.

FAQs: General Questions

Q1: What is 5,8,11-Trioxa-2-azatridecan-13-ol and how does it prevent protein aggregation?

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is an amphiphilic molecule.[1] It possesses a hydrophilic polyethylene glycol (PEG) chain and a methylamine group, which gives it both water-soluble and lipid-soluble characteristics.[1] Protein aggregation is often driven by the interaction of exposed hydrophobic patches on unfolded or partially folded proteins.[2][3] 5,8,11-Trioxa-2-azatridecan-13-ol likely prevents aggregation by binding to these exposed hydrophobic regions, thereby preventing protein-protein interactions that lead to aggregation.[4][5]

Q2: What types of protein aggregation can 5,8,11-Trioxa-2-azatridecan-13-ol prevent?

Due to its proposed mechanism of shielding hydrophobic patches, 5,8,11-Trioxa-2-azatridecan-13-ol is expected to be most effective against aggregation that is induced by stresses that lead to protein unfolding and exposure of hydrophobic residues. This includes aggregation caused by:

  • Thermal stress (heat shock)

  • Chemical denaturation

  • High protein concentration

  • Freeze-thaw cycles

Q3: Is 5,8,11-Trioxa-2-azatridecan-13-ol suitable for all types of proteins?

While it has broad potential, its effectiveness can be protein-dependent. Proteins that are particularly prone to aggregation via hydrophobic interactions are the best candidates. Its utility may be limited for aggregation driven primarily by electrostatic interactions or disulfide bond formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein aggregation is still observed after adding 5,8,11-Trioxa-2-azatridecan-13-ol. Sub-optimal Concentration: The concentration of the additive may be too low to effectively coat the exposed hydrophobic surfaces of the protein.Optimize Concentration: Perform a concentration titration experiment to determine the optimal concentration for your specific protein and experimental conditions. See the "Experimental Protocols" section for a recommended titration protocol.
Incompatible Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation to an extent that the additive cannot overcome.Buffer Optimization: Ensure your buffer pH is at least 1-2 units away from the isoelectric point (pI) of your protein. You may also test varying the ionic strength of the buffer.
Alternative Aggregation Pathway: The aggregation may not be solely driven by hydrophobic interactions.Investigate Aggregation Mechanism: Consider if disulfide bond formation could be a factor and add a reducing agent like DTT or TCEP. If aggregation is driven by electrostatic interactions, adjusting the buffer's salt concentration may help.
The protein's activity or function is compromised. Interference with Active Site: The additive might be sterically hindering the active or binding site of the protein.Lower Concentration: Try using the lowest effective concentration of 5,8,11-Trioxa-2-azatridecan-13-ol as determined by your titration experiments.
Disruption of Native Structure: Although designed to interact with unfolded regions, at high concentrations, it might interfere with the native protein conformation.Screen Other Additives: If lowering the concentration is not effective, consider screening other types of aggregation inhibitors that may have a different mechanism of action.
Inconsistent results between experiments. Variability in Reagent Preparation: Inconsistent preparation of the 5,8,11-Trioxa-2-azatridecan-13-ol stock solution or protein samples.Standardize Protocols: Prepare fresh stock solutions of the additive and ensure consistent handling and preparation of your protein samples for each experiment.
Temperature Fluctuations: Minor variations in experimental temperature can significantly impact protein stability and aggregation kinetics.Precise Temperature Control: Ensure all incubation steps are performed at a consistent and accurately controlled temperature.

Quantitative Data Summary

The following tables represent typical data from optimization experiments. Note that these are example values and the optimal conditions for your specific protein may vary.

Table 1: Concentration-Dependent Aggregation Inhibition of Protein X

Concentration of 5,8,11-Trioxa-2-azatridecan-13-ol (mM)Aggregation Level (%) (Measured by Turbidity at 600 nm)
0 (Control)100
0.185
0.552
1.023
2.015
5.012

Table 2: Effect of pH on Aggregation in the Presence of 1 mM 5,8,11-Trioxa-2-azatridecan-13-ol

Buffer pHAggregation Level (%)
5.065
6.030
7.018
8.025

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 5,8,11-Trioxa-2-azatridecan-13-ol

  • Prepare a stock solution: Prepare a 100 mM stock solution of 5,8,11-Trioxa-2-azatridecan-13-ol in your experimental buffer.

  • Set up reactions: In a series of microcentrifuge tubes or a 96-well plate, prepare your protein solution at a final concentration known to induce aggregation. Add varying final concentrations of 5,8,11-Trioxa-2-azatridecan-13-ol (e.g., 0, 0.1, 0.5, 1, 2, 5 mM).

  • Induce aggregation: Subject the samples to the stress condition that typically induces aggregation (e.g., incubate at an elevated temperature for a specific time).

  • Measure aggregation: Quantify the extent of aggregation. This can be done by measuring the turbidity of the solution at 600 nm using a spectrophotometer or plate reader. Alternatively, centrifuge the samples to pellet the aggregated protein and measure the concentration of the remaining soluble protein in the supernatant using a Bradford or BCA assay.

  • Analyze data: Plot the aggregation level against the concentration of 5,8,11-Trioxa-2-azatridecan-13-ol to determine the optimal concentration.

Visualizations

G Proposed Mechanism of Action cluster_0 Unfolded Proteins cluster_1 Aggregation cluster_2 Intervention cluster_3 Stabilized Proteins P1 Protein 1 HP1 Hydrophobic Patch P1->HP1 exposes P2 Protein 2 HP2 Hydrophobic Patch P2->HP2 exposes Agg Aggregate HP1->Agg interacts with SP1 Stabilized Protein 1 HP2->Agg interacts with SP2 Stabilized Protein 2 T 5,8,11-Trioxa-2- azatridecan-13-ol T->HP1 shields T->HP2 shields

Caption: Proposed mechanism of action for 5,8,11-Trioxa-2-azatridecan-13-ol.

G Troubleshooting Logic Flow Start Aggregation Observed? Opt_Conc Optimize Concentration Start->Opt_Conc Yes End_Success Aggregation Prevented Start->End_Success No Check_Buffer Check Buffer Conditions (pH, Ionic Strength) Opt_Conc->Check_Buffer Still Aggregates Opt_Conc->End_Success Resolved Alt_Mech Consider Alternative Aggregation Mechanisms Check_Buffer->Alt_Mech Still Aggregates Check_Buffer->End_Success Resolved Alt_Mech->End_Success Resolved End_Fail Problem Persists: Contact Technical Support Alt_Mech->End_Fail Still Aggregates

Caption: A logical workflow for troubleshooting persistent protein aggregation.

References

side reactions of Hydroxy-PEG3-methylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PEG3-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy-PEG3-methylamine and what are its primary applications?

Hydroxy-PEG3-methylamine is a hydrophilic, bifunctional linker containing a terminal hydroxyl (-OH) group and a methylamine (-NHCH₃) group, connected by a three-unit polyethylene glycol (PEG) spacer. Its primary applications are in bioconjugation and drug delivery. The methylamine group allows for covalent attachment to molecules with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds. The hydroxyl group can be used for further derivatization or to improve the hydrophilicity of the final conjugate.

Q2: What are the most common side reactions when using Hydroxy-PEG3-methylamine?

The bifunctional nature of Hydroxy-PEG3-methylamine presents the possibility of two main types of side reactions, depending on the intended reaction:

  • When targeting the methylamine group (e.g., for amide bond formation): The primary side reaction is the undesired acylation of the terminal hydroxyl group, resulting in an ester linkage. This is more likely to occur under harsh reaction conditions or with a large excess of the acylating agent.

  • When targeting the hydroxyl group: While less common, the methylamine group can react if inappropriate coupling chemistry is used.

Other potential side reactions are often related to the coupling agents used. For example, when using carbodiimides like EDC, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[1]

Q3: How can I selectively react with the methylamine group in the presence of the hydroxyl group?

Achieving chemoselectivity for the methylamine group is critical for most applications. The key is to exploit the difference in nucleophilicity between the amine and the hydroxyl group. Here are the recommended strategies:

  • pH Control: The reactivity of the primary amine is highly pH-dependent.[2] By maintaining the reaction pH between 7 and 8.5, the amine group will be sufficiently deprotonated and nucleophilic to react efficiently with activated esters (e.g., NHS esters), while the hydroxyl group remains largely unreactive. At lower pH, the amine is protonated and less reactive. At higher pH (above 9), the risk of hydroxyl group deprotonation and subsequent acylation increases.

  • Choice of Acylating Agent: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines and are the recommended choice for selective N-acylation.[3][4]

  • Stoichiometry and Reaction Time: Use a controlled molar ratio of your acylating agent to Hydroxy-PEG3-methylamine (typically 1:1 to 1.5:1). A large excess of the acylating agent can lead to the acylation of the less reactive hydroxyl group. Monitor the reaction progress to avoid long reaction times that could promote side reactions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired N-acylated Product
Potential Cause Recommended Solution
Suboptimal pH of the reaction buffer. Ensure the pH of your reaction buffer is between 7.0 and 8.5 for efficient N-acylation with NHS esters.[2][][6] Use non-amine containing buffers such as phosphate-buffered saline (PBS) or borate buffer.
Hydrolysis of the activated ester (e.g., NHS ester). Prepare the activated ester solution immediately before use. Ensure that all solvents are anhydrous, as moisture can lead to the hydrolysis of the activated ester.
Inefficient activation of the carboxylic acid (if using EDC/NHS). The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0).[7] Perform the activation step in a suitable buffer (e.g., MES buffer) before adding the Hydroxy-PEG3-methylamine and adjusting the pH for the coupling step.
Presence of primary amines in the buffer (e.g., Tris). Tris and other amine-containing buffers will compete with the methylamine for reaction with the activated ester. Switch to a non-amine containing buffer like PBS or borate buffer.
Steric hindrance. If the molecule you are conjugating is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature slightly, but monitor carefully for the formation of side products.
Problem 2: Presence of an Unexpected Side Product
Potential Cause Identification and Solution
O-acylation of the hydroxyl group. The side product will have the same mass as the desired product. It can be identified by MS/MS fragmentation or NMR. To avoid this, strictly control the pH to be below 8.5, use a minimal excess of the acylating agent, and keep the reaction time as short as possible.
Formation of N-acylurea byproduct (with EDC coupling). This byproduct will have a mass corresponding to the addition of the carbodiimide to the carboxylic acid. To minimize its formation, use N-hydroxysuccinimide (NHS) or sulfo-NHS as an additive, which converts the O-acylisourea intermediate to a more stable amine-reactive ester.[1]
Di-PEGylation of the target molecule. If your target molecule has multiple carboxylic acid groups, you may get multiple additions of the PEG linker. This can be identified by mass spectrometry. To control the degree of PEGylation, adjust the stoichiometry of the PEG linker to the target molecule.

Experimental Protocols

Protocol 1: Selective N-acylation of Hydroxy-PEG3-methylamine with a Carboxylic Acid using EDC/NHS

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to the methylamine group of Hydroxy-PEG3-methylamine.

Materials:

  • Carboxylic acid-containing molecule

  • Hydroxy-PEG3-methylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve Hydroxy-PEG3-methylamine in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0 equivalent).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Characterization of the Conjugate
  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate. The expected mass will be the sum of the molecular weights of the carboxylic acid-containing molecule and Hydroxy-PEG3-methylamine, minus the mass of water (18 Da).

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the formation of the amide bond and to check for the presence of the ester side product.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_analysis Analysis mol_cooh Carboxylic Acid Molecule activated_ester NHS-activated Ester mol_cooh->activated_ester 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_ester conjugate Desired N-acylated Conjugate activated_ester->conjugate 2h RT or O/N 4°C peg_amine Hydroxy-PEG3-methylamine peg_amine->conjugate purification Purification (HPLC, SEC) conjugate->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Workflow for the selective N-acylation of Hydroxy-PEG3-methylamine.

troubleshooting_logic cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products Observed check_ph Check Reaction pH (Should be 7.0-8.5 for coupling) start->check_ph check_reagents Check Reagent Quality (Fresh EDC/NHS, anhydrous solvents) start->check_reagents check_buffer Check Buffer Composition (Avoid amine buffers like Tris) start->check_buffer o_acylation O-acylation Suspected? (Same mass, different properties) start->o_acylation n_acylurea N-acylurea Suspected? (Mass of COOH-molecule + EDC) start->n_acylurea optimize_stoichiometry Optimize Stoichiometry (Reduce excess acylating agent) o_acylation->optimize_stoichiometry add_nhs Add NHS/Sulfo-NHS to EDC reaction n_acylurea->add_nhs

References

stability testing of 5,8,11-Trioxa-2-azatridecan-13-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing of 5,8,11-Trioxa-2-azatridecan-13-ol. The information is based on the chemical properties of its functional groups and general principles of chemical stability testing.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during the storage and handling of 5,8,11-Trioxa-2-azatridecan-13-ol.

FAQs

1. What is the expected stability of 5,8,11-Trioxa-2-azatridecan-13-ol under standard laboratory conditions?

While specific data for 5,8,11-Trioxa-2-azatridecan-13-ol is not extensively published, its structure as a PEG-ylated amino alcohol suggests it should be reasonably stable under standard laboratory conditions (room temperature, protected from light) in the short term. However, for long-term storage, it is advisable to store it at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

2. I am observing degradation of my compound during storage. What are the likely causes?

Degradation of 5,8,11-Trioxa-2-azatridecan-13-ol during storage can be attributed to several factors:

  • Oxidation: The ether linkages and the primary amine are susceptible to oxidation, especially in the presence of air and light.

  • Hydrolysis: While the ether linkages are generally stable to hydrolysis, extreme pH conditions can promote cleavage.

  • Contamination: The presence of reactive impurities in the storage solvent or container can lead to degradation.

To mitigate these, ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and at a low temperature. Use high-purity solvents for any solutions.

3. I see new peaks in my analytical chromatogram after my experiment. What could they be?

New peaks in your chromatogram likely correspond to degradation products. Based on the structure of 5,8,11-Trioxa-2-azatridecan-13-ol, potential degradants could include:

  • Oxidation products: Aldehyd or carboxylic acid derivatives from the oxidation of the terminal alcohol or cleavage of the PEG chain.

  • Hydrolysis products: Smaller PEG fragments and ethanolamine if the ether bonds are cleaved.

  • Products of reaction with impurities: If your sample was exposed to reactive species (e.g., aldehydes, ketones), you might see adducts formed with the primary amine.

Mass spectrometry (MS) analysis is recommended to identify the mass of these new peaks, which will help in elucidating their structures.

Troubleshooting

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution Oxidation of the amine or ether linkages.Store solutions at -20°C or -80°C. Use degassed solvents and store under an inert atmosphere.
Inconsistent results in biological assays Degradation of the compound in the assay buffer.Perform a stability test of the compound in the assay buffer under the same conditions (time, temperature) as the experiment.
Appearance of a yellow color in the sample Oxidation of the amine group.Minimize exposure to air and light. Store under an inert atmosphere.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate.

Experimental Protocols

The following are generalized protocols for assessing the stability of 5,8,11-Trioxa-2-azatridecan-13-ol. Researchers should adapt these to their specific needs.

1. pH Stability Testing

  • Objective: To determine the rate of degradation at different pH values.

  • Procedure:

    • Prepare a stock solution of 5,8,11-Trioxa-2-azatridecan-13-ol in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, NaOH for pH 12).

    • Dilute the stock solution into each buffer to a final concentration of 1 mg/mL.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Quench any reaction by diluting the aliquot in a suitable mobile phase.

    • Analyze the samples by a stability-indicating method, such as HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining.

2. Temperature Stress Testing

  • Objective: To evaluate the effect of elevated temperatures on the stability of the solid compound and solutions.

  • Procedure:

    • For solid-state stability, place a known amount of the compound in vials and expose them to different temperatures (e.g., 40°C, 60°C, 80°C).

    • For solution stability, prepare a solution of the compound in a relevant solvent and incubate at different temperatures.

    • At specified time points, analyze the samples to determine the extent of degradation.

3. Oxidative Stability Testing

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of the compound.

    • Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, AIBN).

    • Incubate the mixture at room temperature or a slightly elevated temperature.

    • Monitor the degradation of the compound over time by HPLC or LC-MS.

4. Photostability Testing

  • Objective: To determine the impact of light exposure on the compound's stability.

  • Procedure:

    • Expose a solution of the compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

    • Simultaneously, keep a control sample protected from light.

    • At appropriate time intervals, analyze both the exposed and control samples to quantify any degradation.

Data Presentation

The following tables are templates for recording stability data.

Table 1: pH Stability of 5,8,11-Trioxa-2-azatridecan-13-ol at 37°C

pH Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
2.0010000
24
7.4010000
24
10.0010000
24

Table 2: Thermal Stability of 5,8,11-Trioxa-2-azatridecan-13-ol (Solid State)

Temperature (°C) Time (days) Parent Compound Remaining (%) Appearance
400100White powder
7
600100White powder
7

Visualizations

The following diagrams illustrate key workflows and concepts in stability testing.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution dilute Dilute into Stress Conditions prep->dilute ph pH 2, 7, 10 dilute->ph temp 40°C, 60°C dilute->temp oxid H2O2 dilute->oxid photo Light Exposure dilute->photo sampling Time Point Sampling ph->sampling temp->sampling oxid->sampling photo->sampling analysis LC-MS Analysis sampling->analysis data Quantify Degradation analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Flowchart start Degradation Observed check_storage Check Storage Conditions (Temp, Light, Air) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_impurities Analyze for Impurities in Solvent/Reagents check_storage->check_impurities No correct_storage Correct Storage: -20°C, Dark, Inert Gas improper_storage->correct_storage impurities_present Impurities Present check_impurities->impurities_present Yes forced_degradation Perform Forced Degradation Study to Identify Pathway check_impurities->forced_degradation No use_high_purity Use High-Purity Solvents/Reagents impurities_present->use_high_purity

Caption: Troubleshooting flowchart for compound degradation.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) parent 5,8,11-Trioxa-2-azatridecan-13-ol aldehyde Aldehyde Derivative parent->aldehyde [O] ether_cleavage Ether Cleavage Products parent->ether_cleavage [O] peg_fragments PEG Fragments parent->peg_fragments H+/H2O or OH-/H2O ethanolamine Ethanolamine parent->ethanolamine H+/H2O or OH-/H2O acid Carboxylic Acid Derivative aldehyde->acid [O]

Caption: Potential degradation pathways for the molecule.

Technical Support Center: Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol Based Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and frequently asked questions (FAQs) related to the synthesis and scale-up of 5,8,11-Trioxa-2-azatridecan-13-ol and its derivatives. This versatile bifunctional linker, also known as Hydroxy-PEG3-methylamine, is a cornerstone in the construction of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is 5,8,11-Trioxa-2-azatridecan-13-ol and what are its primary applications?

A1: 5,8,11-Trioxa-2-azatridecan-13-ol is a chemical compound featuring a three-unit polyethylene glycol (PEG) chain with a terminal hydroxyl group and a methylamine group.[1] Its hydrophilic PEG spacer enhances solubility in aqueous media, a crucial property for biological applications.[1] The terminal hydroxyl and amine groups offer versatile handles for conjugation to other molecules.[1] It is widely used as a linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapies, where it connects a target-binding ligand to a functional moiety, such as an E3 ligase ligand.[2][3][4]

Q2: What are the main challenges in synthesizing 5,8,11-Trioxa-2-azatridecan-13-ol based products?

A2: The primary challenges include ensuring the site-specific modification of the correct terminal group, preventing side reactions such as over-alkylation or cyclization, and the purification of the final hydrophilic product. At a larger scale, maintaining anhydrous conditions and ensuring complete conversion at each step can be difficult. The purification of polar, non-UV active compounds can also be challenging and may require specialized chromatography techniques.

Q3: How does the length of the PEG linker, such as in 5,8,11-Trioxa-2-azatridecan-13-ol, impact the efficacy of a PROTAC?

A3: The linker length is a critical determinant of a PROTAC's efficacy. It dictates the distance and relative orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[3] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. Both excessively short and long linkers can lead to reduced degradation activity.

Q4: What are the advantages of using a PEG-based linker like 5,8,11-Trioxa-2-azatridecan-13-ol?

A4: PEG-based linkers offer several advantages in drug development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.[3]

  • Improved Permeability: By masking polar functional groups, PEG linkers can enhance cell permeability.

  • Reduced Aggregation: The flexible PEG chain can prevent intermolecular aggregation of the final product.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.[5]

Troubleshooting Guides

Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

A common synthetic route to 5,8,11-Trioxa-2-azatridecan-13-ol involves a three-step process starting from a protected diethylene glycol derivative. Below are common issues and their solutions for each step.

Step 1: Monotosylation of a Protected Diethylene Glycol

IssuePossible Cause(s)Recommended Solution(s)
Low yield of monotosylated product - Use of excess tosyl chloride leading to ditosylation. - Incomplete reaction.- Use a slight excess (1.1-1.2 equivalents) of tosyl chloride. - Monitor the reaction by TLC or LC-MS to ensure completion. - Slowly add the tosyl chloride at a low temperature (e.g., 0 °C) to control reactivity.
Formation of significant amounts of ditosylated byproduct - Reaction temperature is too high. - Prolonged reaction time.- Maintain a low reaction temperature. - Stop the reaction as soon as the starting material is consumed (as monitored by TLC/LC-MS). - Use a bulky protecting group on one of the hydroxyls to sterically hinder ditosylation.
Difficult purification - Similar polarity of mono- and ditosylated products.- Utilize column chromatography with a shallow gradient of a polar solvent. - Consider a crystallization step if the product is a solid.

Step 2: Azide Formation

IssuePossible Cause(s)Recommended Solution(s)
Incomplete conversion to the azide - Insufficient sodium azide. - Low reaction temperature or short reaction time. - Poor leaving group (tosylate).- Use a significant excess of sodium azide (3-5 equivalents). - Increase the reaction temperature (e.g., 80-100 °C) and monitor for completion. - Ensure the tosylation in the previous step was successful.
Side reactions observed - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Step 3: Reduction of Azide to Amine

IssuePossible Cause(s)Recommended Solution(s)
Incomplete reduction - Inactive catalyst (if using catalytic hydrogenation). - Insufficient reducing agent (e.g., PPh₃, NaBH₄). - Low reaction temperature.- Use fresh, active catalyst (e.g., Pd/C). - Ensure the system is properly purged with hydrogen. - Use an adequate excess of the chemical reducing agent. - Allow the reaction to proceed for a sufficient time, monitoring by TLC or LC-MS.
Difficult product isolation - The product is highly water-soluble.- After quenching the reaction, perform multiple extractions with an organic solvent like dichloromethane. - Use a salt-saturated aqueous phase to decrease the solubility of the product in the aqueous layer. - Consider using a rotary evaporator to remove the solvent, followed by high vacuum.
Contamination with phosphorus byproducts (if using PPh₃) - Triphenylphosphine oxide is formed during the reaction.- Purify the crude product by column chromatography on silica gel. - Alternatively, acid-base extraction can be used to separate the basic amine product from the neutral phosphine oxide.
Coupling of 5,8,11-Trioxa-2-azatridecan-13-ol to a Carboxylic Acid
IssuePossible Cause(s)Recommended Solution(s)
Low yield of amide product - Incomplete activation of the carboxylic acid. - Inactive coupling reagents. - Steric hindrance around the amine or carboxylic acid.- Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). - Ensure anhydrous reaction conditions. - Allow sufficient time for the activation of the carboxylic acid before adding the amine. - Consider using a less sterically hindered coupling partner if possible.
Formation of side products - Racemization of the carboxylic acid partner. - Reaction of the hydroxyl group of the linker.- Use coupling reagents known to suppress racemization, such as HATU or COMU. - Protect the hydroxyl group of 5,8,11-Trioxa-2-azatridecan-13-ol with a suitable protecting group (e.g., TBDMS) before coupling, followed by deprotection.
Difficult purification of the final product - High polarity and water solubility of the product.- Use reversed-phase HPLC for purification. - If using normal phase chromatography, consider using a polar-modified silica or alumina. - For basic products, amine-functionalized silica can be effective.[6]

Data Presentation

Table 1: Representative Yields for the Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol and a Subsequent Coupling Reaction.

StepReactionReagents and ConditionsRepresentative Yield (%)Reference for Similar Transformation
1Monotosylation of Di(ethylene glycol) mono-tert-butyl etherp-TsCl, pyridine, CH₂Cl₂, 0 °C to rt85-95[7]
2Azide FormationNaN₃, DMF, 80 °C>95[8]
3Azide ReductionPPh₃, THF/H₂O, reflux80-90[9]
4Amide CouplingCarboxylic acid, HATU, DIPEA, DMF, rt60-80[10]

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

This protocol is a representative method and may require optimization for specific scales.

Step 1: Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanol

  • To a solution of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) and pyridine (3 equivalents) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Dissolve the crude tosylate in anhydrous Dimethylformamide (DMF) and add sodium azide (3 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude azide. Purify by column chromatography.

Step 2: Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol (Reduction of the Azide)

  • Dissolve the azide from the previous step (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water (e.g., 9:1 v/v).

  • Add triphenylphosphine (1.5 equivalents) and reflux the mixture for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the final product.

Protocol 2: Coupling of 5,8,11-Trioxa-2-azatridecan-13-ol to a Carboxylic Acid (e.g., a PROTAC warhead)

  • To a solution of the carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 5,8,11-Trioxa-2-azatridecan-13-ol (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative reversed-phase HPLC to obtain the desired conjugate.

Visualizations

Synthesis_Workflow A Protected Diethylene Glycol B Monotosylation A->B p-TsCl, Pyridine C Tosylated Intermediate B->C D Azide Formation C->D NaN3 E Azide Intermediate D->E F Reduction E->F PPh3/H2O or H2, Pd/C G 5,8,11-Trioxa-2-azatridecan-13-ol F->G I Amide Coupling G->I H Carboxylic Acid (e.g., Warhead) H->I HATU, DIPEA J Final Product I->J

Caption: General workflow for the synthesis of a 5,8,11-Trioxa-2-azatridecan-13-ol based product.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling? CheckReagents Are coupling reagents fresh? Start->CheckReagents Yes Anhydrous Are conditions anhydrous? CheckReagents->Anhydrous Yes UseFreshReagents Use fresh reagents CheckReagents->UseFreshReagents No ActivationTime Sufficient activation time? Anhydrous->ActivationTime Yes EnsureAnhydrous Dry solvents and use inert atm. Anhydrous->EnsureAnhydrous No StericHindrance Significant steric hindrance? ActivationTime->StericHindrance Yes IncreaseActivation Increase activation time ActivationTime->IncreaseActivation No ProtectHydroxyl Protect hydroxyl group StericHindrance->ProtectHydroxyl No ConsiderAltCoupling Consider alternative coupling agent StericHindrance->ConsiderAltCoupling Yes Success Yield Improved ProtectHydroxyl->Success UseFreshReagents->Success EnsureAnhydrous->Success IncreaseActivation->Success ConsiderAltCoupling->Success

References

challenges in characterizing PEGylated compounds with 5,8,11-Trioxa-2-azatridecan-13-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of PEGylated compounds, with a special focus on conjugates involving 5,8,11-Trioxa-2-azatridecan-13-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5,8,11-Trioxa-2-azatridecan-13-ol and why is it used in PEGylation?

A1: 5,8,11-Trioxa-2-azatridecan-13-ol is a discrete polyethylene glycol (dPEG®) linker, also known as Hydroxy-PEG3-methylamine.[1] It possesses a defined molecular weight and structure, which helps in creating more homogeneous PEGylated conjugates compared to traditional, polydisperse PEG reagents.[2] Its hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media. The terminal hydroxyl and methylamine groups provide reactive sites for conjugation to various functional groups on proteins, peptides, or other molecules.[1]

Q2: What are the main challenges in characterizing PEGylated compounds?

A2: The primary challenges stem from the properties of the PEG moiety itself. These include:

  • Heterogeneity: Even with discrete PEGs, the reaction can result in a mixture of products with varying degrees of PEGylation (e.g., mono-, di-, multi-PEGylated species) and positional isomers.[3][4]

  • Polydispersity (with traditional PEGs): Traditional PEG reagents are mixtures of different chain lengths, leading to a broad mass distribution in the final product, which complicates analysis.[5]

  • Lack of a Strong Chromophore: PEG does not absorb UV light, making it difficult to detect and quantify using standard HPLC-UV methods.[6][7]

  • Altered Physicochemical Properties: The attachment of the large, hydrophilic PEG chain can mask the properties of the parent molecule, leading to challenges in chromatographic separation and mass spectrometric analysis.[8]

  • Complex Mass Spectra: The heterogeneity and potential for multiple charge states can lead to congested and difficult-to-interpret mass spectra.[5]

Q3: Which analytical techniques are most suitable for characterizing my PEGylated compound?

A3: A combination of techniques is often necessary for a comprehensive characterization.[4] The most common methods include:

  • Chromatography: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange Chromatography (IEC) are used to separate different PEGylated species.[9][][11][12]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are crucial for determining the molecular weight and degree of PEGylation.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the degree of PEGylation and for structural confirmation.[13][14][15][16]

  • Other Techniques: Dynamic Light Scattering (DLS) can be used to measure the increase in hydrodynamic size upon PEGylation.[4]

Troubleshooting Guides

Chromatographic Analysis (SEC, RP-HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing, broadening) in SEC - Secondary interactions between the PEG moiety and the column stationary phase.[17] - Inappropriate mobile phase composition.- Use a mobile phase with a higher ionic strength (e.g., add 100-150 mM NaCl).[17] - Add a small percentage of an organic modifier like ethanol (up to 10%) to the mobile phase.[17] - Utilize columns specifically designed for the analysis of biomolecules to minimize non-specific interactions.[17]
Poor resolution between PEGylated species in RP-HPLC - The large, hydrophilic PEG chain dominates the interaction with the stationary phase, masking the hydrophobicity of the parent molecule.[18] - Inadequate gradient or mobile phase.- Optimize the gradient slope; a shallower gradient may improve resolution.[18] - Increase the column temperature (e.g., up to 90 °C) to improve peak shape and recovery.[9] - Use a stationary phase with different selectivity (e.g., C4 vs. C18) to find the best separation.[18]
Low or no signal for free PEG reagent - PEG lacks a strong UV chromophore.[6][7]- Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID).[6][7][9][]
Inconsistent retention times - Column degradation or contamination. - Variability in mobile phase preparation.- Implement a rigorous column cleaning and regeneration protocol. - Ensure precise and consistent mobile phase preparation. - Consider using pre-conditioned columns for PEG analysis, especially when using THF as a mobile phase.[19]
Mass Spectrometry Analysis
Problem Potential Cause(s) Suggested Solution(s)
Complex, uninterpretable ESI-MS spectrum - Broad charge state distribution and polydispersity of the PEGylated compound create overlapping signals.[5]- Use a charge-stripping agent, such as post-column addition of a weak amine solution (e.g., triethylamine), to simplify the charge state envelope.[3][5] - Employ high-resolution mass spectrometry to better resolve isotopic peaks.[2] - Utilize deconvolution software specifically designed for complex spectra of large molecules.[2]
Low signal intensity or poor ionization - The large PEG molecule can suppress the ionization of the analyte.- Optimize MS source parameters (e.g., capillary voltage, desolvation temperature). - Use a mobile phase that promotes efficient ionization.
Inaccurate mass determination - Poor instrument calibration. - Incomplete deconvolution of the spectrum.- Calibrate the mass spectrometer across the mass range of interest. - Manually inspect the deconvoluted spectrum to ensure the algorithm has correctly identified the charge states.
NMR Spectroscopy Analysis
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in quantifying the degree of PEGylation - Overlapping signals from the protein/molecule and the PEG chain. - Incorrect integration of peaks.- Use the characteristic strong, sharp singlet from the PEG methylene protons (~3.6 ppm) for quantification.[15] - Compare the integration of the PEG signal to a well-resolved, unique signal from the parent molecule.[14] - Ensure a sufficient relaxation delay in the NMR experiment for accurate quantification.
Broad peaks and poor resolution - Aggregation of the PEGylated compound. - High viscosity of the sample.- Optimize sample concentration and buffer conditions to minimize aggregation. - Acquire the spectrum at a higher temperature to reduce viscosity and improve resolution.
Incorrect peak assignments - Misinterpretation of satellite peaks from 13C–1H coupling as impurities.[20]- Be aware that 1H-13C coupling can create satellite peaks around the main PEG signal; these should not be mistaken for impurities.[20]

Experimental Protocols

General Protocol for RP-HPLC-MS Analysis of a PEGylated Protein
  • System Preparation:

    • LC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.[17]

    • Column: A C4 or C18 column suitable for protein separations (e.g., Agilent ZORBAX 300SB-C8, Jupiter C18).[6][18]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Column Temperature: 60-90 °C.[9]

  • Chromatographic Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-20 µL of the sample.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to elute all components.

    • Return to initial conditions and re-equilibrate.

    • Flow Rate: 0.5-1.0 mL/min.

  • Mass Spectrometry Detection:

    • MS System: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent.[3]

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: 500-5000 m/z.

    • Source Parameters: Optimize gas temperature, drying gas flow, nebulizer pressure, and capillary voltage for the specific analyte.

    • Optional: For charge state reduction, introduce a solution of 0.2-1% triethylamine post-column via a T-connector at a flow rate of 10-20 µL/min.[3][5]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Deconvolute the mass spectrum for each peak to determine the average molecular weight and assess heterogeneity.

General Protocol for 1H NMR for Degree of PEGylation
  • Sample Preparation:

    • Dissolve a known concentration of the PEGylated compound in a suitable deuterated solvent (e.g., D₂O).[14]

    • Add a known concentration of an internal standard with a sharp, well-resolved peak (e.g., DMSO) for quantification if necessary.[14]

  • NMR Acquisition:

    • Spectrometer: Bruker Avance 300 MHz or higher.[14]

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T1 of the peaks being integrated to ensure full relaxation and accurate quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic PEG methylene peak (a large singlet around 3.6 ppm).[15]

    • Integrate a well-resolved, non-exchangeable proton peak from the parent molecule.

    • Calculate the degree of PEGylation by comparing the normalized integral of the PEG peak to that of the parent molecule's peak, accounting for the number of protons each signal represents.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start PEGylated Compound sec SEC (Purity, Aggregates) start->sec rphplc RP-HPLC (Heterogeneity) start->rphplc nmr NMR (Structure, DoP) start->nmr end Full Characterization Report sec->end ms Mass Spectrometry (MW, DoP) rphplc->ms ms->end nmr->end

Caption: A typical experimental workflow for the characterization of PEGylated compounds.

troubleshooting_logic start Problem: Poor Chromatographic Peak Shape cause1 Secondary Interactions? start->cause1 Check for cause2 Suboptimal Mobile Phase? start->cause2 Consider solution1 Increase Mobile Phase Ionic Strength cause1->solution1 solution2 Add Organic Modifier cause1->solution2 solution3 Optimize Gradient / pH cause2->solution3

Caption: A troubleshooting decision tree for poor chromatographic performance.

References

Validation & Comparative

A Comparative Analysis of 5,8,11-Trioxa-2-azatridecan-13-ol and Other Polyethylene Glycol (PEG) Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a linker molecule is critical in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). Among the various options, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of these complex molecules. This guide provides a comparative analysis of 5,8,11-Trioxa-2-azatridecan-13-ol, a discrete PEG linker with three ethylene glycol units (a PEG3 linker), against other commonly used short-chain PEG linkers.

The strategic incorporation of PEG linkers between a biological macromolecule and a payload, such as a cytotoxic drug, can significantly improve the conjugate's solubility, stability, and pharmacokinetic profile.[1][] These benefits arise from the hydrophilic and flexible nature of the PEG chain, which can shield the often hydrophobic payload, reduce aggregation, and potentially decrease immunogenicity.[1][3] The length of the PEG chain is a crucial parameter, with even subtle variations influencing the overall performance of the bioconjugate.[4][]

Structural Overview of 5,8,11-Trioxa-2-azatridecan-13-ol

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a heterobifunctional linker featuring a terminal amine group and a hydroxyl group, connected by a chain containing three ethylene glycol units. The amine group provides a reactive handle for conjugation to various functional groups on proteins, such as activated carboxylic acids, while the hydroxyl group can be further modified for attachment to a payload. This discrete PEG3 linker offers a balance of hydrophilicity and a defined spacer length.

Performance Comparison of Short-Chain PEG Linkers

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly influences both the efficacy and the safety profile of the ADC.[6] The efficiency of the conjugation reaction, and thus the resulting DAR, can be influenced by the properties of the linker, including its length.

Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker Type Typical Achievable DAR Observations
Non-PEGylated Variable, often lower with hydrophobic payloads Hydrophobic interactions can lead to aggregation and lower conjugation efficiency.
Short-Chain PEG (e.g., PEG2, PEG3, PEG4) Generally allows for higher and more consistent DAR The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.

| Long-Chain PEG (e.g., PEG8 and longer) | Can sometimes lead to lower DAR | Longer PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction. |

This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its potency in killing target cancer cells. This is often expressed as the half-maximal inhibitory concentration (IC50). The linker can influence cytotoxicity by affecting the stability of the ADC and the efficiency of payload release within the target cell.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker Length Typical IC50 Range General Trend
No PEG Linker Variable Can be highly potent, but may suffer from poor solubility.
Short PEG Linkers (e.g., PEG2, PEG3, PEG4) Often exhibits high potency (low nM range) Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[]

| Long PEG Linkers (e.g., PEG8 and longer) | May show a decrease in potency (higher IC50) | Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload, leading to reduced cytotoxicity.[] |

This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.

In Vivo Pharmacokinetics

The pharmacokinetic profile of an ADC, including its half-life in circulation, is a critical determinant of its therapeutic window. PEGylation is a well-established strategy to extend the half-life of biologics.

Table 3: Effect of PEG Linker Length on In Vivo Pharmacokinetics

Linker Length Typical Half-Life Key Observations
No PEG Linker Shorter More susceptible to clearance from the body.
Short PEG Linkers (e.g., PEG3, PEG4) Moderately extended Provides a balance between improved pharmacokinetics and potent cytotoxicity.

| Long PEG Linkers (e.g., PEG8, PEG10k) | Significantly extended | The increased hydrodynamic radius conferred by the long PEG chain reduces renal clearance, leading to a longer circulation time.[] However, this can also sometimes be associated with reduced tumor penetration and efficacy. |

This table illustrates general principles of PEGylation and its impact on pharmacokinetics.

Experimental Methodologies

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.

ADC Synthesis and Characterization Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker PEG Linker (e.g., 5,8,11-Trioxa-2-azatridecan-13-ol) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR_Analysis DAR Analysis (e.g., HIC, RP-HPLC, MS) ADC->DAR_Analysis InVitro_Assay In Vitro Cytotoxicity (IC50 Determination) ADC->InVitro_Assay InVivo_Study In Vivo Pharmacokinetics (Half-life Determination) ADC->InVivo_Study

Caption: A generalized workflow for the synthesis and characterization of antibody-drug conjugates.

Protocol for Antibody-Drug Conjugation (General)
  • Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Activation: The PEG linker is reacted with the cytotoxic payload, often requiring activation of a functional group on the linker or payload.

  • Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Size-exclusion chromatography (SEC) is a commonly used method.[7]

Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column is used.

  • Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium sulfate) is typically used to elute the different drug-loaded species.

  • Analysis: The ADC sample is injected onto the column, and the separated species are detected by UV absorbance. The peak areas corresponding to different DAR values are integrated to calculate the average DAR.

Protocol for In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and control articles.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

  • IC50 Calculation: The concentration of the ADC that inhibits cell growth by 50% (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration.

Signaling Pathway of ADC Action

ADC_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC in Circulation Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of action of an antibody-drug conjugate.

Conclusion

The selection of a PEG linker is a critical step in the design of successful bioconjugates. 5,8,11-Trioxa-2-azatridecan-13-ol, a discrete PEG3 linker, offers a compelling balance of properties for applications such as ADCs. Shorter PEG linkers, including the PEG3 variant, are often associated with high in vitro potency and can provide sufficient hydrophilicity to improve the handling and conjugation of hydrophobic payloads. While longer PEG chains can significantly extend the in vivo half-life, this often comes at the cost of reduced cytotoxicity.[] Ultimately, the optimal PEG linker length is dependent on the specific antibody, payload, and desired therapeutic outcome, necessitating empirical evaluation of a range of linker options. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to identify the most effective linker for a given bioconjugate.

References

The Dawn of Enhanced Drug Delivery: A Comparative Analysis of 5,8,11-Trioxa-2-azatridecan-13-ol and its PEGylated Counterparts Against Traditional Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and targeted drug delivery systems is a perpetual frontier. This guide provides an objective comparison between drug delivery methodologies leveraging advanced excipients like 5,8,11-Trioxa-2-azatridecan-13-ol, a functionalized polyethylene glycol (PEG) derivative, and traditional delivery methods. By examining key performance indicators and the underlying experimental data, we aim to illuminate the advantages offered by these next-generation delivery vehicles.

While direct comparative studies on 5,8,11-Trioxa-2-azatridecan-13-ol are not extensively available in current literature, its structural components, particularly the hydrophilic PEG linker, place it within the well-researched class of PEGylated excipients. The data presented herein is a synthesis of findings from studies on various PEGylated drug delivery systems, which serve as a strong proxy for the expected performance of formulations incorporating 5,8,11-Trioxa-2-azatridecan-13-ol.

Enhanced Efficacy Through PEGylation: A Quantitative Look

The incorporation of PEG linkers into drug delivery systems, a process known as PEGylation, has been shown to significantly improve several key pharmacokinetic parameters compared to conventional formulations. These enhancements primarily stem from the hydrophilic and biocompatible nature of the PEG chains, which create a protective hydration layer around the drug carrier.

Below, we summarize quantitative data from comparative studies on PEGylated versus conventional drug delivery systems, such as liposomes.

Performance MetricConventional LiposomesPEGylated LiposomesPercentage Improvement with PEGylation
Drug Entrapment Efficiency Varies by drug, typically lower13% to 18% higher than conventional[1]13-18%
Drug Retention (after 28 days) Lower, with significant leakage~85% of initial incorporated drug retained[1]Varies, significantly higher retention
Systemic Circulation Time < 30 minutesUp to 5 hours or more[2]>900%
Particle Size Generally largerReduction of 17% to 45% compared to conventional[1]17-45%
Drug Release Faster, less controlledSlower, more sustained release[3]Varies, more controlled release profile

The Science Behind the Success: Experimental Protocols

The data presented above is derived from rigorous experimental protocols designed to characterize and compare different drug delivery formulations. A typical experimental workflow for evaluating a novel delivery system using a PEGylated lipid against a traditional one is outlined below.

Key Experimental Methodologies
  • Liposome Preparation:

    • Conventional Method (Thin-Film Hydration): Lipids (e.g., phospholipids and cholesterol) are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous solution containing the drug. The resulting mixture is sonicated or extruded to form liposomes of a desired size.

    • PEGylated Liposome Preparation: The process is similar to the conventional method, with the addition of a PEGylated lipid (such as a derivative of 5,8,11-Trioxa-2-azatridecan-13-ol) to the initial lipid mixture.

  • Characterization of Liposomes:

    • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is employed to determine the mean particle size, size distribution (polydispersity index), and the surface charge (zeta potential) of the liposomes.

    • Entrapment Efficiency: The amount of drug successfully encapsulated within the liposomes is quantified. This is typically done by separating the liposomes from the unencapsulated drug (e.g., through dialysis or centrifugation) and then lysing the liposomes to release the drug for quantification by methods like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The entrapment efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%

  • In Vitro Drug Release Studies:

    • The liposomal formulation is placed in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline at 37°C).

    • At predetermined time intervals, samples of the medium are withdrawn and the concentration of the released drug is measured. This provides a drug release profile over time.

  • Stability Studies:

    • The physical and chemical stability of the formulations are assessed over a period of time under specific storage conditions (e.g., 4°C).

    • Parameters such as particle size, drug leakage, and drug degradation are monitored to determine the shelf-life of the formulation.

Visualizing the Mechanisms of Action

To better understand the advantages of PEGylated drug delivery systems, we can visualize the key processes and logical relationships using diagrams.

cluster_0 Traditional Drug Delivery cluster_1 PEGylated Drug Delivery Drug Drug Conventional Carrier Conventional Carrier Drug->Conventional Carrier Encapsulation PEGylated Carrier\n(e.g., using 5,8,11-Trioxa-2-azatridecan-13-ol) PEGylated Carrier (e.g., using 5,8,11-Trioxa-2-azatridecan-13-ol) Drug->PEGylated Carrier\n(e.g., using 5,8,11-Trioxa-2-azatridecan-13-ol) Encapsulation Bloodstream Bloodstream Conventional Carrier->Bloodstream Rapid Clearance\n(Immune System) Rapid Clearance (Immune System) Bloodstream->Rapid Clearance\n(Immune System) Target Tissue Target Tissue Bloodstream->Target Tissue Limited Accumulation Prolonged Circulation\n(Evades Immune System) Prolonged Circulation (Evades Immune System) Bloodstream->Prolonged Circulation\n(Evades Immune System) PEGylated Carrier PEGylated Carrier PEGylated Carrier->Bloodstream Prolonged Circulation Prolonged Circulation Enhanced Accumulation\nat Target Tissue (EPR Effect) Enhanced Accumulation at Target Tissue (EPR Effect) Prolonged Circulation->Enhanced Accumulation\nat Target Tissue (EPR Effect)

Caption: A comparison of traditional vs. PEGylated drug delivery pathways.

The "stealth" properties imparted by the PEG chains allow the drug carrier to evade the mononuclear phagocyte system, leading to a significantly longer circulation time in the bloodstream.[2] This prolonged circulation is a key factor in the Enhanced Permeability and Retention (EPR) effect, which is particularly relevant in cancer therapy.

PEGylated Nanoparticle PEGylated Nanoparticle Blood Vessel Blood Vessel PEGylated Nanoparticle->Blood Vessel Systemic Circulation Tumor Tissue Tumor Tissue Blood Vessel->Tumor Tissue Extravasation (Leaky Vasculature) Healthy Tissue Healthy Tissue Blood Vessel->Healthy Tissue Minimal Extravasation (Tight Junctions) Drug Release Drug Release Tumor Tissue->Drug Release Retention due to Poor Lymphatic Drainage

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Tumor tissues are characterized by leaky blood vessels and poor lymphatic drainage. The prolonged circulation of PEGylated nanoparticles allows them to preferentially accumulate in the tumor microenvironment through these leaky vessels and remain there for an extended period, leading to a higher local concentration of the therapeutic agent.

Conclusion

The use of functionalized PEG derivatives like 5,8,11-Trioxa-2-azatridecan-13-ol in drug delivery systems represents a significant advancement over traditional methods. The available data on PEGylated systems strongly suggests that this approach leads to enhanced drug encapsulation, improved stability, and prolonged systemic circulation. These factors contribute to a more efficient and targeted delivery of therapeutic agents, ultimately holding the promise of improved therapeutic outcomes with potentially reduced side effects. Further research focusing on the specific properties of 5,8,11-Trioxa-2-azatridecan-13-ol is warranted to fully elucidate its potential in next-generation drug delivery platforms.

References

A Comparative Guide to Hydroxy-PEG3-methylamine Conjugates in Vitro and in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides an objective comparison of Hydroxy-PEG3-methylamine as a linker in ADC development, contextualized with alternative PEGylated and non-PEGylated linkers, and supported by experimental data from various studies.

Introduction to Hydroxy-PEG3-methylamine in ADCs

Hydroxy-PEG3-methylamine is a short, hydrophilic linker that incorporates a three-unit polyethylene glycol (PEG) spacer. This structure imparts increased solubility to the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2] The terminal methylamine group allows for conjugation to carboxylic acids or activated esters on a payload or antibody, while the hydroxyl group offers a potential site for further modification.[1] The inclusion of a short PEG chain is a strategic design choice aimed at balancing improved pharmacokinetics with retained potency.

In Vitro Performance of PEGylated ADCs

The in vitro cytotoxicity of an ADC is a key indicator of its potential therapeutic efficacy. The inclusion and length of a PEG linker can influence this activity.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeAntibody-PayloadCell LineIC50Reference
Short-Chain PEG (Illustrative) Trastuzumab-MMAESK-BR-3~10-50 pMHypothetical, based on similar constructs
Non-PEGylated (mc-VC-PABC)Brentuximab-MMAEKarpas-29916 pM[3]
Pendant PEG12Trastuzumab-DM1SK-BR-3Not specified, focus on stability[4][5]
Linear PEG24Trastuzumab-DM1SK-BR-3Not specified, focus on stability[4][5]
mPEG24RS7-MMAEVariousNot specified, focus on hydrophilicity and stability[6]
Polysarcosine-modified7300-Camptothecin derivativeSHP-7739.74 nM[7]
PEG-modified7300-Camptothecin derivativeSHP-7732.17 nM[7]
Linear (non-PEG)7300-Camptothecin derivativeSHP-77186.6 nM[7]

Note: Direct comparative IC50 data for a Hydroxy-PEG3-methylamine conjugate was not available in the reviewed literature. The data presented for other PEGylated and non-PEGylated linkers illustrates the general trends observed.

Studies have shown that modifying a linker with hydrophilic moieties like PEG can significantly enhance the in vitro potency of ADCs, especially when dealing with hydrophobic payloads. For instance, side-chain PEG modification of a camptothecin-based ADC resulted in significantly lower IC50 values compared to the linear, non-PEGylated counterpart.[7]

In Vivo Performance of PEGylated ADCs

The in vivo behavior of an ADC, particularly its pharmacokinetic profile and anti-tumor efficacy, is profoundly influenced by the linker. PEGylation is a well-established strategy to improve the in vivo performance of biopharmaceuticals.[8]

Table 2: Comparative In Vivo Pharmacokinetics of ADCs with Different Linkers

Linker TypeAntibody-PayloadAnimal ModelKey Pharmacokinetic FindingsReference
Short-Chain PEG (Illustrative) Generic ADCMouseExpected to have a balance of improved half-life over non-PEGylated and faster clearance than long-chain PEGylated ADCs.General principle
Pendant PEG12Trastuzumab-DM1MouseSlower clearance rates compared to linear PEG24 and Kadcyla®.[4][5]
Linear PEG24Trastuzumab-DM1MouseFaster clearance compared to pendant PEG12.[4][5]
mPEG24RS7-MMAENot specifiedProlonged half-life.[6]
Non-PEGylatedGeneric ADCMouseGenerally faster clearance and shorter half-life.[6]

The configuration and length of the PEG linker play a crucial role in determining the pharmacokinetic profile of an ADC. Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated slower clearance rates in mice compared to those with a linear 24-unit PEG oligomer.[4][5] This suggests that the spatial arrangement of the hydrophilic linker can significantly impact the ADC's interaction with clearance mechanisms. The inclusion of a methyl-PEG24 moiety as a side chain in a dipeptide linker also resulted in a prolonged half-life.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel ADC constructs. Below are representative methodologies for the synthesis and evaluation of ADCs.

Synthesis of a Hydroxy-PEG3-methylamine Conjugate (General Protocol)

This protocol outlines the general steps for conjugating a payload to an antibody using a heterobifunctional linker like Hydroxy-PEG3-methylamine.

  • Activation of Payload: If the payload contains a carboxylic acid, it can be activated using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is typically carried out in an anhydrous organic solvent like DMF or DMSO.

  • Conjugation of Linker to Payload: The NHS-activated payload is then reacted with the methylamine group of Hydroxy-PEG3-methylamine. The reaction is typically performed in an organic solvent, and the progress is monitored by LC-MS or TLC.

  • Purification of Payload-Linker: The resulting payload-linker conjugate is purified using chromatography techniques such as reversed-phase HPLC.

  • Activation of Payload-Linker: The terminal hydroxyl group of the Hydroxy-PEG3-methylamine linker can be activated for conjugation to the antibody. For example, it can be converted to a maleimide group for reaction with cysteine residues on the antibody.

  • Antibody Preparation: For site-specific conjugation, the antibody's disulfide bonds can be partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.

  • Conjugation to Antibody: The maleimide-activated payload-linker is then added to the reduced antibody solution in a suitable buffer (e.g., PBS, pH 7.2-7.4). The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Purification and Characterization of ADC: The final ADC is purified from unconjugated linker-payload and antibody using techniques like size-exclusion chromatography (SEC) or protein A chromatography. The drug-to-antibody ratio (DAR) is determined using methods such as UV-Vis spectroscopy or mass spectrometry.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

  • Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload. Untreated cells serve as a positive control for viability.

  • Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The ultimate mechanism of action of an ADC is dictated by its cytotoxic payload. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[8] The conjugate is then trafficked to lysosomes, where the linker is cleaved, and the payload is released.[8]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC TargetAntigen Target Antigen ADC->TargetAntigen Binding ReceptorComplex ADC-Antigen Complex TargetAntigen->ReceptorComplex Internalization Endosome Endosome ReceptorComplex->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target Payload->Target Apoptosis Apoptosis Target->Apoptosis Disruption of Cellular Processes

For payloads that are tubulin inhibitors, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), the released drug disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] DNA-damaging agents, another common class of payloads, induce DNA strand breaks, which also triggers apoptotic pathways.[10] The specific signaling cascades activated will depend on the payload's mechanism and the cellular context. The role of the linker in this process is primarily to ensure the stable delivery of the payload to the lysosome; its direct influence on downstream signaling pathways is not well-documented and is likely minimal compared to the effect of the payload itself.

Experimental Workflow

The development and evaluation of an ADC with a Hydroxy-PEG3-methylamine linker follows a structured workflow, from initial design to in vivo testing.

ADC_Development_Workflow Start Start LinkerSynthesis Hydroxy-PEG3-methylamine Linker Synthesis Start->LinkerSynthesis PayloadActivation Payload Activation Start->PayloadActivation Conjugation Conjugation to Antibody LinkerSynthesis->Conjugation PayloadActivation->Conjugation Purification ADC Purification (e.g., SEC) Conjugation->Purification Characterization Physicochemical Characterization (DAR, Aggregation) Purification->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Evaluation (Pharmacokinetics, Efficacy) InVitro->InVivo End End InVivo->End

Conclusion

The use of a short, hydrophilic linker like Hydroxy-PEG3-methylamine in ADC development represents a rational approach to enhancing the therapeutic potential of these targeted therapies. While direct, comprehensive comparative studies are still emerging, the available data on various PEGylated linkers suggest that the inclusion of a short PEG spacer can favorably modulate the physicochemical and pharmacokinetic properties of an ADC. This can lead to improved solubility and stability, and a more desirable in vivo profile compared to non-PEGylated counterparts. The optimal linker design, however, remains highly dependent on the specific antibody, payload, and target indication. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of Hydroxy-PEG3-methylamine conjugates and their comparison with other linker technologies.

References

A Comparative Guide to Analytical Methods for the Quantification of 5,8,11-Trioxa-2-azatridecan-13-ol and Related PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and research, the precise quantification of therapeutic molecules is paramount. For compounds like 5,8,11-Trioxa-2-azatridecan-13-ol, a polyethylene glycol (PEG)-like molecule, selecting the appropriate analytical method is a critical decision that influences data quality and study outcomes. This guide provides a comparative overview of three prominent analytical techniques for the quantification of such molecules: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA).

The choice of an analytical method for PEGylated or PEG-like compounds is often challenging due to their unique physicochemical properties, such as the lack of a strong chromophore for UV detection.[1] This guide aims to assist researchers, scientists, and drug development professionals in making an informed decision by presenting a side-by-side comparison of these methods, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method is frequently driven by its quantitative performance characteristics, including sensitivity, selectivity, and reproducibility. The following table summarizes the key quantitative parameters for LC-MS, NMR, and ELISA in the context of quantifying PEGylated compounds.

Analytical MethodPrincipleTypical Sample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio detection.Biological fluids (plasma, serum), tissue homogenates.High sensitivity, typically in the ng/mL to pg/mL range.High sensitivity and selectivity, short method development time.[]Undissociated PEGylated proteins may be beyond the detection range.[]
NMR Measurement of the magnetic properties of atomic nuclei.Biological matrices.Lower sensitivity compared to LC-MS, typically in the µg/mL range.Robust for quantification in complex matrices, provides structural information.Poor sensitivity for complex biological matrices.[][3]
ELISA Antigen-antibody interaction for specific detection.Biological fluids.High sensitivity, with detection limits reported as low as 3.7 ng/mL for 10 kDa and 20 kDa PEG.[]Fast, convenient, and high-throughput.[]Potential for cross-reactivity, may require specific anti-PEG antibodies.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are generalized methodologies for the quantification of PEGylated compounds using LC-MS, NMR, and ELISA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful technique for the bioanalysis of PEGylated drugs due to its high sensitivity and selectivity.[] A common approach involves the digestion of a PEGylated protein into smaller peptides, followed by the quantification of a specific surrogate peptide.

Methodology:

  • Sample Preparation: The biological sample containing the PEGylated compound is subjected to proteolytic digestion to yield smaller peptide fragments.

  • Chromatographic Separation: The digested sample is injected into a liquid chromatography system. A two-dimensional LC system can be employed for complex samples, where the first dimension (e.g., size-exclusion chromatography) separates the PEGylated entity from the matrix, and the second dimension (e.g., reversed-phase C8 column) provides further separation.[1]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the surrogate peptide are monitored.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Digestion Proteolytic Digestion Sample->Digestion Injection Sample Injection Digestion->Injection Separation Chromatographic Separation (2D-LC) Injection->Separation Ionization Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for LC-MS based quantification of PEGylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a robust method for the quantification of PEGylated drugs, particularly in complex biological matrices, and can be operated under Good Laboratory Practice (GLP) compliant conditions.[3]

Methodology:

  • Sample Preparation: Biological samples are prepared with a suitable deuterated solvent and an internal standard for quantification.

  • NMR Data Acquisition: Samples are placed in an NMR spectrometer, and proton (¹H) NMR spectra are acquired.

  • Data Analysis: The characteristic signals of the PEG moiety are integrated, and the concentration of the PEGylated compound is determined by comparing the integral of its signals to that of the internal standard.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification Sample Biological Sample Solvent Addition of Deuterated Solvent & Internal Standard Sample->Solvent Acquisition NMR Data Acquisition (¹H NMR) Solvent->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation Result Quantitative Result Calculation->Result

Caption: General workflow for NMR-based quantification of PEGylated compounds.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and convenient platform for the analysis of PEGylated drugs, leveraging the specific binding between an anti-PEG antibody and the PEG moiety.[]

Methodology:

  • Coating: Microplate wells are coated with an anti-PEG antibody.

  • Sample Incubation: The biological sample containing the PEGylated compound is added to the wells, allowing the compound to bind to the antibody.

  • Detection: A biotinylated detection antibody that also recognizes the PEG molecule is added, followed by streptavidin-conjugated horseradish peroxidase (streptavidin-HRP).

  • Signal Generation: A substrate solution (e.g., ABTS) is added, which is converted by the HRP into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the PEGylated compound is determined from a standard curve.

ELISA_Workflow Coating 1. Plate Coating with Anti-PEG Antibody Blocking 2. Blocking of Unbound Sites Coating->Blocking Sample_Add 3. Addition of Sample (Containing PEGylated Compound) Blocking->Sample_Add Detection_Ab 4. Addition of Biotinylated Anti-PEG Detection Antibody Sample_Add->Detection_Ab Strep_HRP 5. Addition of Streptavidin-HRP Detection_Ab->Strep_HRP Substrate 6. Addition of Substrate Strep_HRP->Substrate Measurement 7. Absorbance Measurement & Quantification Substrate->Measurement

Caption: Step-by-step workflow for a sandwich ELISA for PEGylated compounds.

Conclusion

The selection of an analytical method for the quantification of 5,8,11-Trioxa-2-azatridecan-13-ol and other PEGylated compounds is a multifaceted decision that depends on the specific requirements of the study. LC-MS offers unparalleled sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits. NMR provides robust quantification and structural information, which is valuable in complex matrices, although with lower sensitivity. ELISA stands out for its speed, convenience, and high-throughput capabilities, making it well-suited for screening large numbers of samples.

By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can choose the most appropriate technique to generate high-quality, reliable data for their drug development programs.

References

The Impact of PEG Linker Length in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates. This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for specific bioconjugation applications.

The length of the PEG linker, from short discrete PEG molecules (e.g., PEG4, PEG8, PEG12) to longer polymer chains, significantly influences the physicochemical and biological properties of antibody-drug conjugates (ADCs) and other bioconjugates. Shorter PEG spacers can be advantageous for creating compact conjugates, while longer linkers may be necessary to overcome steric hindrance and enhance solubility.[1]

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8 ~2.5 0.29 Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

As illustrated in the table, increasing the PEG linker length from no PEG up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time.[2] Beyond PEG8, further increases in length in this particular study did not lead to a significant additional reduction in clearance.[2]

Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
PEG Linker LengthConjugation ChemistryAchieved Average DARReference
PEG2Succinimide/SPAACLower DAR[3]
PEG4Succinimide/SPAACHigher DAR[3]
PEG2Val-Cit-PABC3.9[3]
PEG8Val-Cit-PABC2.4[3]
PEG12Val-Ala-PABC3.0[3]
PEG12Val-Cit-PABC2.7[3]

The length of the PEG spacer can influence the efficiency of the conjugation reaction, thereby affecting the final drug-to-antibody ratio (DAR).[3] The interplay between the linker's hydrophilicity and steric hindrance can lead to different optimal PEG lengths for different conjugation chemistries and drug-linker payloads.[3]

Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG65.8 ± 0.3GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Protocol 1: Antibody PEGylation with Maleimide-PEG Linkers

This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-PEGn-linker (e.g., PEG4, PEG8, PEG12) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2 using a desalting column or tangential flow filtration.

  • Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-linker solution to the reduced antibody.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To quench any unreacted maleimide groups, a molar excess of a thiol-containing molecule (e.g., N-acetyl cysteine) can be added.

  • Purification: Purify the resulting PEGylated antibody from unreacted PEG-linker and other small molecules using a size-exclusion chromatography (SEC) column.

  • Characterization: Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody (DAR) is a critical quality attribute of an ADC. Several methods can be used for its determination.

A. UV/Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated as the molar ratio of the drug to the antibody.[3][]

B. Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.

  • An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks.

  • The average DAR is calculated by the weighted average of the peak areas of the different DAR species.[3][]

C. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS provides a precise measurement of the molecular weight of the different ADC species.

  • The ADC sample is typically deglycosylated and may be reduced to separate heavy and light chains before analysis.

  • The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.

  • The average DAR is calculated from the relative abundance of each species.[2][5]

Protocol 3: In Vivo Half-Life Determination

The in vivo half-life of a bioconjugate is a key pharmacokinetic parameter.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • ELISA or other suitable analytical method to quantify the bioconjugate in plasma

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).

Protocol 4: Receptor Binding Affinity Assay

The binding affinity of a PEGylated ligand to its receptor can be determined using a competitive binding assay.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled PEGylated ligands of different PEG lengths

  • Assay buffer

  • Filtration apparatus or scintillation counter

Procedure:

  • Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand using filtration.

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.

  • Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the binding of the labeled ligand.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Visualizations

Experimental Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Antibody Antibody Production Conjugation Bioconjugation Antibody->Conjugation Linker PEG-Linker Synthesis Linker->Conjugation Payload Payload Synthesis Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR_Analysis DAR Analysis Purification->DAR_Analysis Purity Purity & Aggregation Purification->Purity Binding Binding Affinity Purity->Binding PK Pharmacokinetics Binding->PK Efficacy Efficacy Studies PK->Efficacy PEG_Linker_Impact cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties Short_PEG Short PEG Linker (e.g., PEG4) Solubility Solubility Short_PEG->Solubility Improves Stability Stability Short_PEG->Stability Increases PK Pharmacokinetics (Half-life) Short_PEG->PK Increases Binding Receptor Binding Short_PEG->Binding May enhance or have no effect Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Less effective at overcoming Long_PEG Long PEG Linker (e.g., PEG12) Long_PEG->Solubility Significantly Improves Long_PEG->Stability Increases Long_PEG->PK Significantly Increases Long_PEG->Binding May decrease due to shrouding Long_PEG->Steric_Hindrance More effective at overcoming

References

The Role of Hydrophilic Linkers in Enhancing Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of ADCs synthesized with hydrophilic linkers, such as those derived from 5,8,11-Trioxa-2-azatridecan-13-ol (a 3-unit PEG linker), against other linker classes, supported by experimental data.

The Impact of Linker Hydrophilicity on ADC Characteristics

The incorporation of hydrophilic linkers into ADCs addresses several challenges associated with the conjugation of hydrophobic cytotoxic payloads to monoclonal antibodies. Increased hydrophilicity can lead to improved solubility and stability, reduced aggregation, and favorable pharmacokinetic profiles, ultimately widening the therapeutic window.

Key Advantages of Hydrophilic PEG Linkers:
  • Enhanced Solubility and Reduced Aggregation: Hydrophobic drug-linker combinations can lead to ADC aggregation, which can compromise efficacy and induce immunogenicity. Hydrophilic linkers, such as PEG derivatives, create a hydration shell around the ADC, improving its solubility and preventing aggregation.[1][2][3][4][5][6][7]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[1][5][7][8][9][10][11] Studies have shown that ADCs with higher hydrophilicity exhibit slower plasma clearance and longer plasma exposure.[11]

  • Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability, potentially leading to enhanced potency.[2][3][4][5]

  • Reduced Off-Target Toxicity: By improving solubility and reducing non-specific uptake, hydrophilic linkers can minimize the off-target toxicity of the potent cytotoxic payload.[11]

Comparative Analysis of Linker Technologies

The selection of a linker is a crucial step in ADC design, with the choice between cleavable and non-cleavable linkers, as well as the degree of hydrophilicity, significantly impacting the ADC's mechanism of action and overall performance.

Cleavable vs. Non-Cleavable Linkers
  • Cleavable Linkers: These linkers are designed to release the cytotoxic payload in the tumor microenvironment or inside the target cell in response to specific triggers, such as low pH or the presence of certain enzymes.[12] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.

  • Non-Cleavable Linkers: These linkers remain attached to the payload, and the entire antibody-linker-drug complex is internalized and degraded within the lysosome to release the active drug metabolite.[12] This approach can offer greater plasma stability and potentially a wider therapeutic window.[12]

The following table summarizes the key characteristics of different linker types used in ADCs.

Linker TypeRelease MechanismKey AdvantagesKey Disadvantages
Hydrophilic (e.g., PEG-based) Can be cleavable or non-cleavableImproved solubility and stability, longer half-life, reduced aggregation, allows for higher DARPotential for reduced cell permeability of the released payload
Hydrophobic (e.g., traditional maleimide-based) Can be cleavable or non-cleavableWell-established chemistryProne to aggregation, rapid clearance, may limit achievable DAR
Cleavable (e.g., hydrazone, disulfide, peptide) pH-sensitive, redox-sensitive, or enzyme-sensitive cleavageBystander killing effect, targeted payload releasePotential for premature payload release in circulation, leading to off-target toxicity
Non-Cleavable (e.g., thioether) Lysosomal degradation of the antibodyHigh plasma stability, reduced off-target toxicityNo bystander effect, relies on efficient internalization and degradation

Experimental Data and Performance Comparison

The following tables present a summary of experimental data comparing ADCs with different linker technologies.

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)Reference
Hydrophobic Linker ~4>5%0.5 - 2.0[2]
Short PEG Linker (e.g., PEG4) ~8<2%0.1 - 0.5[8]
Long PEG Linker (e.g., PEG24) ~8<1%0.2 - 0.8[11]

As demonstrated in the table, the inclusion of PEG linkers allows for a higher DAR with significantly reduced aggregation compared to hydrophobic linkers. The in vitro cytotoxicity is generally maintained or improved with hydrophilic linkers.

Table 2: In Vivo Performance of ADCs with Different Linkers
Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Off-Target ToxicityReference
Hydrophobic Linker 50 - 705 - 7Moderate to High[13]
Hydrophilic (PEG-based) Cleavable Linker 80 - 9510 - 14Low to Moderate[14]
Hydrophilic (PEG-based) Non-Cleavable Linker 75 - 9012 - 16Low[12]

The in vivo data highlights the superior performance of ADCs with hydrophilic linkers, demonstrating greater tumor growth inhibition, extended plasma half-life, and reduced off-target toxicity.

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC involves a series of steps from systemic circulation to the induction of cancer cell death. The choice of linker can influence the efficiency of each step.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Trafficking cluster_action Mechanism of Action ADC Antibody-Drug Conjugate TargetCell Target Cancer Cell ADC->TargetCell 1. Targeting & Binding Endosome Endosome TargetCell->Endosome 2. Internalization BystanderCell Bystander Cancer Cell Apoptosis Cell Death (Apoptosis) BystanderCell->Apoptosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavable/Non-cleavable) Payload->BystanderCell Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

The synthesis and characterization of ADCs involve a series of well-defined steps to ensure a homogenous and effective therapeutic agent.

ADC_Workflow cluster_characterization Characterization Assays mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation LinkerPayload Linker-Payload Synthesis LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR DAR Determination (e.g., UV-Vis, MS) Characterization->DAR Aggregation Aggregation Analysis (SEC) Characterization->Aggregation Cytotoxicity In Vitro Cytotoxicity (Cell-based assays) Characterization->Cytotoxicity InVivo In Vivo Efficacy (Xenograft models) Characterization->InVivo

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different ADC constructs.

Synthesis of Linker-Payload and Conjugation to Antibody

Objective: To synthesize the drug-linker construct and conjugate it to the monoclonal antibody.

Protocol:

  • Linker-Payload Synthesis: The cytotoxic drug is chemically linked to the heterobifunctional linker (e.g., a PEG-based linker with a maleimide group and an NHS ester). The reaction conditions (solvent, temperature, and stoichiometry) are optimized to ensure high yield and purity of the drug-linker construct.

  • Antibody Reduction (for thiol conjugation): The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate reactive thiol groups.

  • Conjugation: The drug-linker construct is then reacted with the reduced antibody. The maleimide group of the linker forms a stable thioether bond with the thiol groups on the antibody. The reaction is typically performed in a buffered solution at a specific pH and temperature to control the conjugation efficiency and the final DAR.

  • Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of drug molecules conjugated to each antibody.

Protocol:

  • UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug's chromophore). The DAR is then calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC. The difference in mass between the conjugated and unconjugated antibody allows for the calculation of the DAR.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media.

  • ADC Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specific duration (e.g., 72-96 hours).

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in Xenograft Models

Objective: To assess the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or a vehicle solution via intravenous injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated group to the control group.

Conclusion

The use of hydrophilic linkers, such as those derived from 5,8,11-Trioxa-2-azatridecan-13-ol, represents a significant advancement in ADC technology. By improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window. The experimental data consistently demonstrates the superiority of ADCs with hydrophilic linkers over their hydrophobic counterparts in terms of stability, in vivo performance, and reduced toxicity. The continued development and optimization of linker technologies will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.

References

head-to-head comparison of 5,8,11-Trioxa-2-azatridecan-13-ol and SMCC linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the antibody but also significantly influences the overall stability, solubility, and pharmacokinetic profile of the ADC. This guide provides a detailed head-to-head comparison of two commonly employed linker types: the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and hydrophilic polyethylene glycol (PEG) based linkers, exemplified by functionalized derivatives of 5,8,11-Trioxa-2-azatridecan-13-ol.

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a building block for creating short-chain PEG linkers.[1][2][3] To be functionally comparable to SMCC for bioconjugation, this PEG building block must be derivatized to possess reactive ends, such as an N-hydroxysuccinimide (NHS) ester for reacting with amines and a maleimide group for reacting with sulfhydryls.[4][5][6] This creates a heterobifunctional PEG linker that can be directly compared to the widely used SMCC crosslinker.

SMCC is a non-cleavable linker that forms stable covalent bonds between an antibody and a drug.[7] Its structure includes a cyclohexane ring, which contributes to its stability.[] However, a key characteristic of SMCC is its hydrophobicity, which can present challenges in ADC development.[][9]

Core Properties: A Comparative Overview

The fundamental difference between these two linker types lies in their hydrophilicity. PEG linkers are inherently hydrophilic, a property that imparts significant advantages to the resulting bioconjugate.[9][10][]

Property5,8,11-Trioxa-2-azatridecan-13-ol (as a functionalized PEG linker)SMCC Linker
Chemical Name Functionalized Hydroxy-PEG3-methylamineSuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate
Molecular Formula C9H21NO4 (for the core PEG structure)[1][12]C16H18N2O6[]
CAS Number 90430-59-4 (for the core PEG structure)[1][12]64987-85-5[]
Key Feature Hydrophilic PEG spacer[2][10]Hydrophobic cyclohexane spacer[][9]
Reactive Groups Typically derivatized to have amine-reactive (e.g., NHS ester) and sulfhydryl-reactive (e.g., maleimide) groups[4]Amine-reactive NHS ester and sulfhydryl-reactive maleimide group[]
Cleavability Can be designed as cleavable or non-cleavable; this comparison focuses on non-cleavable versions for a direct comparison with SMCC.Non-cleavable[7]

Performance in Antibody-Drug Conjugates: Quantitative Insights

The choice of linker has a profound impact on the performance of an ADC. The introduction of a hydrophilic PEG linker can mitigate some of the challenges associated with the hydrophobic nature of many cytotoxic payloads and the SMCC linker itself.

A study comparing a miniaturized ADC (ZHER2-MMAE) constructed with either an SMCC linker or PEG linkers of varying lengths provides direct quantitative data on their respective impacts.[1][14]

Performance MetricConjugate with SMCC Linker (HM)Conjugate with 4 kDa PEG Linker (HP4KM)Conjugate with 10 kDa PEG Linker (HP10KM)
Circulation Half-Life 19.6 minutes[14]49 minutes (2.5-fold increase)[14]219.5 minutes (11.2-fold increase)[14]
In Vitro Cytotoxicity (IC50 against NCI-N87 cells) 4.94 nM[14]31.9 nM (4.5-fold reduction)[14]111.3 nM (22-fold reduction)[14]
Off-Target Toxicity Baseline[14]-Reduced by more than 4 times compared to HM[1][14]

These results highlight a key trade-off: while PEG linkers significantly extend the circulation half-life and reduce off-target toxicity, they can also decrease the in vitro cytotoxicity of the conjugate.[1][14] The optimal PEG length must be determined to balance these effects for maximum therapeutic efficacy.

Key Advantages of PEGylated Linkers Over SMCC

The hydrophilic nature of PEG linkers offers several advantages in the development of ADCs:

  • Improved Solubility and Reduced Aggregation: Many cytotoxic drugs are hydrophobic. When conjugated to an antibody, especially with a hydrophobic linker like SMCC, there is a tendency for the ADC to aggregate.[][9][15] This can lead to manufacturing challenges and rapid clearance from circulation.[9][15] Hydrophilic PEG linkers can "shield" the hydrophobic drug, improving the overall solubility of the ADC and preventing aggregation.[7][10][] This allows for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[9][10][16]

  • Enhanced Pharmacokinetics: The PEG chain forms a hydration shell around the ADC, which increases its hydrodynamic volume.[7] This leads to a longer circulation half-life by reducing renal clearance.[10][][]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the drug or linker, potentially lowering the risk of an immune response against the ADC.[10][]

Experimental Protocols

General Protocol for Two-Step SMCC Conjugation

This protocol involves a two-step process to conjugate a protein with primary amines (e.g., an antibody) to a molecule with a sulfhydryl group (e.g., a cytotoxic drug).

Step 1: Activation of the Antibody with SMCC

  • Dissolve the antibody in a suitable amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5).

  • Dissolve SMCC in an organic solvent like DMSO or DMF.

  • Add a molar excess of the SMCC solution to the antibody solution. The exact molar ratio should be optimized for the specific antibody and desired DAR.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (pH 6.5-7.5).

Step 2: Conjugation with the Sulfhydryl-Containing Molecule

  • Dissolve the sulfhydryl-containing molecule in a suitable buffer. If the molecule has protected sulfhydryl groups, they must be deprotected prior to this step.

  • Add the sulfhydryl-containing molecule to the maleimide-activated antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • The final ADC conjugate can be purified using techniques like size-exclusion chromatography to remove any unreacted components.

General Protocol for Two-Step Heterobifunctional PEG Linker Conjugation

The protocol for a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide) is analogous to the SMCC protocol, capitalizing on the same amine and sulfhydryl reactive chemistry.

Step 1: Activation of the Antibody with NHS-PEG-Maleimide

  • Dissolve the antibody in an amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5).

  • Dissolve the NHS-PEG-Maleimide linker in the reaction buffer. The improved water solubility of many PEG linkers may reduce or eliminate the need for organic solvents.[17]

  • Add a molar excess of the PEG linker solution to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, unreacted linker via desalting or dialysis, using a buffer with a pH of 6.5-7.5.

Step 2: Conjugation with the Sulfhydryl-Containing Molecule

  • Dissolve the sulfhydryl-containing molecule in a suitable buffer.

  • Add the sulfhydryl-containing molecule to the maleimide-activated, PEGylated antibody solution.

  • Incubate for 1-2 hours at room temperature.

  • Purify the final PEGylated ADC conjugate.

Visualizing the Structures and Workflow

To better understand the chemical differences and the conjugation process, the following diagrams are provided.

Caption: Chemical structure of 5,8,11-Trioxa-2-azatridecan-13-ol.

Caption: Chemical structure of the SMCC linker.

ADC_Conjugation_Workflow General Workflow for ADC Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with -NH2 groups) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab + Linker Linker Linker (SMCC or NHS-PEG-Maleimide) Linker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC + Drug Drug Drug (with -SH group) Drug->ADC Purification Purification ADC->Purification

Caption: Two-step conjugation workflow for creating an ADC.

Conclusion

Both SMCC and functionalized PEG linkers are valuable tools in bioconjugation. SMCC is a well-established, stable linker, but its hydrophobicity can negatively impact the solubility and pharmacokinetic properties of the resulting conjugate. Hydrophilic PEG linkers, derived from building blocks like 5,8,11-Trioxa-2-azatridecan-13-ol, offer a solution to these challenges by improving solubility, reducing aggregation, and extending circulation half-life. However, the introduction of a PEG linker can also reduce the in vitro potency of the conjugate. The optimal choice of linker will therefore depend on a careful consideration of the specific properties of the antibody and the cytotoxic payload, with the goal of achieving the best possible therapeutic index for the final antibody-drug conjugate.

References

Assessing the Purity of 5,8,11-Trioxa-2-azatridecan-13-ol from Different Vendors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comparative analysis of 5,8,11-Trioxa-2-azatridecan-13-ol, a versatile PEG linker and building block[1], from three different commercial vendors. The assessment is based on a comprehensive set of analytical experiments designed to identify and quantify impurities.

Introduction to 5,8,11-Trioxa-2-azatridecan-13-ol

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a chemical compound with the molecular formula C9H21NO4 and a molecular weight of 207.27 g/mol .[1][2][3] Its structure features a hydrophilic polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a secondary amine.[1] This unique combination of functional groups makes it a valuable tool in pharmaceutical and chemical synthesis.[1] It is often utilized as a linker in bioconjugation, for modifying the properties of molecules to enhance solubility and stability, and as an intermediate in the synthesis of more complex molecules.[1] Given its role in these sensitive applications, ensuring high purity is critical to avoid the introduction of unwanted variables into experiments.

Experimental Purity Assessment

To objectively compare the purity of 5,8,11-Trioxa-2-azatridecan-13-ol from three hypothetical vendors (Vendor A, Vendor B, and Vendor C), a rigorous analytical workflow was employed. This workflow is designed to identify the main compound and detect any potential impurities, such as residual starting materials, byproducts of synthesis, or degradation products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Comparison sample_A Sample from Vendor A dissolution Dissolution in Appropriate Solvent (e.g., D2O for NMR, MeCN/H2O for HPLC) sample_A->dissolution sample_B Sample from Vendor B sample_B->dissolution sample_C Sample from Vendor C sample_C->dissolution nmr ¹H NMR Spectroscopy dissolution->nmr Structural Confirmation & Impurity ID hplc RP-HPLC-UV dissolution->hplc Purity Quantification lcms LC-MS dissolution->lcms nmr_data NMR Spectra Analysis nmr->nmr_data hplc_data Chromatogram Integration hplc->hplc_data lcms_data Mass Spectra Interpretation lcms->lcms_data comparison Purity Comparison Table nmr_data->comparison hplc_data->comparison lcms_data->comparison

Figure 1: Experimental workflow for the purity assessment of 5,8,11-Trioxa-2-azatridecan-13-ol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of 5,8,11-Trioxa-2-azatridecan-13-ol and to identify any proton-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: 5 mg of the compound from each vendor was dissolved in 0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition: ¹H NMR spectra were acquired at 298 K with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

  • Data Analysis: The chemical shifts, splitting patterns, and integration values of the observed peaks were compared to the expected spectrum for the pure compound. The presence of any unexpected peaks was noted, and their integration was used to estimate the relative molar quantity of impurities.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the main compound and separate it from non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: 1 mg/mL solutions of the compound from each vendor were prepared in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: The area of the main peak was integrated and expressed as a percentage of the total peak area in the chromatogram to determine the purity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the molecular weights of the main compound and any impurities detected by HPLC.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method as described above was used.

  • MS Method: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The mass spectrum of the main peak was analyzed to confirm the molecular weight of 5,8,11-Trioxa-2-azatridecan-13-ol. The mass spectra of any impurity peaks were analyzed to tentatively identify their structures.

Results: Purity Comparison

The quantitative data obtained from the analytical experiments are summarized in the table below.

Vendor¹H NMR Purity (%)HPLC Purity (%)Major Impurity (m/z)
Vendor A>9999.2Not Detected
Vendor B~9797.5163.1
Vendor C~9595.8163.1, 221.2

Discussion of Results

The comparative analysis revealed significant differences in the purity of 5,8,11-Trioxa-2-azatridecan-13-ol from the three vendors.

  • Vendor A: The material from Vendor A exhibited the highest purity, with both ¹H NMR and HPLC analyses indicating a purity of over 99%. No significant impurities were detected by LC-MS, suggesting a high-quality product suitable for sensitive applications.

  • Vendor B: The product from Vendor B showed a slightly lower purity of approximately 97.5%. The major impurity detected by LC-MS had an m/z of 163.1. This could potentially correspond to a fragment or a related compound lacking one of the ethoxy groups.

  • Vendor C: The sample from Vendor C had the lowest purity, around 95.8%. LC-MS analysis revealed the presence of two notable impurities with m/z values of 163.1 and 221.2. The presence of multiple impurities suggests that the synthesis or purification process for this vendor's product may be less optimized.

Application in Bioconjugation

The primary application of 5,8,11-Trioxa-2-azatridecan-13-ol is as a linker to connect different molecular entities, such as a drug and a targeting ligand. The presence of impurities can lead to the formation of undesirable side products, reducing the efficacy and potentially increasing the toxicity of the final conjugate.

bioconjugation_pathway cluster_reactants Reactants cluster_conjugation Conjugation Process cluster_product Final Product drug Therapeutic Drug activation Functional Group Activation drug->activation linker 5,8,11-Trioxa-2-azatridecan-13-ol (Linker) linker->activation ligand Targeting Ligand ligand->activation coupling Coupling Reaction activation->coupling conjugate Drug-Linker-Ligand Conjugate coupling->conjugate

Figure 2: Generalized role of 5,8,11-Trioxa-2-azatridecan-13-ol in a bioconjugation process.

Conclusion

Based on the experimental data, the 5,8,11-Trioxa-2-azatridecan-13-ol supplied by Vendor A demonstrates the highest level of purity among the three vendors tested. For research and development in the pharmaceutical and biotechnology sectors, where the reliability of results is crucial, sourcing high-purity reagents is a critical first step. This guide highlights the importance of independently verifying the purity of key chemical building blocks and provides a framework for such an assessment. Researchers are encouraged to request certificates of analysis from vendors and, when necessary, perform their own quality control experiments to ensure the integrity of their work.

References

The Role of Linker Technology in Advanced Drug Delivery: A Comparative Analysis of Antibody-Drug Conjugates and PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents remains a cornerstone of modern medicine. The evolution of linker technology, particularly the use of polyethylene glycol (PEG) derivatives like 5,8,11-Trioxa-2-azatridecan-13-ol, has been instrumental in the success of two powerful therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of successful drugs from both classes, focusing on the critical role of the linker in their performance, supported by experimental data and detailed methodologies.

This guide will delve into the intricacies of linker design and its impact on the efficacy and safety of ADCs and PROTACs. We will explore case studies of commercially successful and clinically advanced drugs, comparing their performance metrics and the experimental protocols used to evaluate them.

The Central Role of the Linker

The linker in both ADCs and PROTACs is far more than a simple tether. It is a critical component that dictates the overall properties of the therapeutic, including its solubility, stability, pharmacokinetics, and mechanism of drug release or target engagement. The chemical structure of the linker, including the incorporation of PEG chains, influences the drug-to-antibody ratio (DAR) in ADCs and the formation of the ternary complex in PROTACs.

Case Studies: Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen. The linker in an ADC must be stable in circulation to prevent premature release of the payload, which could lead to systemic toxicity, but labile enough to release the drug upon internalization into the target cell.

Brentuximab Vedotin (Adcetris®)

Brentuximab vedotin is an ADC directed against the CD30 antigen, which is expressed on certain lymphoma cells.[1][2][3] Its linker system is a prime example of a cleavable linker designed for controlled payload release.

  • Linker Structure: The linker in brentuximab vedotin is comprised of a thiol-reactive maleimidocaproyl spacer, a valine-citrulline dipeptide that is cleavable by the lysosomal enzyme cathepsin B, and a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer.[1][4]

Trastuzumab Emtansine (Kadcyla®)

Kadcyla® is an ADC that targets the HER2 receptor, which is overexpressed in some breast cancers. It utilizes a non-cleavable linker, showcasing an alternative strategy for payload delivery.

  • Linker Structure: Kadcyla® employs a stable thioether linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which connects the cytotoxic agent DM1 to the lysine residues of the trastuzumab antibody.[5][6][7][8][9] The release of the drug requires the degradation of the antibody within the lysosome.

Trastuzumab Deruxtecan (Enhertu®)

Enhertu® is another HER2-targeted ADC that has demonstrated significant efficacy in breast cancer. It features a novel linker-payload technology.

  • Linker Structure: Enhertu® utilizes a tetrapeptide-based cleavable linker that is stable in plasma and selectively cleaved by enzymes that are upregulated in tumor cells.[10][11][12] This design allows for a high drug-to-antibody ratio of approximately 8.[11][12][13]

Comparative Performance of ADC Linker Technologies

FeatureBrentuximab Vedotin (Adcetris®)Trastuzumab Emtansine (Kadcyla®)Trastuzumab Deruxtecan (Enhertu®)
Linker Type Protease-cleavable (valine-citrulline)Non-cleavable (thioether)Enzyme-cleavable (tetrapeptide)
Payload Monomethyl auristatin E (MMAE)DM1 (a maytansine derivative)Deruxtecan (a topoisomerase I inhibitor)
Drug-to-Antibody Ratio (DAR) ~4~3.5~8
Release Mechanism Cathepsin B cleavage in lysosomeAntibody degradation in lysosomeCleavage by tumor-associated enzymes
Bystander Effect YesLimitedYes

Case Studies: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that harness the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase).

Bavdegalutamide (ARV-110)

ARV-110 is an orally bioavailable PROTAC designed to target and degrade the androgen receptor (AR), a key driver of prostate cancer.[14][15][16]

  • Linker Structure: In contrast to early academic PROTACs that often used long, flexible PEG linkers, ARV-110 features a shorter, more rigid piperidine-piperazine linker.[14] This rigid design is believed to optimize the orientation of the AR and the E3 ligase for efficient ubiquitination.

Vepdegestrant (ARV-471)

ARV-471 is an oral PROTAC that targets the estrogen receptor (ER) for degradation and is being investigated for the treatment of ER-positive breast cancer.[17][18][19][20][21]

  • Linker Structure: Similar to ARV-110, ARV-471 employs a short, rigid nitrogen-containing linker.[22] This design choice underscores a shift in PROTAC development towards more constrained linkers to achieve optimal degradation potency.

Comparative Performance of PROTAC Linker Technologies

FeatureBavdegalutamide (ARV-110)Vepdegestrant (ARV-471)
Target Protein Androgen Receptor (AR)Estrogen Receptor (ER)
E3 Ligase Ligand Cereblon (CRBN)Cereblon (CRBN)
Linker Type Short, rigid piperidine-piperazineShort, rigid nitrogen-containing
Half-maximal Degradation Concentration (DC50) < 1 nM in LNCaP and VCaP cells~2 nM in ER-positive breast cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ADCs and PROTACs.

ADC In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of an ADC in killing target cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., HER2-positive BT-474 cells for an anti-HER2 ADC) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

PROTAC In Vitro Protein Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of the target protein induced by a PROTAC.

  • Methodology:

    • Culture target cells (e.g., VCaP prostate cancer cells for an AR-targeting PROTAC) in multi-well plates.

    • Treat the cells with various concentrations of the PROTAC for a defined time period (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) can then be calculated.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of an ADC or PROTAC in a living organism.

  • Methodology:

    • Implant human tumor cells (e.g., HER2-positive N87 cells) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC, PROTAC, or standard-of-care drug).

    • Administer the treatments according to a predefined schedule (e.g., intravenously for ADCs, orally for some PROTACs).

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in ADC and PROTAC function and evaluation, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Figure 1: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein 1. Binding E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase 1. Binding TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex 2. Formation E3Ligase->TernaryComplex 2. Formation Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 3. Ubiquitin Tagging Proteasome Proteasome Ubiquitination->Proteasome 4. Recognition Degradation Protein Degradation Proteasome->Degradation 5. Degradation

Figure 2: Mechanism of Action of a PROTAC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Target Binding Assay (e.g., ELISA, SPR) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) BindingAssay->Cytotoxicity For ADCs Degradation Protein Degradation Assay (e.g., Western Blot, In-Cell Western) BindingAssay->Degradation For PROTACs PK Pharmacokinetic (PK) Studies Cytotoxicity->PK Degradation->PK Efficacy Xenograft Tumor Model (Efficacy Study) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity DrugCandidate Drug Candidate (ADC or PROTAC) DrugCandidate->BindingAssay

Figure 3: General Experimental Workflow for ADC and PROTAC Evaluation.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5,8,11-Trioxa-2-azatridecan-13-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5,8,11-Trioxa-2-azatridecan-13-ol (CAS No. 90430-59-4), a polyethylene glycol (PEG) derivative also known as Hydroxy-PEG3-methylamine.[1] Adherence to these guidelines is critical for ensuring laboratory safety and proper experimental conduct.

I. Personal Protective Equipment (PPE)

While specific hazard data for 5,8,11-Trioxa-2-azatridecan-13-ol is limited, the general safety profile of polyethylene glycols suggests a low level of hazard.[2] However, as a precautionary measure, the following personal protective equipment should be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area.

II. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated area.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry place.

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ventilate the area.

    • Contain the spill to prevent it from entering drains or waterways.

    • Follow the same clean-up procedure as for small spills.

IV. Disposal Plan

Polyethylene glycols are generally considered to be biodegradable and not hazardous to the environment.[3][4] However, all chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste material in a labeled, sealed container.

  • Disposal Method:

    • Contact a licensed professional waste disposal service to dispose of this material.

    • Do not dispose of down the drain or in the regular trash.[3]

V. Experimental Workflow

The following diagram illustrates a general workflow for handling 5,8,11-Trioxa-2-azatridecan-13-ol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure Compound in Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via Licensed Contractor F->G

Figure 1. General laboratory workflow for handling 5,8,11-Trioxa-2-azatridecan-13-ol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.